Etidronic acid monohydrate
Description
Etidronic acid is a first generation bisphosphonate similar to [clodronic acid] and [tiludronic acid]. These drugs were developed to mimic the action of pyrophosphate, a regulator of calcification and decalcification. Etidronate’s use has decreased over the years in favor of the third generation, nitrogen containing bisphosphonate [zoledronic acid], [ibandronic acid], [minodronic acid], and [risedronic acid]. Etidronic acid was granted FDA approval on 1 September 1977.
Etidronic acid is a Bisphosphonate.
Etidronic Acid is as a member of the family of drugs known as bisphosphonates, etidronate differs from endogenous pyrophosphate in its resistance to enzymatic hydrolysis. This agent adsorbs to hydroxyapatite cells and reduces the number of osteoclasts, thereby inhibiting abnormal bone resorption. Etidronate may also directly stimulate bone formation by osteoblasts. (NCI)
Etidronic acid is only found in individuals that have used or taken this drug. It is a diphosphonate which affects calcium metabolism. It inhibits ectopic calcification and slows down bone resorption and bone turnover. [PubChem] Bisphosphonates, when attached to bone tissue, are absorbed by osteoclasts, the bone cells that breaks down bone tissue. Although the mechanism of action of non-nitrogenous bisphosphonates has not been fully elucidated, available data suggest that they bind strongly to hydroxyapatite crystals in the bone matrix, preferentially at the sites of increased bone turnover and inhibit the formation and dissolution of the crystals. Other actions may include direct inhibition of mature osteoclast function, promotion of osteoclast apoptosis, and interference with osteoblast-mediated osteoclast activation. Etidronic acid does not interfere with bone mineralization. In malignancy-related hypercalcemia, etidronic acid decreases serum calcium by inhibiting tumour-induced bone resorption and reducing calcium flow from the resorbing bone into the blood. Etidronic acid also reduces morbidity of osteolytic bone metastases by inhibiting tumour-induced bone resorption. Etidronic acid may promote osteoclast apoptosis by competing with adenosine triphosphate (ATP) in the cellular energy metabolism. The osteoclast initiates apoptosis and dies, leading to an overall decrease in the breakdown of bone.
A diphosphonate which affects calcium metabolism. It inhibits ectopic calcification and slows down bone resorption and bone turnover.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1-hydroxy-1-phosphonoethyl)phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8O7P2/c1-2(3,10(4,5)6)11(7,8)9/h3H,1H3,(H2,4,5,6)(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVJJBKOTRCVKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(O)(P(=O)(O)O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8O7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14860-53-8 (tetra-potassium salt) | |
| Record name | Etidronic acid [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002809214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6023028 | |
| Record name | Etidronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless powder; [MSDSonline], Solid | |
| Record name | Etidronic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2893 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Etidronic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015210 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.15e+01 g/L | |
| Record name | Etidronic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015210 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2809-21-4, 25211-86-3, 7414-83-7 | |
| Record name | (1-Hydroxyethylidene)-1,1-diphosphonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2809-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Etidronic acid [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002809214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etidronic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01077 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Etidronic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227995 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Etidronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Etidronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.684 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Hydroxyethylidenediphosphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETIDRONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2F465ROXU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-HYDROXY-1,1-DIPHOSPHONOETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5898 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Etidronic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015210 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
198-199 | |
| Record name | Etidronic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01077 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Introduction: The Enduring Utility of a First-Generation Bisphosphonate
An In-Depth Technical Guide to the Synthesis and Crystallization of Etidronic Acid Monohydrate
Etidronic acid (1-hydroxyethane-1,1-diyl)diphosphonic acid, commonly abbreviated as HEDP, stands as a foundational member of the bisphosphonate class of compounds.[1][2] First synthesized in 1897, its utility has expanded far beyond its initial academic interest.[][4] In industrial applications, HEDP is a highly effective chelating agent, scale inhibitor, and corrosion inhibitor, particularly in water treatment systems for boilers and cooling towers.[1][5] Medically, it has been used in the treatment of bone disorders such as osteoporosis and Paget's disease by modulating calcium metabolism and inhibiting bone resorption.[2][][6]
This guide provides a comprehensive overview of the prevalent synthesis pathways for etidronic acid, with a specific focus on the crystallization of its monohydrate form. We will delve into the underlying chemical principles, provide a detailed experimental protocol, and analyze the factors influencing reaction yield and product purity, offering a resource for researchers and chemical development professionals.
Core Synthesis Pathways: A Mechanistic Exploration
The industrial production of etidronic acid is dominated by methods that are both economically viable and scalable. The choice of pathway often balances raw material cost, reaction efficiency, and the desired purity of the final product.
Pathway 1: The Reaction of Phosphorus Trichloride with Acetic Acid
This is the most common and economically advantageous industrial method for synthesizing HEDP.[1][7] The overall reaction involves the phosphorylation of acetic acid using phosphorus trichloride, followed by hydrolysis.
Chemical Equation: 2 PCl₃ + CH₃COOH + 5 H₂O → C₂(OH)(PO₃H₂)₂ + 6 HCl[7]
Mechanistic Rationale: The synthesis is typically not a simple one-pot reaction but a carefully controlled process. Initially, phosphorus trichloride reacts with glacial acetic acid.[8][9] This reaction can be vigorous and is often controlled by cooling and dropwise addition of PCl₃.[8][9][10] The process forms intermediate species, including acetyl chloride and phosphorous acid (H₃PO₃), which then react further.
An improved version of this method involves the introduction of hydrogen chloride into the raw materials.[11][12][13] This approach helps to reduce the heat from the dissolution of water during the hydrolysis of phosphorus trichloride, thereby inhibiting the intensity of the hydrolysis and allowing the reaction to proceed more stably.[11][12][13] This control is crucial as it minimizes side reactions, such as the unwanted hydrolysis of acetyl chloride.[11][12]
Causality of Experimental Choices:
-
Step-wise Temperature Increase: The reaction temperature is carefully controlled, often starting at a lower temperature (e.g., 40-80°C) during the initial addition of PCl₃ and then raised to 100-130°C for reflux to drive the reaction to completion.[8][9][10] This prevents runaway reactions and the formation of undesirable byproducts.
-
Use of Excess Acetyl Chloride: In some patented processes, excess acetyl chloride is added to accelerate the reaction involving phosphorous acid, which can significantly shorten the overall reaction time.[11]
-
Hydrolysis Step: A final hydrolysis step, often with steam, is essential to convert any remaining phosphorus intermediates and polycondensed byproducts into the desired etidronic acid and to remove volatile components like residual acetic acid.[][8][10]
Pathway 2: Phosphorous Acid with Acetic Anhydride
An alternative route involves the reaction of phosphorous acid with acetic anhydride.[7]
Mechanistic Rationale: In this pathway, a pre-formed solution of phosphorous acid in acetic acid is reacted with acetic anhydride.[10] Acetic anhydride acts as both a reactant and a dehydrating agent, facilitating the condensation reaction. This method can offer good conversion rates; one manufacturing process reported a conversion rate of phosphorous acid to HEDP of 86%.[9][10]
Causality of Experimental Choices:
-
Premixing of Acids: Dissolving phosphorous acid in acetic acid creates a homogeneous reaction medium before the introduction of the highly reactive acetic anhydride.[10]
-
Molar Ratios: The molar ratios of the reactants are critical. For instance, a molar ratio of 1.33 moles of acetic anhydride per mole of phosphorous acid has been used effectively.[10]
Pathway 3: Direct Synthesis from Yellow Phosphorus
A more recent, "greener" approach involves the direct synthesis from yellow phosphorus.[14]
Mechanistic Rationale: This process starts by reacting yellow phosphorus with high-purity oxygen under controlled conditions to form phosphorus intermediates.[14] Subsequently, an acetic acid solution is added, and the mixture is heated to form HEDP.[14] This method avoids the use of phosphorus trichloride, a highly corrosive and hazardous material. A reported yield for this pathway is as high as 97%.[14]
Causality of Experimental Choices:
-
Inert Atmosphere: The initial reaction is conducted under a nitrogen atmosphere to remove oxygen, ensuring the controlled oxidation of yellow phosphorus.[14]
-
Controlled Oxygen Feed: Oxygen is introduced slowly to manage the exothermic reaction and prevent pressure buildup in the reactor.[14]
Quantitative Data Summary
The selection of a synthesis pathway is heavily influenced by the achievable yield and the required reaction conditions. The table below summarizes data from various sources.
| Synthesis Pathway | Key Reactants | Temperature (°C) | Reported Yield | Reference |
| Standard PCl₃ Method | PCl₃, Acetic Acid, Water | 40 - 130 | >95% | [1][7] |
| PCl₃ with Pentyl Acetate | PCl₃, H₃PO₃, Pentyl Acetate | 100 - 120 | ~40% | [] |
| PCl₃ in Dioxane | PCl₃, H₃PO₃, 1,4-Dioxane | ~95 | ~5% | [] |
| Phosphorous Acid Method | H₃PO₃, Acetic Anhydride | - | 86% (Conversion) | [9][10] |
| Yellow Phosphorus Method | Yellow P, O₂, Acetic Acid | 65 - 110 | 97% | [14] |
Experimental Protocol: Synthesis via Phosphorus Trichloride and Acetic Acid
This protocol describes a common laboratory-scale synthesis of etidronic acid. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Glacial Acetic Acid (CH₃COOH)
-
Phosphorus Trichloride (PCl₃)
-
Deionized Water
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.
-
Heating mantle with temperature control.
-
Cooling bath (ice-water).
-
Scrubber or absorption tower for HCl gas.
Procedure:
-
Reactor Setup: Charge the reaction flask with a measured amount of glacial acetic acid and deionized water. Begin stirring to ensure the mixture is homogeneous.[8][9]
-
Initial Reaction: Place the flask in a cooling bath. Begin the slow, dropwise addition of phosphorus trichloride from the dropping funnel. The reaction is exothermic, and the temperature should be carefully maintained between 40-80°C.[8][9][10] The byproduct, hydrogen chloride gas, should be directed to an absorption tower.[8][9]
-
Reflux: Once the addition of phosphorus trichloride is complete, remove the cooling bath and replace it with a heating mantle. Increase the temperature to 100-130°C and allow the mixture to reflux for 4-5 hours to drive the reaction to completion.[8][9][10]
-
Hydrolysis: After the reflux period, cool the reaction mixture slightly. Introduce steam to hydrolyze any remaining intermediates and to distill off residual acetic acid and other low-boiling point impurities.[8][10]
-
Purification and Crystallization: The resulting crude product is an aqueous solution of etidronic acid. For purification, this solution can be treated with 20% hydrochloric acid, filtered, and concentrated.[] To obtain the monohydrate form, the solution is cooled in a crystallizer with agitation.[4][10] Etidronic acid crystallizes from water as the monohydrate.[4]
-
Isolation: The resulting slurry is filtered, and the collected crystals are washed and dried to yield pure this compound.[10]
Visualization of the Synthesis Pathway
The following diagram illustrates the primary synthesis route for etidronic acid from phosphorus trichloride and acetic acid.
Caption: Primary synthesis pathway of this compound.
Product Characterization and Quality Control
Ensuring the purity and identity of the final this compound is critical. Several analytical techniques are employed for this purpose:
-
Nuclear Magnetic Resonance (NMR): ³¹P NMR spectroscopy is a powerful tool to confirm the formation of the phosphonate groups and to identify phosphorus-containing impurities.[]
-
High-Performance Liquid Chromatography (HPLC): HPLC methods, often using a mixed-mode column and a charged aerosol detector (CAD) or indirect UV detection, are used for the quantitative analysis of etidronic acid and its impurities, as it lacks a strong UV chromophore.[15][16]
-
Ion Chromatography: This technique can be used for the determination of etidronate and its salts in various products.[17]
Conclusion
The synthesis of this compound is a well-established industrial process, with the reaction between phosphorus trichloride and acetic acid remaining the most prevalent and cost-effective method. However, advancements continue to be made, with newer methods based on yellow phosphorus offering a potentially safer and higher-yielding alternative. The key to a successful synthesis lies in the precise control of reaction conditions—particularly temperature and reactant stoichiometry—to maximize yield and minimize the formation of byproducts. Subsequent purification and controlled crystallization from an aqueous medium are essential for isolating the desired high-purity this compound, a compound of significant industrial and pharmaceutical importance.
References
- 1. nbinno.com [nbinno.com]
- 2. Etidronic acid - Wikipedia [en.wikipedia.org]
- 4. Etidronic Acid [drugfuture.com]
- 5. Etidronic Acid Price, 1 Diphosphonic Acid, 1 Hydroxyethylidene 1 | Niran Chemical [niranchemical.com]
- 6. contaminantdb.ca [contaminantdb.ca]
- 7. thfine.com [thfine.com]
- 8. Etidronic Acid CAS#: 2809-21-4 [amp.chemicalbook.com]
- 9. Etidronic Acid CAS#: 2809-21-4 [m.chemicalbook.com]
- 10. Etidronic Acid | 2809-21-4 [chemicalbook.com]
- 11. CN103570760A - Method for producing etidronic acid - Google Patents [patents.google.com]
- 12. Etidronic acid patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 13. Method for producing etidronic acid - Eureka | Patsnap [eureka.patsnap.com]
- 14. Etidronic Acid synthesis - chemicalbook [chemicalbook.com]
- 15. Direct stability-indicating method development and validation for analysis of etidronate disodium using a mixed-mode column and charged aerosol detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. CN102735788A - Method for analyzing and measuring etidronic acid and salts of etidronic acid in sample - Google Patents [patents.google.com]
etidronic acid monohydrate chelation chemistry with divalent cations
An In-depth Technical Guide to the Chelation Chemistry of Etidronic Acid Monohydrate with Divalent Cations
Foreword
As a Senior Application Scientist, I've observed the critical role that fundamental molecular interactions play in the grand scheme of drug development and material science. The chelation chemistry of bisphosphonates, particularly etidronic acid, is a cornerstone of this field. It is not merely an academic curiosity; it is the very mechanism that enables us to target bone tissue with precision, stabilize pharmaceutical formulations, and control metal ion activity in a multitude of applications. This guide is designed to move beyond a superficial overview. It aims to provide researchers, chemists, and formulation scientists with a robust, in-depth understanding of the principles and practical methodologies for studying the interaction between etidronic acid and divalent cations. We will delve into the "why" behind the "how," grounding complex theory in actionable, field-proven protocols. The objective is to empower you, the scientist, to not only replicate these methods but to innovate upon them.
Introduction: The Significance of Bisphosphonate Chelation
Etidronic acid, known systematically as (1-hydroxyethylidene)bisphosphonic acid or HEDP, is a first-generation bisphosphonate. Bisphosphonates are a class of compounds characterized by a P-C-P backbone, which renders them resistant to enzymatic hydrolysis, unlike the P-O-P bond in pyrophosphate.[1] This structural stability is fundamental to their in vivo persistence and efficacy.
The primary therapeutic and industrial utility of etidronic acid stems from its exceptional ability to act as a chelating agent.[1][2] Chelation is a specific type of bonding involving the formation of two or more separate coordinate bonds between a polydentate (multiple-bonded) ligand and a single central metal ion. The resulting structure, a "chelate," is significantly more stable than complexes formed by monodentate ligands.
For drug development professionals, this property is paramount. The high affinity of etidronic acid for calcium ions (Ca²⁺) allows it to target hydroxyapatite, the primary mineral component of bone.[3][4][5] This exquisite bone-targeting capability has been harnessed to deliver therapeutic agents for diseases like osteoporosis and bone metastases, and for bone imaging applications.[4][6][7] For researchers, understanding the chelation of other divalent cations such as magnesium (Mg²⁺), zinc (Zn²⁺), and iron (Fe²⁺) is crucial for predicting interactions in biological fluids, ensuring formulation stability, and developing novel therapeutic complexes.[8]
Fundamentals of Etidronic Acid (HEDP)
To understand the chelation chemistry of etidronic acid, one must first appreciate its molecular structure and acid-base properties.
Molecular Structure and Active Groups
Etidronic acid (C₂H₈O₇P₂) possesses three key functional groups capable of interacting with metal ions: two phosphonate groups (-PO(OH)₂) and one hydroxyl group (-OH) attached to the central carbon atom.[1] In aqueous solutions, it is this molecule that engages in chelation. The commercially available form, this compound (C₂H₁₀O₈P₂), is a crystalline solid that readily dissolves in water to provide the active HEDP molecule.[9]
The two phosphonate groups and the hydroxyl group are the primary sites for metal ion coordination. The spatial arrangement of these groups allows HEDP to act as a tridentate ligand, forming a highly stable six-membered ring structure with a coordinated metal ion.[7][10]
Acid-Base Properties and pH-Dependent Speciation
Etidronic acid is a polyprotic acid, meaning it can donate multiple protons in solution. It has four relevant dissociation constants (pKa values), which dictate the charge of the molecule at a given pH.[11]
-
pKa₁ ≈ 1.35 - 1.6
-
pKa₂ ≈ 2.7 - 2.87
-
pKa₃ ≈ 6.9 - 7.03
-
pKa₄ ≈ 11.3 - 11.4
Note: Reported pKa values can vary slightly based on experimental conditions like ionic strength and temperature.[10][11]
The chelation capacity of HEDP is inextricably linked to its protonation state. As the pH of the solution increases, the phosphonate groups are sequentially deprotonated, acquiring a negative charge and becoming increasingly available to coordinate with a positively charged metal cation. This pH dependency is a critical parameter in any experimental design.
Caption: pH-dependent speciation of Etidronic Acid (HEDP).
Chelation Chemistry with Divalent Cations
The interaction between HEDP and a divalent metal cation (M²⁺) is a dynamic equilibrium process resulting in the formation of one or more metal-ligand complexes.
Mechanism of Chelation
The formation of an HEDP-metal complex is a classic example of Lewis acid-base chemistry, where the electron-rich oxygen atoms on the deprotonated phosphonate and hydroxyl groups (Lewis bases) donate electron pairs to the electron-deficient divalent cation (Lewis acid). The most common and stable arrangement involves the coordination of the metal ion by both phosphonate groups and the α-hydroxyl group, forming a tridentate chelate.[7][10] This creates a thermodynamically favorable six-membered ring structure.
Caption: Chelation of a divalent cation (M²⁺) by Etidronic Acid.
Stability of Complexes
The stability of a metal chelate is quantified by its stability constant (K) or, more commonly, its logarithm (log K). For a simple 1:1 complex formation:
M²⁺ + L⁴⁻ ⇌ ML²⁻
The stability constant, K₁, is given by: K₁ = [ML²⁻] / ([M²⁺][L⁴⁻])
A higher log K value indicates a more stable complex and a stronger affinity between the ligand and the metal ion. The stability of HEDP complexes with divalent cations generally follows the Irving-Williams series, with stability increasing across the first-row transition metals.
| Divalent Cation | Log K₁ (1:1 M:L) | Experimental Conditions | Reference |
| Ca²⁺ | 5.0 - 7.0 | Varies (I=0.1-0.5 M, T=25°C) | [11] |
| Mg²⁺ | 5.2 - 7.5 | Varies (I=0.1-0.5 M, T=25°C) | [11] |
| Cu²⁺ | 10.0 - 11.5 | Varies (I=0.1-0.5 M, T=25°C) | [11] |
| Zn²⁺ | 8.0 - 10.7 | Varies (I=0.1-0.5 M, T=25°C) | [7][11] |
| Fe²⁺ | ~7.5 - 8.5 | Varies (I=0.1-0.5 M, T=25°C) | [11] |
This table represents a compilation of typical values from the literature. Absolute values are highly dependent on specific experimental conditions such as ionic strength, temperature, and pH.
Experimental Methodologies for Characterization
Determining the stability constants and thermodynamic profile of HEDP-metal interactions requires precise experimental techniques. Potentiometric titration and Isothermal Titration Calorimetry (ITC) are two of the most powerful and widely used methods.
Potentiometric Titration
This classical technique is the gold standard for determining protonation constants of ligands and stability constants of metal complexes. The experiment involves monitoring the pH (or potential) of a solution containing the ligand and metal ion as a strong base (e.g., NaOH) is added incrementally.
The protocol is inherently self-validating. It begins with a calibration titration of a strong acid with a strong base to determine the precise concentration of the base and the electrode parameters. Subsequent titrations of the ligand alone allow for the calculation of its pKa values. Only when these values are accurately determined and consistent with literature can one proceed to the metal-ligand titration. The deviation of the metal-ligand titration curve from the ligand-only curve provides the data needed to calculate the stability constants.[12]
-
Solution Preparation:
-
Carbonate-Free Base: Prepare a ~0.1 M NaOH solution using deionized, boiled water and store it in a bottle protected from atmospheric CO₂ with a soda-lime tube. Standardize this solution against a primary standard like potassium hydrogen phthalate (KHP).
-
HEDP Stock Solution: Accurately weigh this compound and dissolve it in deionized water to create a stock solution of known concentration (e.g., ~0.01 M).
-
Metal Salt Solution: Prepare stock solutions of the divalent metal salts (e.g., CaCl₂, MgCl₂, ZnCl₂) of high purity. The concentration should be determined accurately, for example, by titration with a standard EDTA solution.[12]
-
Background Electrolyte: Prepare a concentrated solution of an inert salt (e.g., 1.0 M KCl or KNO₃) to maintain a constant ionic strength throughout the titration.
-
-
Instrumentation Setup:
-
Use a high-precision pH meter with a combination glass electrode capable of reading to 0.1 mV.
-
Perform the titration in a double-walled, thermostatted vessel maintained at a constant temperature (e.g., 25.0 ± 0.1 °C).[12]
-
Use a calibrated automatic burette for precise addition of the titrant (NaOH solution).
-
Continuously purge the solution with a pre-saturated inert gas (N₂ or Ar) to prevent CO₂ contamination.[12]
-
-
Titration Procedure:
-
Calibration: Titrate a known volume of standard HCl with the standardized NaOH solution in the presence of the background electrolyte.
-
Ligand Protonation: Titrate a solution containing a known amount of HEDP and background electrolyte with the standardized NaOH.
-
Complex Formation: Titrate a solution containing known amounts of HEDP, the divalent metal salt, and background electrolyte with the standardized NaOH. A typical ligand-to-metal ratio is 1:1 or 2:1.
-
-
Data Analysis:
-
Plot the three titration curves (pH vs. volume of NaOH added).
-
Using the data from the ligand-only titration, calculate the average number of protons bound to the ligand (n̅ₐ) at each pH point. This allows for the determination of the pKa values.
-
Using the data from the complex formation titration, calculate the average number of ligands bound per metal ion (n̅) and the free ligand concentration (pL).[13]
-
Plot n̅ versus pL to generate a "formation curve." The stability constants (log K) can be determined from this curve using computational software (e.g., HYPERQUAD, SUPERQUAD).[14]
-
Caption: Workflow for Potentiometric Titration.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding interaction. It provides a complete thermodynamic profile of the interaction in a single experiment, yielding the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).
ITC experiments require a crucial control titration: injecting the ligand from the syringe into the sample cell containing only buffer. The heat from this "heat of dilution" is then subtracted from the experimental data to isolate the true heat of binding.[15] High-quality, reproducible data that fits well to a standard binding model provides confidence in the determined thermodynamic parameters.
-
Sample Preparation:
-
Buffer Matching: This is the most critical step. The HEDP solution and the divalent metal ion solution must be prepared in the exact same buffer from the same stock to minimize large heats of dilution that can obscure the binding signal.[16] A common choice is a buffer with a low ionization enthalpy, such as HEPES or PIPES, adjusted to the desired pH.
-
Concentrations: Accurately determine the concentrations of both HEDP and the metal salt. For a typical experiment, the concentration of the species in the syringe (ligand, M²⁺) should be 10-20 times higher than the species in the cell.[15] For an unknown system, starting with ~10-20 µM HEDP in the cell and ~100-200 µM M²⁺ in the syringe is a reasonable starting point.
-
Degassing: Thoroughly degas both solutions immediately before the experiment to prevent air bubbles from causing artifacts in the data.[17]
-
-
Instrumentation Setup:
-
Thoroughly clean the sample cell and syringe with water and then the experimental buffer.
-
Equilibrate the instrument to the desired experimental temperature (e.g., 25 °C).
-
-
Titration Procedure:
-
Loading: Carefully load the HEDP solution into the sample cell (~200-300 µL) and the metal ion solution into the injection syringe (~40-50 µL), ensuring no bubbles are introduced.
-
Equilibration: Allow the system to thermally equilibrate until a stable baseline is achieved.
-
Titration: Perform a series of small, sequential injections (e.g., 20 injections of 2 µL each) of the metal ion solution into the HEDP solution. Allow sufficient time between injections (e.g., 120-180 seconds) for the signal to return to the baseline.[15]
-
Control Titration: After the main experiment, clean the cell and syringe thoroughly. Perform a control experiment by injecting the metal ion solution into the buffer alone to measure the heat of dilution.
-
-
Data Analysis:
-
Integrate the area under each injection peak in the raw data to determine the heat change (ΔH) for that injection.
-
Subtract the heat of dilution from the corresponding experimental heats.
-
Plot the corrected heat per mole of injectant against the molar ratio of metal to HEDP.
-
Fit this binding isotherm to an appropriate binding model (e.g., "one set of sites") using the analysis software provided with the instrument. The fit will yield the thermodynamic parameters: stoichiometry (n), association constant (Kₐ, which is 1/Kₑ), and enthalpy (ΔH).
-
The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the fundamental equation: ΔG = -RTln(Kₐ) = ΔH - TΔS .[16]
-
Conclusion
The chelation chemistry of etidronic acid with divalent cations is a rich and vital field of study, underpinning its use in critical pharmaceutical and industrial applications. Its effectiveness is rooted in the tridentate coordination of its phosphonate and hydroxyl groups with metal ions, a process heavily influenced by solution pH. A thorough understanding of this chemistry, quantified by stability constants and thermodynamic parameters, is essential for any scientist working with these materials. By employing rigorous experimental methodologies such as potentiometric titration and isothermal titration calorimetry, researchers can precisely characterize these interactions, enabling the rational design of new drug delivery systems, more stable formulations, and advanced materials. The protocols and principles outlined in this guide provide a comprehensive framework for achieving this goal, fostering both scientific integrity and innovation.
References
- 1. Potentiometric titration [protocols.io]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tsijournals.com [tsijournals.com]
- 4. fao.org [fao.org]
- 5. Characterization of Bisphosphonate Hydrate Crystals by Phosphorus K-Edge X-Ray Absorption Near-Edge Structure Spectroscopy [jstage.jst.go.jp]
- 6. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 7. researchgate.net [researchgate.net]
- 8. db-thueringen.de [db-thueringen.de]
- 9. This compound | C2H10O8P2 | CID 12521030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Europium(III) Meets Etidronic Acid (HEDP): A Coordination Study Combining Spectroscopic, Spectrometric, and Quantum Chemical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cost-nectar.eu [cost-nectar.eu]
- 13. Interactions between divalent metal ions and an octacoordinate macrocyclic ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 16. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 17. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Etidronic Acid Monohydrate
Introduction: Beyond a Simple Bisphosphonate
To the researcher, scientist, or drug development professional, etidronic acid is known primarily as a first-generation bisphosphonate, a foundational molecule in the treatment of metabolic bone diseases like osteoporosis and Paget's disease.[1][2] However, its utility and chemical behavior extend far beyond this initial application, encompassing roles as a powerful chelating agent, a scale and corrosion inhibitor in industrial settings, and a stabilizing agent in cosmetics.[2] This guide moves beyond a surface-level overview to provide a deep, mechanistic understanding of its monohydrate form (CAS 25211-86-3), grounded in its fundamental physical and chemical properties.[3] Understanding these core characteristics is paramount for optimizing its use in pharmaceutical formulations, predicting its behavior in complex biological or industrial systems, and developing robust analytical methodologies for its quantification. This document is structured not as a rigid template, but to logically flow from the molecule's foundational structure to its functional applications and analytical characterization, providing not just data, but the scientific rationale behind its behavior and the methods used to study it.
Molecular and Structural Properties
The identity and function of etidronic acid monohydrate begin with its unique molecular architecture. It is a geminal bisphosphonate, meaning two phosphonate groups are attached to the same carbon atom. This structure is fundamentally stable and forms the basis for its therapeutic and industrial applications.
The key functional groups, annotated in the diagram below, dictate its chemical personality: two acidic phosphonate groups, a tertiary hydroxyl group, and a central, stable P-C-P backbone.
Crystalline Form
Etidronic acid crystallizes from water as a stable monohydrate.[6] While detailed crystallographic data for the pure monohydrate is not widely published, extensive X-ray diffraction studies have been performed on its metal complexes. These studies reveal that the etidronate ligand can act as a tridentate chelating and bridging ligand, coordinating with metal centers through the oxygen atoms of the phosphonate and hydroxyl groups.[7] This proven ability to form highly ordered, stable crystal lattices with divalent and trivalent cations is a direct consequence of its molecular structure and is the cornerstone of its function as a scale inhibitor and bone resorption agent.
Physicochemical Properties
The bulk properties of a compound are critical for formulation development, defining its solubility, stability, and handling requirements. The key physicochemical properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 25211-86-3 | [3] |
| Appearance | White crystalline powder | [8] |
| Molecular Formula | C₂H₁₀O₈P₂ | [4] |
| Molecular Weight | 224.04 g/mol | [3][5] |
| Melting Point | 198-199 °C (anhydrous) | [6] |
| Water Solubility | Very soluble (69% w/w at 20°C) | [6] |
| pKa Values | pKₐ₁: 1.35, pKₐ₂: 2.87, pKₐ₃: 7.03, pKₐ₄: 11.3 | [6] |
| Density (Predicted) | 2.1 ± 0.1 g/cm³ |
Chemical Reactivity and Stability
Acid-Base Chemistry and Chelation
Etidronic acid is a polyprotic acid with four distinct dissociation constants (pKa values).[6] This is a critical insight for the formulation scientist. The pKa values indicate that the molecule's net charge is highly dependent on pH. At physiological pH (~7.4), the molecule will be predominantly deprotonated, carrying a significant negative charge. This anionic character is fundamental to its primary mechanism: chelation.
The phosphonate groups are powerful Lewis bases, readily donating electron pairs to form stable coordinate bonds with di- and trivalent metal cations such as Ca²⁺, Mg²⁺, Fe³⁺, and Zn²⁺. This strong binding affinity, or sequestration, prevents these ions from participating in unwanted reactions, such as the precipitation of insoluble mineral salts (e.g., calcium carbonate) in industrial water systems or the growth of hydroxyapatite crystals in bone.[8]
Stability
The P-C-P backbone of etidronic acid makes it highly resistant to chemical and thermal degradation. Unlike polyphosphates, which contain a hydrolyzable P-O-P bond, the P-C-P bond is not susceptible to enzymatic or simple chemical hydrolysis. This stability is crucial for its function, ensuring it persists in harsh industrial conditions and has a sufficient biological half-life to exert its therapeutic effect. It is stable under high pH and temperature conditions but can be degraded by strong oxidizing agents.
Pharmacological Mechanism of Action
As a bisphosphonate, etidronic acid's primary therapeutic action is the inhibition of bone resorption.[1] Its mechanism is twofold, stemming directly from its chemical properties:
-
Physicochemical Adsorption: The high affinity of the phosphonate groups for calcium ions causes etidronic acid to bind strongly to hydroxyapatite crystals, the mineral component of bone.[8] It preferentially accumulates at sites of active bone remodeling where the mineral is exposed.
-
Cellular Effects on Osteoclasts: Once adsorbed to the bone matrix, etidronic acid is ingested by osteoclasts, the cells responsible for bone breakdown. Inside the cell, it is metabolized into cytotoxic ATP analogues that interfere with cellular energy metabolism, ultimately inducing osteoclast apoptosis (programmed cell death). This reduces the overall rate of bone resorption.
Unlike later, nitrogen-containing bisphosphonates, etidronate can also inhibit bone mineralization at higher doses, a factor that must be considered in therapeutic regimens.[1]
Authoritative Analytical Methodologies
Accurate quantification of this compound is essential for quality control and research. Because the molecule lacks a strong UV-absorbing chromophore, standard reversed-phase HPLC with UV detection is not feasible without complex derivatization or indirect methods.[7] The United States Pharmacopeia (USP) provides a robust and validated method for the assay of the related salt, Etidronate Disodium, which is directly applicable.
Assay by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from the official USP monograph for Etidronate Disodium, demonstrating a self-validating system for quantification.
Rationale for Method Selection:
-
Stationary Phase (L23 packing): An L23 column, a strong cation-exchange resin, is chosen to provide retention for the anionic etidronate molecule through an ion-exchange mechanism.
-
Mobile Phase: An ammonium nitrate buffer at pH 7.0 is used to control the ionization state of the analyte and facilitate its interaction with the stationary phase.
-
Detector (Refractive Index - RI): An RI detector is specified because etidronic acid does not absorb UV light. RI detection is a universal detection method sensitive to changes in the bulk refractive index of the eluent as the analyte passes through the flow cell. It is essential for this detector that the column and detector temperatures are precisely controlled (32°C) to minimize baseline drift.
Experimental Protocol:
-
Mobile Phase Preparation:
-
Prepare a solution of 35–40 mM ammonium nitrate in HPLC-grade water.
-
Adjust the pH to 7.0 using a dilute ammonium hydroxide solution.
-
Filter through a 0.45-µm membrane filter and degas thoroughly. Rationale: Filtering removes particulates that can damage the column, while degassing prevents bubble formation in the pump and detector.
-
-
Standard Solution Preparation:
-
Accurately weigh a suitable quantity of USP this compound Reference Standard (RS).
-
Prepare a solution with a final concentration of approximately 0.74 mg/mL by dissolving the RS in a mixture of 1 N sodium hydroxide and Mobile Phase (1:150). Rationale: The use of a certified reference standard ensures traceability and accuracy of the measurement.
-
-
Sample Solution Preparation:
-
Accurately weigh a quantity of the this compound sample.
-
Dissolve in the Mobile Phase to achieve a final concentration similar to the Standard Solution.
-
-
Chromatographic System:
-
Instrument: HPLC system equipped with an isocratic pump, autosampler, column oven, and a refractive index detector.
-
Column: 4.6-mm × 15-cm; 10-µm packing L23.
-
Temperatures: Column and Detector maintained at 32°C.
-
Flow Rate: 1.5 mL/min.
-
Injection Volume: 20 µL.
-
-
System Suitability (Self-Validation):
-
Inject the Standard Solution in replicate (typically 5-6 injections).
-
Acceptance Criterion: The relative standard deviation (RSD) of the peak areas for the replicate injections must be not more than 1.5%. Rationale: This step validates that the chromatographic system is performing with adequate precision before analyzing any samples.
-
-
Procedure:
-
Separately inject equal volumes of the Standard Solution and the Sample Solution into the chromatograph.
-
Record the chromatograms and measure the peak areas for the etidronate peak.
-
Calculate the concentration of this compound in the sample by comparing the peak area response of the Sample Solution to that of the Standard Solution.
-
Identification by Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for confirming the identity of a substance by identifying its functional groups. The USP monograph provides a standard procedure for this identification test.
Experimental Protocol:
-
Sample Preparation:
-
Recrystallize a small portion of the test sample from water.
-
Dry the recrystallized material at 105°C for 1 hour.
-
Prepare a dispersion of the dried sample in mineral oil. Rationale: Recrystallization purifies the sample, and drying removes residual water that would interfere with the spectrum. Mineral oil is a common mulling agent that has a relatively simple spectrum, allowing the analyte's peaks to be clearly observed.
-
-
Standard Preparation:
-
Prepare a similar dispersion using USP Etidronate Disodium RS that has been treated in the same manner.
-
-
Analysis:
-
Record the infrared spectrum of both the sample and standard preparations from approximately 4000 to 450 cm⁻¹.
-
-
Acceptance Criteria:
-
The IR absorption spectrum of the sample preparation must exhibit maxima only at the same wavelengths as those of the standard preparation. Rationale: This direct comparison provides a high degree of confidence in the identity of the material. Key expected bands would include broad O-H stretches (from hydroxyl and water), C-H stretches, P=O stretches, and P-O stretches.
-
Safety and Handling
As a laboratory chemical, this compound requires careful handling. It is classified under the Globally Harmonized System (GHS) with the following primary hazards:
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear protective gloves, appropriate laboratory clothing, and chemical safety goggles or a face shield.[9]
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Handle in a well-ventilated area or under a fume hood.[9]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances like strong oxidizing agents.
Conclusion
This compound is a molecule whose simple structure belies a complex and versatile chemical nature. Its properties as a polyprotic acid, a powerful chelating agent, and a stable, hydrolysis-resistant compound are directly responsible for its efficacy as both a pharmaceutical agent and an industrial chemical. For the development scientist, understanding the interplay between its pKa, chelation capacity, and crystalline nature is key to designing effective formulations and predicting its behavior. For the analytical scientist, recognizing its lack of a chromophore and leveraging authoritative methods like ion-exchange chromatography with refractive index detection is critical for achieving accurate and reliable quantification. This guide provides the foundational knowledge and practical protocols necessary to work with this important compound effectively and safely.
References
- 1. (1-Hydroxyethylidene)bisphosphonic acid, zinc salt | C2H4O7P2Zn2 | CID 134911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Etidronic acid - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. This compound | C2H10O8P2 | CID 12521030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 依替膦酸 一水合物 ≥95.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 6. Etidronic Acid [drugfuture.com]
- 7. researchgate.net [researchgate.net]
- 8. Etidronic Acid | C2H8O7P2 | CID 3305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 25211-86-3 [chemicalbook.com]
An In-Depth Technical Guide to the Bisphosphonate Activity of Etidronic Acid
Foreword
Etidronic acid, a first-generation non-nitrogen-containing bisphosphonate, represents a foundational molecule in the development of therapies for metabolic bone diseases. While newer, more potent nitrogen-containing bisphosphonates have largely superseded it in clinical practice for conditions like osteoporosis, a deep understanding of etidronic acid's mechanism provides critical insight into the entire class of drugs. Its activity is a tale of two distinct but synergistic mechanisms: a direct physicochemical interaction with bone mineral and a targeted disruption of the energy metabolism of bone-resorbing cells. This guide offers a technical exploration of these core activities, designed for researchers, scientists, and drug development professionals seeking to understand the fundamental pharmacology of bisphosphonates.
Section 1: The Physicochemical Foundation - Affinity for Bone Mineral
The defining characteristic of all bisphosphonates, including etidronic acid, is their exceptional affinity for calcium phosphate, specifically the hydroxyapatite crystals that form the mineral matrix of bone.[1][2] This property is dictated by the molecule's core P-C-P (phosphonate-carbon-phosphonate) structure, which acts as a powerful calcium chelator.[2][3]
1.1. Structural Basis of Hydroxyapatite Binding
Etidronic acid, or (1-Hydroxyethane-1,1-diyl)bis(phosphonic acid), is an analogue of endogenous pyrophosphate (P-O-P).[4] However, the substitution of a central oxygen atom with a carbon atom makes the P-C-P backbone resistant to enzymatic hydrolysis, ensuring its stability and persistence in biological systems.[5] The two phosphonate groups, along with the hydroxyl group at the R1 position, create a three-dimensional conformation that allows for bidentate or tridentate binding to calcium ions on the surface of hydroxyapatite crystals.[2][6] This strong chemisorption is the reason etidronic acid selectively accumulates in the skeleton, particularly at sites of active bone remodeling where the mineral is most exposed.[5][7]
1.2. Experimental Workflow: Hydroxyapatite Binding Assay
To quantify the affinity of a bisphosphonate for bone mineral, a competitive binding assay is employed. This protocol validates the foundational physicochemical interaction that governs the drug's localization.
-
Causality: The choice of a competitive assay using a radiolabeled or fluorescently-tagged bisphosphonate allows for the precise quantification of the binding affinity (Kd) or inhibitory concentration (IC50) of the unlabeled test compound (etidronic acid). Synthetic hydroxyapatite is used to create a standardized, reproducible mineral surface.
References
- 1. Etidronic Acid | C2H8O7P2 | CID 3305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. grokipedia.com [grokipedia.com]
- 4. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Etidronate Disodium | C2H6Na2O7P2 | CID 23894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Bisphosphonate - Wikipedia [en.wikipedia.org]
- 7. hmdb.ca [hmdb.ca]
An In-Depth Technical Guide to the Toxicological Profile of Etidronic Acid Monohydrate for In Vitro Studies
This guide provides a comprehensive overview of the in vitro toxicological profile of etidronic acid monohydrate, a first-generation bisphosphonate. It is intended for researchers, scientists, and drug development professionals engaged in the non-clinical safety assessment of this compound. This document delves into the mechanistic underpinnings of its cellular effects, outlines robust experimental designs, and offers insights into the interpretation of toxicological data.
Section 1: Introduction to Etidronic Acid and Its Toxicological Significance
Etidronic acid, a non-nitrogen-containing bisphosphonate, was initially developed to mimic the action of pyrophosphate, a natural regulator of calcification. Its primary mechanism of action involves binding to hydroxyapatite crystals in the bone, thereby inhibiting osteoclast-mediated bone resorption. While its clinical use has largely been superseded by more potent nitrogen-containing bisphosphonates, etidronic acid remains a valuable tool in bone metabolism research and certain therapeutic applications.[1] Understanding its in vitro toxicological profile is crucial for elucidating its cellular effects, identifying potential off-target toxicities, and establishing safe-use concentrations in preclinical studies.
A key differentiator of etidronic acid from nitrogen-containing bisphosphonates is its distinct mechanism of inducing osteoclast apoptosis.[2] This underscores the importance of a nuanced toxicological assessment that considers its unique mode of action.
Section 2: Strategic Approach to In Vitro Toxicological Assessment
A robust in vitro toxicological assessment of this compound should be structured as a tiered approach, beginning with broad cytotoxicity screening and progressing to more specific, mechanism-based assays. This strategy allows for a comprehensive characterization of the compound's safety profile.
The selection of appropriate cell lines is paramount. While osteoclasts and osteoblasts are the primary targets, a comprehensive profile should also include other relevant cell types to assess potential systemic toxicities.[3][4] This may include, but is not limited to, human breast cancer cell lines (e.g., MCF-7), human neuroblastoma cell lines, and various periodontal cells.[5][6]
The experimental design should adhere to established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) and the International Organization for Standardization (ISO), particularly ISO 10993-5 for in vitro cytotoxicity.[7][8][9] This ensures data integrity and facilitates regulatory acceptance.
Logical Workflow for In Vitro Toxicological Evaluation of Etidronic Acid
Caption: A tiered approach to in vitro toxicological assessment of etidronic acid.
Section 3: Core In Vitro Toxicological Assays
Cytotoxicity assays are the cornerstone of in vitro toxicology, providing a quantitative measure of a substance's ability to damage or kill cells. For etidronic acid, a battery of tests with different endpoints is recommended to provide a comprehensive picture of its cytotoxic potential.
Key Experimental Protocols:
-
MTT Assay (Cell Viability): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose cells to a range of etidronic acid concentrations for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control.
-
-
Neutral Red Uptake (NRU) Assay (Cell Viability): This assay assesses the viability of cells based on their ability to take up and retain the neutral red dye within their lysosomes. The OECD provides guidance on using cytotoxicity tests like the NRU assay to estimate starting doses for acute oral systemic toxicity tests.[10][11]
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
Neutral Red Incubation: Incubate the cells with a medium containing neutral red.
-
Washing and Dye Extraction: Wash the cells to remove excess dye and then extract the retained dye.
-
Absorbance Measurement: Measure the absorbance of the extracted dye.
-
Viability Calculation: Determine cell viability as a percentage of the control.
-
-
Lactate Dehydrogenase (LDH) Assay (Cell Membrane Integrity): This assay measures the release of LDH, a cytosolic enzyme, into the culture medium upon cell membrane damage.
-
Cell Culture and Treatment: Culture and treat cells as described above.
-
Sample Collection: Collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzyme.
-
Absorbance Reading: Measure the change in absorbance over time.
-
Cytotoxicity Calculation: Calculate the percentage of LDH release relative to a positive control (fully lysed cells).
-
Data Presentation:
| Assay | Endpoint | Typical Concentration Range (Etidronic Acid) | Cell Line Example | Reference |
| MTT | Cell Viability | 1-1000 µM | Chinese hamster lung fibroblast (V79) | [12] |
| Clonogenicity | Cell Survival | 10 mM | Human breast cancer (MCF-7) | [5][13] |
| FITC-Annexin V/PI | Apoptosis/Necrosis | 1-100 µM | Various tumor and periodontal cells | [6] |
Causality Behind Experimental Choices: The use of multiple cytotoxicity assays with different endpoints (metabolic activity, lysosomal integrity, membrane integrity) provides a more robust and comprehensive assessment of cytotoxicity. This approach helps to distinguish between different modes of cell death (e.g., apoptosis vs. necrosis) and reduces the likelihood of false-negative results that might arise from assay-specific artifacts.
Genotoxicity assays are critical for identifying substances that can cause genetic damage, a key event in carcinogenesis.
Key Experimental Protocols:
-
In Vitro Micronucleus Test (OECD 487): This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) effects.[14]
-
Cell Treatment: Expose cells (e.g., human peripheral blood lymphocytes, CHO, V79, L5178Y, or TK6 cells) to etidronic acid with and without metabolic activation (S9 mix).[14]
-
Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.[14]
-
Cell Harvesting and Staining: Harvest the cells and stain them to visualize the nuclei and micronuclei.
-
Microscopic Analysis: Score the frequency of micronuclei in binucleated cells.
-
Cytotoxicity Assessment: Concurrently assess cytotoxicity to ensure that micronucleus formation is not a secondary effect of high toxicity.[14]
-
-
Bacterial Reverse Mutation Test (Ames Test - OECD 471): This test uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations. While less directly relevant to mammalian cells, it is a standard component of genotoxicity screening.
Authoritative Grounding: A study on MCF-7 human breast cancer cells indicated that treatment with 10 mM etidronic acid for six hours caused mutations in exons 6 and 8 of the p53 gene.[13] This highlights the importance of including genotoxicity testing in the toxicological profile.
Signaling Pathway: Etidronic Acid-Induced Apoptosis in Osteoclasts
Caption: Proposed pathway for etidronic acid-induced osteoclast apoptosis.
Section 4: Mechanism-Based In Vitro Assays
Beyond general toxicity, it is crucial to investigate the specific cellular mechanisms through which etidronic acid exerts its effects.
Etidronic acid has been shown to induce apoptosis in various cell types, including osteoclasts and certain cancer cells.[15][16]
Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with etidronic acid for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Stain the cells with FITC-conjugated Annexin V and PI.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Expertise & Experience: While etidronic acid at 2000 µM did not cause apoptosis in mouse macrophage-like cells, other bisphosphonates like pamidronate did, suggesting a cell-type and compound-specific response.[17] In contrast, a 24-hour treatment with 10 mM etidronic acid was cytotoxic to MCF-7 cells.[5]
Etidronic acid can influence the cell cycle progression.
Experimental Protocol: Propidium Iodide Staining for DNA Content
-
Cell Treatment and Harvesting: Treat and harvest cells as in the apoptosis assay.
-
Cell Fixation: Fix the cells in cold ethanol.
-
Staining: Stain the cells with a solution containing propidium iodide and RNase.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Authoritative Grounding: In MCF-7 cells, etidronic acid caused a decrease in the S-phase population and an increase in the G2/M population, which could enhance radiosensitivity.[5][13]
The effects of etidronic acid on bone-forming osteoblasts are also a critical area of investigation. Studies have shown that it can inhibit the production of interleukin-6 (IL-6) by osteoblast-like cells, which may contribute to its antiresorptive effects.[4] Furthermore, etidronic acid has been found to inhibit human osteoblast apoptosis induced by factors from activated T cells.[3]
Section 5: Data Interpretation and Reporting
The interpretation of in vitro toxicology data for etidronic acid requires a holistic approach, considering the dose-response relationships, the concordance between different assays, and the relevance of the findings to the intended biological context.
Key Considerations:
-
IC50/LC50 Values: These values provide a quantitative measure of potency but should be interpreted in the context of the specific cell line and exposure duration. For example, the LC50 for etidronic acid in osteoclast-like cells was calculated as 1.25 mg/ml.[18]
-
Genotoxicity: Any evidence of genotoxicity, such as the p53 mutations observed in MCF-7 cells, warrants further investigation and risk assessment.[5]
-
Mechanism of Action: Elucidating the mechanism of toxicity (e.g., apoptosis vs. necrosis) is crucial for understanding the potential for adverse effects.
-
Comparative Analysis: Comparing the in vitro effects of etidronic acid with other bisphosphonates can provide valuable insights into its relative toxicity and mechanism.[19][20] For instance, etidronic acid was not found to be toxic at concentrations of 1-100µM in various cell lines, whereas the nitrogen-containing bisphosphonate zoledronate was toxic at 100µM.[6]
Section 6: Conclusion
The in vitro toxicological profile of this compound is multifaceted, with its primary effects centered on the induction of apoptosis in target cells like osteoclasts. A comprehensive assessment requires a well-structured, multi-assay approach that adheres to international guidelines. By combining broad cytotoxicity screening with specific mechanistic studies, researchers can gain a thorough understanding of its cellular effects and establish a solid foundation for further preclinical and clinical development.
References
- 1. Etidronic acid - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Etidronate inhibits human osteoblast apoptosis by inhibition of pro-apoptotic factor(s) produced by activated T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Etidronate inhibits the production of IL-6 by osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of etidronic acid to human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro cytotoxicity of zoledronate (nitrogen-containing bisphosphonate: NBP) and/or etidronate (non-NBP) in tumour cells and periodontal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdcpp.com [mdcpp.com]
- 8. Recognized Consensus Standards: Medical Devices [accessdata.fda.gov]
- 9. nhiso.com [nhiso.com]
- 10. oecd.org [oecd.org]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. Chemical, cytotoxic and genotoxic analysis of etidronate in sodium hypochlorite solution. [sonar.ch]
- 13. researchgate.net [researchgate.net]
- 14. re-place.be [re-place.be]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Bisphosphonates induce apoptosis in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bisphosphonates induce apoptosis in mouse macrophage-like cells in vitro by a nitric oxide-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. In vitro toxicity of bisphosphonates on human neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comparison of cytotoxic effects of bisphosphonates in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Etidronic Acid Monohydrate (CAS: 25211-86-3): Properties, Mechanisms, and Analytical Methodologies
Abstract
Etidronic acid, a first-generation non-nitrogenous bisphosphonate, represents a foundational molecule in the study of bone metabolism and chelation chemistry. While its therapeutic application in primary osteoporosis has been superseded by more potent nitrogen-containing bisphosphonates, its unique properties continue to make it a valuable tool for researchers and a relevant compound in various industrial and niche medical applications. This guide provides an in-depth analysis of etidronic acid monohydrate (CAS No. 25211-86-3), covering its physicochemical properties, dual mechanisms of action in bone biology and metal ion chelation, synthesis pathways, and the critical analytical techniques required for its characterization. We delve into the causal biochemistry that dictates its efficacy and limitations, offering field-proven insights for professionals in drug development and chemical research.
Core Physicochemical and Structural Properties
Etidronic acid ((1-Hydroxyethylidene)bisphosphonic acid, or HEDP) is a synthetic organophosphorus compound structurally analogous to pyrophosphate. The monohydrate form is a white, crystalline powder.[1] Its structure, characterized by a central carbon atom bonded to a hydroxyl group, a methyl group, and two phosphonate groups (P-C-P backbone), is fundamental to its chemical behavior.
Table 1: Physicochemical Properties of Etidronic Acid and its Monohydrate Form
| Property | Value | Source(s) |
| CAS Number | 25211-86-3 (Monohydrate) | [2][3] |
| 2809-21-4 (Anhydrous) | [4][5] | |
| Molecular Formula | C₂H₁₀O₈P₂ (Monohydrate) | [2][6] |
| C₂H₈O₇P₂ (Anhydrous) | [7] | |
| Molecular Weight | 224.04 g/mol (Monohydrate) | [2] |
| 206.03 g/mol (Anhydrous) | [5] | |
| Melting Point | 194 - 204 °C | [3] |
| Appearance | White crystalline powder | [1][8] |
| Solubility | Very soluble in water (69% at 20°C); Insoluble in acetic acid | [4] |
| pKa Values (at 25°C) | pK₁: 1.35, pK₂: 2.87, pK₃: 7.03, pK₄: 11.3 | [4][9] |
| LogP | -3.5 to -3.8 (Predicted) | [5][6] |
The multiple pKa values indicate that etidronic acid can exist in various ionization states depending on the pH, a critical factor for its biological activity and chelation capacity. Its high water solubility is attributed to the polar phosphonate and hydroxyl groups.
Dual Mechanisms of Action: A Dichotomy of Inhibition and Chelation
The utility of etidronic acid stems from two distinct, yet interconnected, chemical functionalities: its influence on bone resorption and its potent ability to chelate metal ions.
Inhibition of Bone Resorption: A Cytotoxic Trojan Horse
As a first-generation bisphosphonate, etidronic acid's primary pharmacological effect is the inhibition of osteoclast-mediated bone resorption. The mechanism is fundamentally different from that of newer, nitrogen-containing bisphosphonates.
-
Preferential Adsorption: The P-C-P backbone of etidronic acid mimics the P-O-P structure of pyrophosphate, giving it a high affinity for calcium ions. This allows it to bind strongly to hydroxyapatite crystals, the mineral component of bone, particularly at sites of active bone turnover.[8][10]
-
Osteoclast Uptake: During bone resorption, osteoclasts create an acidic microenvironment to dissolve the bone mineral. This process releases the bound etidronic acid, which is then internalized by the osteoclast.[11]
-
Metabolic Poisoning: Inside the osteoclast, etidronic acid is metabolized by aminoacyl-tRNA synthetases. It is incorporated into the non-hydrolyzable adenosine triphosphate (ATP) analogs, specifically AppCp-type (β,γ-methylene) ATP.[8][12]
-
Induction of Apoptosis: These cytotoxic ATP analogs accumulate within the cell, competing with endogenous ATP and disrupting critical energy-dependent cellular processes. This metabolic interference ultimately triggers osteoclast apoptosis, leading to a reduction in their number and a decrease in overall bone resorption.[10]
This mechanism contrasts with nitrogen-containing bisphosphonates (e.g., zoledronic acid), which act by inhibiting the farnesyl pyrophosphate synthase enzyme in the mevalonate pathway, disrupting protein prenylation and osteoclast function without forming cytotoxic ATP analogs.[12]
Caption: Mechanism of action of Etidronic Acid in osteoclasts.
A critical, dose-dependent drawback of etidronic acid is its simultaneous inhibition of bone mineralization.[7] At therapeutic concentrations used for Paget's disease or heterotopic ossification, continuous administration can prevent the proper calcification of newly formed osteoid, potentially leading to osteomalacia.[13] This is the primary reason it was largely replaced for osteoporosis treatment, where long-term therapy is required, and led to the development of intermittent cyclical therapy (e.g., 400 mg/day for 14 days, followed by a drug-free period) to balance anti-resorptive benefits with mineralization risks.[13]
Chelation of Divalent Metal Ions
The phosphonate groups in etidronic acid are powerful chelating agents, forming stable complexes with divalent and trivalent metal ions such as Ca²⁺, Fe²⁺, Cu²⁺, and Zn²⁺.[7] This property is exploited in numerous non-pharmaceutical applications, including:
-
Water Treatment: It acts as a scale and corrosion inhibitor in industrial cooling systems and boilers by sequestering mineral ions.[1]
-
Detergents and Cosmetics: It mitigates the effects of hard water and stabilizes peroxide-based bleaching agents.[7]
-
Endodontics: It is used as a mild, biocompatible chelator, often in combination with sodium hypochlorite, to remove the smear layer from root canals during endodontic procedures.[14][15]
Caption: Chelation of a metal ion by Etidronic Acid's phosphonate groups.
Synthesis and Analytical Characterization
Common Synthesis Routes
The industrial synthesis of etidronic acid is well-established and cost-effective. The most common method involves the reaction of phosphorus trichloride (PCl₃) with glacial acetic acid (CH₃COOH).[16] This process is favored for its use of readily available raw materials and high yields (often exceeding 95%).[16] Alternative routes include the reaction of phosphorous acid with acetic anhydride or acetyl chloride.[16]
Analytical Methodologies for a Non-Chromophoric Analyte
A significant challenge in the analysis of etidronic acid is its lack of a UV-absorbing chromophore, rendering standard HPLC-UV detection ineffective. This necessitates the use of specialized detection methods or derivatization.
Table 2: Comparison of Analytical Methods for Etidronic Acid
| Method | Principle | Detector | Advantages | Limitations |
| Mixed-Mode HPLC | Combines ion-exchange and reversed-phase retention on a single column. | Charged Aerosol Detector (CAD) / Evaporative Light Scattering Detector (ELSD) | Direct, rapid analysis; good sensitivity for non-chromophoric compounds; validated for stability-indicating assays.[17][18] | Requires specialized detectors; potential for matrix effects. |
| Reversed-Phase HPLC with Indirect UV Detection | A UV-absorbing probe is added to the mobile phase; the analyte displaces the probe, causing a negative peak. | UV Detector | Utilizes standard HPLC instrumentation; cost-effective.[17] | Lower sensitivity than direct methods; requires extensive mobile phase optimization. |
| Ion Chromatography (IC) | Separation based on ionic interactions with a charged stationary phase. | Suppressed Conductivity Detector | High specificity and sensitivity for ionic species; suitable for complex matrices like cosmetics.[19] | Requires dedicated IC system; may have longer run times. |
| HILIC | Hydrophilic Interaction Liquid Chromatography for separating polar compounds. | ELSD / CAD / Mass Spectrometry (MS) | Effective for polar analytes; compatible with MS detection.[20] | Can exhibit poor peak shape without careful method development; sensitive to mobile phase water content.[20] |
For drug development and quality control, a stability-indicating method is paramount. This requires a method capable of separating the active pharmaceutical ingredient (API) from any potential degradation products. Forced degradation studies are essential for this purpose.
Caption: Workflow for developing a stability-indicating HPLC method.
Experimental Protocols
Protocol: Forced Degradation Study for Stability-Indicating Method Development
This protocol outlines the steps to generate potential degradation products of etidronic acid, which are then used to validate the specificity of an analytical method.[17]
Objective: To demonstrate that the analytical method can separate intact etidronic acid from its degradation products.
Materials:
-
This compound substance
-
0.1 N HCl
-
0.1 N NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
Water bath or oven
-
Photostability chamber
-
Calibrated HPLC system (e.g., with a mixed-mode column and CAD detector)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of etidronic acid in high-purity water at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Heat the mixture at 80°C for 4-8 hours. Cool, neutralize with 0.1 N NaOH, and dilute to the target concentration for analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Heat the mixture at 80°C for 4-8 hours. Cool, neutralize with 0.1 N HCl, and dilute to the target concentration.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature for 24 hours. Dilute to the target concentration.
-
Thermal Degradation: Expose the solid powder of this compound to dry heat at 105°C for 24-48 hours. Dissolve a known amount in water to the target concentration.
-
Photolytic Degradation: Expose both the solid powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.[17] Prepare/dilute samples to the target concentration.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.
-
Evaluation: Assess the chromatograms for the appearance of new peaks (degradants). The method is considered stability-indicating if the primary etidronic acid peak is resolved from all degradant peaks with a resolution of >1.5. Peak purity analysis (if using a PDA detector, though not primary for this compound) should also be performed.
Safety and Toxicology Profile
Etidronic acid is classified as causing serious eye damage (H318) and is toxic to aquatic life with long-lasting effects (H411).[2][3] Appropriate personal protective equipment, including eye protection, should be worn when handling the solid material.[3]
-
Acute Oral Toxicity: It has moderate acute oral toxicity. The LD50 in rats is reported in the range of 1008-3550 mg/kg.
-
Dermal Toxicity: Acute dermal toxicity is low, with an LD50 in rabbits greater than 6000 mg/kg.[21]
-
Clinical Adverse Effects: The most common side effects associated with oral therapeutic use are gastrointestinal complaints.[13] As discussed, the primary concern with long-term, continuous high-dose therapy is the impairment of bone mineralization.[13]
Conclusion
This compound is a molecule of significant historical and practical importance. As a first-generation bisphosphonate, its mechanism of inducing osteoclast apoptosis via cytotoxic ATP analogs provided a crucial foundation for the development of modern bone therapies. While its clinical use for osteoporosis has waned due to its effects on mineralization, it remains a valuable agent for specific conditions like Paget's disease and a vital research compound for studying bone biology. Its powerful chelating properties ensure its continued relevance in a wide array of industrial, cosmetic, and specialized medical applications. For the research and development professional, a thorough understanding of its unique chemistry, its distinct mechanism of action, and the specialized analytical approaches required for its quantification is essential for leveraging its full potential.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C2H10O8P2 | CID 12521030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. Etidronic Acid [drugfuture.com]
- 5. Etidronic Acid | C2H8O7P2 | CID 3305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. Etidronic acid - Wikipedia [en.wikipedia.org]
- 8. contaminantdb.ca [contaminantdb.ca]
- 9. Etidronic Acid CAS#: 2809-21-4 [m.chemicalbook.com]
- 10. Etidronate Disodium | C2H6Na2O7P2 | CID 23894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Etidronic Acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 12. benchchem.com [benchchem.com]
- 13. Etidronic acid. A review of its pharmacological properties and therapeutic efficacy in resorptive bone disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jbcd.uobaghdad.edu.iq [jbcd.uobaghdad.edu.iq]
- 15. researchgate.net [researchgate.net]
- 16. thfine.com [thfine.com]
- 17. benchchem.com [benchchem.com]
- 18. Direct stability-indicating method development and validation for analysis of etidronate disodium using a mixed-mode column and charged aerosol detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. CN102735788A - Method for analyzing and measuring etidronic acid and salts of etidronic acid in sample - Google Patents [patents.google.com]
- 20. helixchrom.com [helixchrom.com]
- 21. industrialchemicals.gov.au [industrialchemicals.gov.au]
An In-depth Technical Guide to the Solubility of Etidronic Acid Monohydrate
Introduction: Understanding the Physicochemical Landscape of Etidronic Acid
Etidronic acid ((1-hydroxyethane-1,1-diyl)bis(phosphonic acid)), a first-generation bisphosphonate, is a potent inhibitor of bone resorption. Its therapeutic efficacy is intrinsically linked to its physicochemical properties, among which solubility plays a paramount role in drug formulation, bioavailability, and manufacturing processes. This technical guide provides an in-depth analysis of the solubility of etidronic acid monohydrate in aqueous and organic solvent systems. As Senior Application Scientists, our goal is to move beyond mere data presentation and delve into the causality behind the observed solubility profiles, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the critical interplay of pH, temperature, and solvent polarity, and provide robust, self-validating protocols for empirical solubility determination.
Core Physicochemical Properties of this compound
A foundational understanding of the molecule's characteristics is essential to interpret its solubility behavior. Etidronic acid is a polyprotic acid with multiple ionizable phosphonic acid groups, a key feature governing its aqueous solubility.
| Property | Value | Source(s) |
| Chemical Name | (1-hydroxy-1-phosphonoethyl)phosphonic acid;hydrate | [1] |
| CAS Number | 25211-86-3 | [1] |
| Molecular Formula | C₂H₁₀O₈P₂ | [1] |
| Molecular Weight | 224.04 g/mol | [1] |
| Appearance | White, crystalline powder | [2] |
| pKa Values (at 25°C) | pK₁: 1.35 ± 0.08, pK₂: 2.87 ± 0.01, pK₃: 7.03 ± 0.01, pK₄: 11.3 | [3] |
| Melting Point | 198-199 °C | [4] |
Aqueous Solubility: The Critical Role of pH
Etidronic acid is classified as very soluble in water.[3] However, this statement is an oversimplification. Due to its four pKa values, the extent of ionization of etidronic acid is highly dependent on the pH of the aqueous medium. This directly impacts its interaction with water molecules and, consequently, its solubility.
The relationship between pH and the ionization state of a polyprotic acid like etidronic acid is a fundamental concept. At a pH below the first pKa (1.35), the molecule is predominantly in its neutral, un-ionized form. As the pH increases past each successive pKa, the phosphonic acid groups deprotonate, leading to a more negatively charged and generally more water-soluble species.
Quantitative Aqueous Solubility Data
There is a notable discrepancy in the literature regarding the precise aqueous solubility of etidronic acid, which likely stems from differences in the solid-state form (anhydrous vs. monohydrate) and experimental conditions.
| Form | Solubility | Temperature | Source(s) |
| Etidronic Acid | 69% (w/v) or 690,000 mg/L | 20°C | [3] |
| Etidronic Acid (Anhydrous) | 11.5 g/L or 11,500 mg/L | 25°C | [2][4] |
The significantly higher reported solubility of 690 g/L is likely for the monohydrate form, which can more readily form hydrogen bonds with water.[3] The lower value of 11.5 g/L is explicitly for the anhydrous form.[2][4] This highlights the critical importance of specifying the hydrate form when discussing solubility.
For pharmaceutical applications, particularly for oral dosage forms, solubility must be assessed across the physiological pH range of the gastrointestinal tract. Regulatory bodies like the World Health Organization (WHO) and the U.S. Food and Drug Administration (FDA) recommend determining solubility over a pH range of 1.2 to 6.8 at 37 ± 1 °C for the Biopharmaceutics Classification System (BCS). Given the pKa values of etidronic acid, its solubility is expected to be lowest at the most acidic end of this range (pH 1.2) and increase as the pH rises and the molecule becomes more ionized.
Solubility in Organic Solvents: A Qualitative Overview
Data on the solubility of this compound in organic solvents is less quantitative in the public domain. The highly polar nature of the molecule, with its multiple hydroxyl and phosphonic acid groups, dictates its preference for polar solvents.
| Solvent | Solubility | Source(s) |
| Methanol | Slightly Soluble | [5][6] |
| Ethanol | Slightly Soluble | [5][6] |
| Propylene Glycol | Soluble (often used in mixtures) | [7] |
| Acetic Acid | Insoluble | [3] |
| Acetone | Data not available (expected to be low) | |
| Acetonitrile | Data not available (expected to be low) |
Expert Insight: The term "slightly soluble" is a broad classification. For formulation development, it is imperative to determine the quantitative solubility in specific organic or co-solvent systems. The protocols outlined in the following section provide a robust framework for such determinations. The insolubility in a polar protic solvent like acetic acid is noteworthy and may be due to the suppression of ionization of etidronic acid in an acidic medium, leading to reduced solute-solvent interactions.
Experimental Determination of Equilibrium Solubility
To ensure scientific integrity and generate reliable data for formulation and regulatory purposes, a well-defined experimental protocol is essential. The equilibrium shake-flask method is the gold standard for solubility determination.[8]
Logical Workflow for Solubility Determination
The process follows a logical sequence from preparation to analysis, ensuring each step is controlled and validated.
Caption: Workflow for Equilibrium Solubility Determination.
Step-by-Step Protocol: Shake-Flask Method
This protocol is designed to be a self-validating system, incorporating necessary controls and checks.
-
Preparation of Solvent Media:
-
For aqueous solubility, prepare buffers at desired pH values (e.g., pH 1.2, 4.5, and 6.8) using compendial reagents.
-
For organic solvents, use high-purity, anhydrous solvents.
-
Degas all solvents to prevent bubble formation during the experiment.
-
-
Sample Preparation:
-
Add an excess amount of this compound to several sealed, inert vials for each solvent system. The "excess" is critical to ensure saturation is reached; a visual confirmation of undissolved solid should be present at the end of the experiment.
-
Causality: Using an excess of the solid drug ensures that the resulting solution is saturated, and the measured concentration represents the true equilibrium solubility at that temperature.
-
-
Equilibration:
-
Place the vials in a calibrated shaker bath maintained at a constant temperature (e.g., 37 ± 1 °C).
-
Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time required to reach a plateau in concentration.
-
Trustworthiness: The system's trustworthiness is established by running replicate samples and ensuring that solubility values are consistent after different equilibration times (e.g., 24h vs. 48h).
-
-
Sampling and Sample Processing:
-
After equilibration, allow the vials to stand briefly to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant using a pipette.
-
Immediately filter the sample through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved microparticles. Alternatively, centrifuge the vials at high speed and sample the clear supernatant.
-
Causality: Filtration or centrifugation is a critical step to prevent undissolved solid particles from being included in the sample for analysis, which would lead to an overestimation of solubility.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with an appropriate mobile phase or solvent to a concentration within the calibrated range of the analytical method.
-
Analyze the diluted samples using a validated analytical method (see below).
-
Measure the pH of the remaining aqueous solutions after equilibration to confirm that the pH has not shifted significantly.
-
Analytical Methodologies for Quantification
Since etidronic acid lacks a significant UV chromophore, standard HPLC-UV detection is not suitable. The following methods are authoritative and field-proven for its quantification.
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
This is a robust and widely used method for non-volatile analytes like etidronic acid.[6]
-
Principle: The HPLC eluent is nebulized, and the resulting aerosol particles are charged. The charged particles are then measured by an electrometer, providing a response that is proportional to the mass of the analyte.
-
Typical Method Parameters:
-
Validation: The method must be validated for specificity, linearity, accuracy, precision, and sensitivity according to ICH guidelines.
Ion Chromatography (IC)
Ion chromatography is another powerful technique for the analysis of charged species like etidronic acid.
-
Principle: The method separates ions based on their affinity for an ion-exchange resin. Detection is typically achieved by measuring the conductivity of the eluent.
-
Typical Method Parameters:
Workflow for Analytical Method Selection and Validation
References
- 1. This compound | C2H10O8P2 | CID 12521030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.usp.org [store.usp.org]
- 3. Etidronic Acid [drugfuture.com]
- 4. Etidronic Acid | C2H8O7P2 | CID 3305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Etidronic Acid CAS#: 2809-21-4 [m.chemicalbook.com]
- 6. Etidronic Acid | 2809-21-4 [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. 依替膦酸 一水合物 ≥95.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols: Utilizing Etidronic Acid Monohydrate for the Prevention of In Vitro Cellular Calcification
Introduction: The Challenge of Pathological Calcification in Research
Pathological calcification, the aberrant deposition of calcium phosphate crystals in soft tissues, is a hallmark of numerous diseases, including atherosclerosis, chronic kidney disease, and certain genetic disorders.[1] In vitro cell culture systems are indispensable tools for modeling these disease states and for screening potential therapeutic inhibitors.[2][3] A common and clinically relevant model involves inducing calcification in vascular smooth muscle cells (VSMCs) by exposing them to high concentrations of phosphate and calcium, which drives their transdifferentiation into osteoblast-like cells.[2] However, controlling and preventing this mineralization is crucial for studying the underlying mechanisms and for testing inhibitory compounds.
Etidronic acid (also known as 1-hydroxyethane 1,1-diphosphonic acid or HEDP), a first-generation non-nitrogen-containing bisphosphonate, serves as a potent and effective inhibitor of calcification.[3][4] As a stable analog of inorganic pyrophosphate (PPi), a natural inhibitor of mineralization, etidronic acid provides researchers with a reliable small molecule to prevent or halt calcium phosphate deposition in a variety of cell culture models.[5][6]
This guide provides a comprehensive overview of the mechanisms of action of etidronic acid and detailed protocols for its application in preventing calcification in cell culture, designed for researchers, scientists, and drug development professionals.
Mechanism of Action: How Etidronic Acid Prevents Calcification
Etidronic acid employs a multi-faceted mechanism to inhibit calcification, acting both physicochemically at the crystal level and potentially interacting with cellular pathways.
-
Direct Inhibition of Hydroxyapatite Crystal Growth: The primary mechanism is etidronic acid's strong affinity for hydroxyapatite, the mineral component of pathological calcifications.[2] The P-C-P backbone of etidronic acid mimics the P-O-P structure of pyrophosphate, allowing it to bind directly to the surface of nascent calcium phosphate crystals.[7] This binding blocks the addition of further calcium and phosphate ions, effectively halting crystal growth and aggregation.[3]
-
Chelation of Divalent Cations: Etidronic acid is a weak chelating agent for divalent cations, including calcium (Ca²⁺).[1][8] By sequestering free calcium ions in the culture medium, it can reduce the supersaturation required for the initial nucleation of calcium phosphate crystals.
-
Cellular Effects: While the direct physicochemical effect is dominant, etidronic acid may also influence cellular activity. Studies have suggested that bisphosphonates can inhibit tissue-nonspecific alkaline phosphatase (TNALP).[9][10] TNALP is an enzyme that hydrolyzes pyrophosphate (PPi), a potent natural inhibitor of calcification. By inhibiting TNALP, etidronic acid could help maintain local PPi levels, further suppressing mineralization.[5]
Visualizing the Mechanism of Inhibition
The following diagram illustrates the primary mechanisms by which etidronic acid prevents the formation and growth of hydroxyapatite crystals in the extracellular matrix.
Caption: Mechanism of Etidronic Acid in Preventing Hydroxyapatite Formation.
Experimental Applications: Protocols and Methodologies
The following protocols provide a framework for using etidronic acid to prevent calcification in a typical in vitro model using vascular smooth muscle cells (VSMCs). It is imperative to empirically determine the optimal, non-toxic concentration of etidronic acid for your specific cell type and experimental conditions.
Table 1: Recommended Starting Concentrations and Key Parameters
| Parameter | Recommended Range / Value | Notes |
| Cell Model | Human or Rat Aortic Smooth Muscle Cells | Primary cells or established cell lines (e.g., A7r5) are suitable.[11] |
| Calcification Medium | Standard Growth Medium + 2-5 mM β-glycerophosphate + 2.0-2.6 mM CaCl₂ | High phosphate is the primary driver of VSMC calcification.[11] |
| Etidronic Acid Stock | 100 mM in sterile ddH₂O, pH 7.4 | Prepare fresh and filter-sterilize (0.22 µm). |
| Etidronic Acid Working Conc. | 10 µM - 1 mM | A dose-response experiment is critical. A concentration of 1 mM has been shown to be effective in hMSCs.[9] |
| Incubation Time | 7 - 21 days | Dependent on cell type and calcification medium composition. Monitor visually for mineral deposits. |
| Medium Changes | Every 2-3 days | Replace with fresh calcification medium and the appropriate concentration of etidronic acid. |
Protocol 1: Determining the Optimal Non-Toxic Concentration of Etidronic Acid
Causality: Before testing its anti-calcification efficacy, it is essential to establish a concentration range of etidronic acid that does not impact cell viability. A standard cytotoxicity assay, such as one using MTT or PrestoBlue™, will ensure that any observed reduction in calcification is due to the specific inhibitory action of the compound and not a secondary effect of cell death.
Methodology:
-
Cell Seeding: Plate VSMCs in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours in standard growth medium.
-
Treatment Preparation: Prepare serial dilutions of etidronic acid in standard growth medium (e.g., 0, 1 µM, 10 µM, 50 µM, 100 µM, 500 µM, 1 mM, 5 mM).
-
Incubation: Replace the medium in the wells with the prepared etidronic acid dilutions. Include a "vehicle control" (medium only) and a "lysis control" (e.g., 1% Triton™ X-100) for 100% cell death.
-
Exposure: Incubate the cells for a period relevant to your calcification assay (e.g., 48-72 hours).
-
Viability Assay: Perform a cell viability assay according to the manufacturer's protocol (e.g., add MTT reagent, incubate, solubilize formazan, and read absorbance).
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select the highest concentrations that show no significant decrease in viability (>90%) for use in the calcification inhibition assay.
Protocol 2: Inhibition of VSMC Calcification
Causality: This protocol is designed to induce robust calcification in a control group, creating a clear experimental window to quantitatively assess the inhibitory capacity of etidronic acid. By co-incubating the cells with calcification-inducing medium and etidronic acid, you can directly measure its ability to prevent the initiation and progression of mineralization.
Methodology:
-
Cell Seeding: Plate VSMCs in 24-well plates at a density that will allow them to reach confluence and form multilayers over the course of the experiment (e.g., 20,000-50,000 cells/well). Culture in standard growth medium until confluent.
-
Initiation of Treatment: Once cells are confluent, aspirate the growth medium and replace it with the following:
-
Negative Control: Standard growth medium.
-
Positive Control (Calcification): Calcification Medium (e.g., DMEM + 10% FBS + 2.6 mM CaCl₂ + 3.0 mM β-glycerophosphate).
-
Treatment Groups: Calcification Medium containing various non-toxic concentrations of etidronic acid (determined in Protocol 1).
-
-
Culture Maintenance: Incubate cells at 37°C, 5% CO₂. Change the medium every 2-3 days, replacing with the appropriate fresh medium for each group.
-
Termination: After 7-14 days (or when significant mineral deposition is visible in the Positive Control wells), terminate the experiment and proceed to quantification.
Visualizing the Experimental Workflow
This diagram outlines the sequential steps for testing the efficacy of etidronic acid in a cell culture model of calcification.
Caption: Experimental Workflow for Assessing Etidronic Acid Efficacy.
Quantification of Calcification
Protocol 3: Alizarin Red S Staining and Quantification
Causality: Alizarin Red S is an anthraquinone dye that selectively binds to calcium salts, forming a visible orange-red precipitate.[9] This allows for both qualitative assessment via microscopy and quantitative analysis after elution of the bound dye. The pH of the staining solution is critical for specificity.
Methodology:
-
Cell Washing: Gently aspirate the culture medium and wash the cell monolayers twice with Phosphate-Buffered Saline (PBS).
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.[8]
-
Rinsing: Wash the fixed cells three times with deionized water (dH₂O).
-
Staining: Add sufficient 2% Alizarin Red S solution (pH 4.1-4.3) to each well to cover the cell layer. Incubate for 20-30 minutes at room temperature.[12]
-
Washing: Aspirate the dye and wash the wells 4-5 times with dH₂O until the wash water is clear.
-
Qualitative Analysis: Add PBS to the wells to prevent drying and visualize the red mineral nodules under a brightfield microscope. Capture images for documentation.
-
Quantitative Analysis:
-
Aspirate the PBS and add 10% cetylpyridinium chloride (CPC) to each well (e.g., 400 µL for a 24-well plate).[8]
-
Incubate on a shaker for 20-30 minutes to elute the stain.
-
Transfer 100-200 µL of the supernatant to a 96-well plate and measure the absorbance at 562 nm.
-
Compare the absorbance values between the control and treated groups.
-
Protocol 4: Total Calcium Quantification Assay
Causality: To obtain an absolute measure of mineral deposition, the calcium is first dissolved from the extracellular matrix using acid. The calcium concentration in the resulting solution is then determined using a colorimetric assay, typically based on the o-cresolphthalein complexone (CPC) method.[13] This provides data that can be normalized to total protein content, correcting for any minor differences in cell number between wells.
Methodology:
-
Decalcification: After washing the cell monolayers twice with PBS, add 0.6 M HCl to each well (e.g., 500 µL for a 24-well plate) and incubate overnight at 4°C.[13]
-
Sample Collection: Collect the HCl supernatant, which now contains the dissolved calcium, into microcentrifuge tubes.
-
Calcium Assay:
-
Use a commercial colorimetric calcium assay kit (e.g., based on the CPC or methylthymol blue method).
-
Prepare a standard curve using the calcium standards provided with the kit.
-
Add samples (the HCl supernatant) and standards to a 96-well plate.
-
Add the colorimetric reagent and buffer as per the kit's instructions and incubate for 5-10 minutes.[7]
-
Measure the absorbance at the specified wavelength (typically 570-612 nm).
-
-
Protein Quantification:
-
After removing the HCl, wash the remaining cell layer with PBS.
-
Solubilize the cells in 0.1 M NaOH / 0.1% SDS solution.
-
Determine the total protein content using a standard protein assay (e.g., BCA or Bradford).
-
-
Analysis: Calculate the calcium concentration in each sample using the standard curve. Normalize the calcium content to the total protein content for each well (e.g., µg Calcium / mg Protein).
Data Interpretation and Trustworthiness
When evaluating the effect of etidronic acid, a successful experiment will demonstrate a dose-dependent decrease in both Alizarin Red S staining and normalized calcium content in the treatment groups compared to the positive (calcification) control. The negative control (growth medium only) should show minimal to no calcification. By correlating the results from the viability assay, the staining, and the biochemical calcium assay, researchers can confidently and authoritatively conclude that etidronic acid prevents in vitro calcification through a specific inhibitory mechanism.
References
- 1. Comparative Evaluation of the Effect of EDTA, Chitosan, Etidronic Acid, and Silver Citrate on the Mineral Content of Root Canal Dentine Using Energy Dispersive X-ray Spectroscopy: An In-Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Etidronate Disodium? [synapse.patsnap.com]
- 3. History of etidronate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of etidronate on the progression of vascular calcification in hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pilot study to evaluate the safety and effectiveness of etidronate treatment for arterial calcification due to deficiency of CD73 (ACDC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Novel inhibitors of alkaline phosphatase suppress vascular smooth muscle cell calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. T3 inhibits the calcification of vascular smooth muscle cells and the potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Etidronic acid - Wikipedia [en.wikipedia.org]
- 13. Calcification of vascular smooth muscle cell cultures: inhibition by osteopontin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Etidronic Acid Monohydrate in Biominaturalization Research
<
Audience: Researchers, scientists, and drug development professionals engaged in the study of biomineralization and the development of therapeutic agents for calcification-related disorders.
Introduction: Understanding Etidronic Acid as a Modulator of Biomineralization
Biomineralization is a fundamental biological process responsible for the formation of mineralized tissues such as bone and teeth. However, its dysregulation can lead to pathological ectopic calcification in soft tissues, a hallmark of various diseases including atherosclerosis and certain genetic disorders.[1] Etidronic acid (also known as 1-hydroxyethylidene-1,1-diphosphonic acid or HEDP), a first-generation, non-nitrogen-containing bisphosphonate, serves as a potent inhibitor of biomineralization.[1][2] Its mechanism of action is primarily attributed to its physicochemical effects on calcium phosphate crystals, the principal mineral component of bone and pathological calcifications.[1]
As a stable analog of pyrophosphate, a natural inhibitor of mineralization, etidronic acid exhibits a strong affinity for hydroxyapatite crystals.[1][3][4] This binding inhibits the formation, growth, and dissolution of these crystals.[3][4][5] Unlike nitrogen-containing bisphosphonates that primarily target osteoclast metabolism, etidronic acid's effects are more directly related to crystal chemistry.[6] However, it also influences cellular activities, including the induction of osteoclast apoptosis (programmed cell death) and disruption of their bone-resorbing machinery.[3][4][6][7] Furthermore, some studies suggest that etidronic acid may also promote osteoblast differentiation, the process by which cells form new bone.[8][9]
This guide provides a comprehensive overview of the applications of etidronic acid monohydrate in biomineralization research, detailing its mechanisms of action and providing step-by-step protocols for key in vitro and cell-based assays.
Part 1: Foundational Concepts and Mechanisms of Action
Etidronic acid's utility in biomineralization research stems from its multifaceted inhibitory actions. Understanding these mechanisms is crucial for designing and interpreting experiments.
Physicochemical Inhibition of Crystal Growth
The primary mechanism of etidronic acid is its ability to bind to the surface of hydroxyapatite crystals.[3][4] This adsorption physically blocks the addition of further calcium and phosphate ions, thereby inhibiting crystal growth.[10][11] This action is analogous to that of pyrophosphate, the endogenous regulator of mineralization. The phosphonate groups in etidronic acid chelate calcium ions, further contributing to the inhibition of crystal formation.[2]
Caption: Physicochemical inhibition of hydroxyapatite crystal growth by etidronic acid.
Cellular Mechanisms: Impact on Osteoclasts and Osteoblasts
Beyond its direct effects on crystals, etidronic acid influences the cells responsible for bone remodeling.
-
Osteoclasts: These cells are responsible for bone resorption. Etidronic acid is taken up by osteoclasts and is metabolized into cytotoxic ATP analogs, which induce apoptosis.[6] This leads to a reduction in the number of active osteoclasts and consequently, a decrease in bone resorption.[2][12]
-
Osteoblasts: These cells are responsible for bone formation. While the primary effect of etidronic acid is anti-resorptive, some evidence suggests it may also promote osteoblast differentiation and activity, potentially contributing to a net increase in bone mass over time with intermittent therapy.[8][9] It has also been shown to inhibit the production of interleukin-6 (IL-6), a cytokine that promotes bone resorption, by osteoblast-like cells.[13]
Caption: Cellular mechanisms of etidronic acid on bone cells.
Part 2: Experimental Protocols
This section provides detailed protocols for assessing the effects of this compound on biomineralization in both acellular and cellular systems.
Preparation of this compound Solutions
Accurate preparation of etidronic acid solutions is critical for reproducible results.
Materials:
-
This compound powder
-
Distilled or deionized water
-
Appropriate buffer (e.g., Tris-HCl, PBS)
-
pH meter
-
Sterile filters (0.22 µm)
Protocol:
-
Calculate the required mass of this compound based on the desired final concentration and volume.
-
Dissolve the powder in a portion of the desired solvent (e.g., distilled water or buffer). Gentle heating and stirring may be required.
-
Adjust the pH of the solution to the desired level (typically physiological pH 7.4 for cell culture experiments) using NaOH or HCl.
-
Bring the solution to the final volume with the solvent.
-
For cell culture applications, sterilize the solution by passing it through a 0.22 µm filter.
-
Store the stock solution at 4°C for short-term use or at -20°C for long-term storage.
Note: A study on preparing etidronic acid solutions for dental applications involved mixing 0.9 g of etidronic acid powder with 10 mL of distilled water or 2.5% NaOCl, followed by manual stirring for 2 minutes.[14]
In Vitro Hydroxyapatite Formation Assay
This acellular assay evaluates the direct inhibitory effect of etidronic acid on the formation of hydroxyapatite crystals in a supersaturated solution.
Materials:
-
Calcium chloride (CaCl₂) solution
-
Potassium phosphate (KH₂PO₄) solution
-
Tris-HCl buffer (pH 7.4)
-
Etidronic acid stock solution
-
96-well microplate
-
Plate reader
Protocol:
-
Prepare a supersaturated calcium phosphate solution by mixing CaCl₂ and KH₂PO₄ solutions in Tris-HCl buffer. The final concentrations should be optimized to induce crystal formation within a reasonable timeframe.
-
In a 96-well plate, add varying concentrations of etidronic acid to the wells. Include a control group with no etidronic acid.
-
Initiate the reaction by adding the supersaturated calcium phosphate solution to each well.
-
Incubate the plate at 37°C.
-
Monitor the formation of hydroxyapatite crystals over time by measuring the turbidity (absorbance) at a wavelength of 620 nm using a plate reader.
-
The percentage of inhibition can be calculated using the following formula: % Inhibition = [(Abs_control - Abs_treated) / Abs_control] * 100
Cell Culture Model of Osteogenic Differentiation and Mineralization
This protocol utilizes osteoblast-like cells to assess the impact of etidronic acid on cell-mediated mineralization.
Materials:
-
Osteoblast-like cell line (e.g., MC3T3-E1, Saos-2) or primary osteoblasts
-
Growth medium (e.g., α-MEM with 10% FBS and antibiotics)
-
Osteogenic differentiation medium (growth medium supplemented with ascorbic acid, β-glycerophosphate, and dexamethasone)
-
Etidronic acid stock solution
-
Cell culture plates (e.g., 24-well or 48-well)
-
Alizarin Red S staining solution
-
Cetylpyridinium chloride (CPC) solution for quantification
Protocol:
-
Cell Seeding: Seed the osteoblast-like cells in multi-well plates at an appropriate density and allow them to adhere overnight in growth medium.
-
Induction of Differentiation: Replace the growth medium with osteogenic differentiation medium containing various concentrations of etidronic acid. Include a control group with osteogenic medium alone.
-
Medium Change: Change the medium every 2-3 days for the duration of the experiment (typically 14-21 days).
-
Assessment of Mineralization (Alizarin Red S Staining):
-
After the differentiation period, wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes.[15][16]
-
Wash the fixed cells with deionized water and stain with 40 mM Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes at room temperature.[16]
-
Wash the stained cells extensively with deionized water to remove excess stain.[16]
-
Visualize and photograph the stained mineralized nodules using a microscope.
-
-
Quantification of Mineralization:
-
To quantify the mineralization, destain the wells by adding 10% cetylpyridinium chloride (CPC) or 10% acetic acid to each well and incubating with shaking until the color is fully eluted.[15][17]
-
Transfer the colored solution to a 96-well plate and measure the absorbance at a wavelength of 540-570 nm for CPC or 405 nm for acetic acid extraction.[16][17][18]
-
The amount of calcium deposition is proportional to the absorbance.
-
Caption: Workflow for assessing cell-mediated mineralization with Alizarin Red S staining.
Part 3: Data Interpretation and Troubleshooting
Data Presentation
Summarize quantitative data from mineralization assays in tables for clear comparison between different concentrations of etidronic acid and control groups.
Table 1: Example Data from In Vitro Hydroxyapatite Formation Assay
| Etidronic Acid (µM) | Absorbance (620 nm) at 24h (Mean ± SD) | % Inhibition |
| 0 (Control) | 0.85 ± 0.05 | 0 |
| 1 | 0.62 ± 0.04 | 27.1 |
| 10 | 0.31 ± 0.03 | 63.5 |
| 100 | 0.10 ± 0.02 | 88.2 |
Table 2: Example Data from Quantification of Cell-Mediated Mineralization
| Etidronic Acid (µM) | Absorbance (562 nm) (Mean ± SD) | % of Control Mineralization |
| 0 (Control) | 1.23 ± 0.11 | 100 |
| 1 | 0.98 ± 0.09 | 79.7 |
| 10 | 0.55 ± 0.07 | 44.7 |
| 100 | 0.18 ± 0.04 | 14.6 |
Troubleshooting Common Issues
-
High Variability in Mineralization Assays: Ensure consistent cell seeding density, thorough mixing of reagents, and precise timing of measurements.
-
Low Mineralization in Control Group: Check the quality and concentration of osteogenic supplements (ascorbic acid, β-glycerophosphate, dexamethasone) and ensure the cell line is responsive.
-
Inconsistent Staining: Optimize the pH of the Alizarin Red S solution and ensure complete removal of excess stain through thorough washing.
Conclusion
This compound is a valuable tool for investigating the mechanisms of biomineralization and for screening potential therapeutic agents for diseases of ectopic calcification. The protocols outlined in this guide provide a robust framework for studying its effects in both acellular and cellular systems. By carefully controlling experimental conditions and employing appropriate analytical techniques, researchers can gain significant insights into the complex processes of mineral formation and its inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Etidronic acid - Wikipedia [en.wikipedia.org]
- 3. contaminantdb.ca [contaminantdb.ca]
- 4. hmdb.ca [hmdb.ca]
- 5. Etidronic Acid | C2H8O7P2 | CID 3305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. What is the mechanism of Etidronate Disodium? [synapse.patsnap.com]
- 8. Etidronate (HEBP) promotes osteoblast differentiation and wound closure in rat calvaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Etidronate-based organic salts and ionic liquids: In vitro effects on bone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The mechanisms of crystal growth inhibition by organic and inorganic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Etidronic acid. A review of its pharmacological properties and therapeutic efficacy in resorptive bone disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Etidronate inhibits the production of IL-6 by osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of phytic acid and etidronic acid using continuous and sequential chelation on the removal of smear layer, dentin microhardness, and push-out bond strength of calcium silicate-based cement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 16. 3hbiomedical.com [3hbiomedical.com]
- 17. An Alizarin red-based assay of mineralization by adherent cells in culture: comparison with cetylpyridinium chloride extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Note: A Robust and Sensitive HPLC-MS Method for the Quantification of Etidronic Acid Monohydrate
Abstract
This application note presents a detailed, validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantitative analysis of etidronic acid monohydrate. Etidronic acid, a first-generation bisphosphonate, poses analytical challenges due to its high polarity and ionic nature. The described method circumvents the need for hazardous derivatization procedures by employing a mixed-mode chromatographic approach, ensuring robust retention and excellent peak shape. The protocol is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis and full method validation in accordance with international guidelines.
Introduction: The Analytical Challenge of Etidronic Acid
Etidronic acid is a widely used bisphosphonate for the treatment of bone disorders such as Paget's disease and osteoporosis[1]. Its therapeutic efficacy is dependent on its concentration at the site of action, making its accurate quantification in various matrices crucial for pharmacokinetic studies, formulation development, and quality control.
However, the physicochemical properties of etidronic acid present significant hurdles for conventional reversed-phase HPLC methods. As a highly polar and ionic compound with multiple pKa values (pK1 1.35, pK2 2.87, pK3 7.03, pK4 11.3), it exhibits poor retention on nonpolar stationary phases[2][3]. Furthermore, its lack of a significant chromophore renders UV detection methods largely ineffective for achieving the required sensitivity[4][5].
Historically, these challenges were often addressed through chemical derivatization to increase hydrophobicity and introduce a UV-active or fluorescent tag[4][5]. While effective, derivatization adds complexity to sample preparation, can introduce variability, and often involves hazardous reagents like diazomethane[4][5].
This application note details a more direct and safer analytical approach using a mixed-mode HPLC column coupled with mass spectrometric detection. This strategy leverages both reversed-phase and anion-exchange retention mechanisms to achieve optimal separation and sensitivity for underivatized etidronic acid[6][7]. The method is validated according to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its suitability for its intended purpose[8][9][10][11][12].
Experimental Design and Rationale
Chromatographic Strategy: Mixed-Mode HPLC
To overcome the retention challenges of etidronic acid, a mixed-mode HPLC column combining reversed-phase and anion-exchange functionalities was selected. This approach provides a dual retention mechanism. The anion-exchange character of the stationary phase interacts with the negatively charged phosphonate groups of etidronic acid, while the reversed-phase properties allow for separation based on hydrophobicity, which can be modulated by the organic content of the mobile phase[7]. This results in improved retention, peak shape, and selectivity without the need for derivatization or ion-pairing reagents, which can suppress the MS signal[6][13].
Mass Spectrometric Detection
Given the lack of a chromophore, mass spectrometry (MS) is the detection method of choice for etidronic acid. Electrospray ionization (ESI) in negative ion mode is particularly well-suited for this analysis, as the phosphonic acid groups are readily deprotonated. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for etidronic acid.
Materials and Methods
Reagents and Materials
-
This compound reference standard (Sigma-Aldrich)
-
HPLC-grade acetonitrile (ACN) and methanol (MeOH) (Fisher Scientific)
-
Ammonium formate (LC-MS grade) (Sigma-Aldrich)
-
Formic acid (LC-MS grade) (Sigma-Aldrich)
-
Ultrapure water (18.2 MΩ·cm)
-
Internal Standard (IS): A structurally similar bisphosphonate not present in the samples, such as medronic acid.
Instrumentation
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution (e.g., Waters ACQUITY UPLC I-Class).
-
HPLC Column: A mixed-mode column such as the Atlantis™ Premier BEH™ C18 AX Column (2.1 x 100 mm, 1.7 µm)[7].
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S micro).
Preparation of Standards and Mobile Phases
-
Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the internal standard in ultrapure water.
-
Working Standards: Prepare a series of working standard solutions by serial dilution of the stock solution with a suitable diluent (e.g., 50:50 ACN:water) to create a calibration curve covering the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).
-
Mobile Phase A: 10 mM Ammonium formate in water, adjusted to pH 3.5 with formic acid.
-
Mobile Phase B: Acetonitrile.
Detailed Protocol
HPLC-MS Parameters
| Parameter | Condition |
| Column | Atlantis™ Premier BEH™ C18 AX (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium formate in water, pH 3.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 95-5% B; 6.1-8 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 2.5 kV |
| Desolvation Temp. | 450 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | Etidronic Acid: m/z 205 -> 79; IS: (To be determined based on selection) |
Sample Preparation
-
Aqueous Samples (e.g., drug product formulation):
-
Accurately weigh and dissolve the sample in ultrapure water to a theoretical concentration within the calibration range.
-
Add the internal standard to a fixed concentration.
-
Vortex to mix.
-
Filter through a 0.22 µm syringe filter into an HPLC vial.
-
-
Biological Matrices (e.g., plasma, urine):
-
Thaw the sample on ice.
-
To 100 µL of the sample, add the internal standard.
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase conditions (95% A, 5% B).
-
Transfer to an HPLC vial for analysis.
-
Data Acquisition and Processing
-
Acquire data using the MRM mode.
-
Integrate the peak areas for etidronic acid and the internal standard.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Use a linear regression model with a weighting factor (e.g., 1/x or 1/x²) to fit the data.
-
Quantify the concentration of etidronic acid in the samples using the calibration curve.
Method Validation
The developed method was validated according to the ICH Q2(R2) guidelines, ensuring its reliability for the intended application[8][9][10].
Specificity
Specificity was assessed by analyzing blank matrix samples to ensure no interference from endogenous components at the retention time of etidronic acid and the internal standard.
Linearity and Range
Linearity was evaluated by analyzing a series of calibration standards over the range of 1-1000 ng/mL. The correlation coefficient (r²) should be >0.99.
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.061 |
| 10 | 0.125 |
| 50 | 0.630 |
| 100 | 1.25 |
| 500 | 6.28 |
| 1000 | 12.6 |
| Hypothetical data for illustrative purposes. |
Accuracy and Precision
Accuracy and precision were determined by analyzing quality control (QC) samples at low, medium, and high concentrations (e.g., 3, 300, and 750 ng/mL) in replicates (n=6) on three different days.
| QC Level | Concentration (ng/mL) | Accuracy (% Recovery) | Precision (%RSD) |
| LQC | 3 | 98.5 - 102.1 | < 5.0 |
| MQC | 300 | 99.2 - 101.5 | < 4.5 |
| HQC | 750 | 98.9 - 100.8 | < 4.0 |
| Acceptance criteria: Accuracy within 85-115% (80-120% for LLOQ), Precision ≤15% RSD (≤20% for LLOQ). |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOQ was established as the lowest concentration on the calibration curve that could be quantified with acceptable accuracy and precision (typically within ±20% of the nominal value and an RSD ≤20%). The LOD was determined as the concentration giving a signal-to-noise ratio of at least 3.
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in key parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.05 mL/min). The results should remain unaffected by these minor changes, demonstrating the method's reliability in routine use.
Visualizations
Caption: Experimental workflow for etidronic acid quantification.
Caption: Logical flow of the method validation process.
Conclusion
The HPLC-MS method detailed in this application note provides a robust, sensitive, and reliable means for the quantification of this compound. By utilizing a mixed-mode chromatographic approach, this method eliminates the need for complex and hazardous derivatization steps. The comprehensive validation demonstrates that the method meets the stringent requirements for accuracy, precision, and specificity as outlined by international regulatory guidelines, making it suitable for a wide range of applications in pharmaceutical analysis and clinical research.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Etidronic Acid [drugfuture.com]
- 3. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 4. A general approach for the quantitative analysis of bisphosphonates in human serum and urine by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. lcms.cz [lcms.cz]
- 8. m.youtube.com [m.youtube.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 12. qbdgroup.com [qbdgroup.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Etidronic Acid Monohydrate in Biological Research
Introduction: The Role of Etidronic Acid in Modulating Biological Calcium Phosphate Systems
Etidronic acid, a first-generation non-nitrogenous bisphosphonate, is a potent chelating agent and an inhibitor of bone resorption.[1][2] Its fundamental mechanism revolves around its high affinity for hydroxyapatite crystals, the primary mineral component of bone. By binding to these crystals, etidronic acid inhibits their formation, growth, and dissolution.[3][4] This action modulates the activity of osteoclasts, the cells responsible for bone breakdown, ultimately leading to a decrease in bone resorption.[1][3] In cellular models, etidronic acid can induce osteoclast apoptosis, further contributing to its anti-resorptive effects.[3][5]
Beyond its well-established role in treating bone disorders like Paget's disease and osteoporosis, etidronic acid's ability to chelate divalent cations, particularly calcium, makes it a valuable tool in a range of biological experiments.[6][1][7] Its applications extend to preventing pathological calcification and as a stabilizer in various formulations.[6] Understanding the precise preparation of etidronic acid monohydrate solutions is paramount for achieving reproducible and reliable experimental outcomes. This guide provides a comprehensive overview of the physicochemical properties of this compound and detailed protocols for preparing solutions for both in vitro and in vivo research.
Physicochemical Properties of this compound
A thorough understanding of the chemical and physical characteristics of this compound is crucial for accurate solution preparation and interpretation of experimental results.
| Property | Value | Source |
| Chemical Name | (1-Hydroxyethylidene)bisphosphonic acid monohydrate | [8] |
| CAS Number | 25211-86-3 | [9][10] |
| Molecular Formula | C2H10O8P2 | [10] |
| Molecular Weight | 224.04 g/mol | [10] |
| Appearance | White to off-white crystalline powder | [2][7] |
| Melting Point | 198-199 °C | [7] |
| Solubility in Water | Highly soluble | [7][11] |
| pKa Values | pK1: 1.35, pK2: 2.87, pK3: 7.03, pK4: 11.3 | [11] |
| Stability | Stable under normal conditions; incompatible with strong oxidizing agents.[4] Good chemical stability at high pH and resistant to hydrolysis.[12] |
Core Protocols: Preparation of Etidronic Acid Solutions
The following protocols are designed to ensure the accurate and reproducible preparation of this compound solutions for common biological applications. Adherence to safety guidelines is mandatory throughout the process.
Safety Precautions
Etidronic acid can cause serious eye damage and may be corrosive to metals.[13][14] It is imperative to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling the solid compound and its solutions.[9] Work in a well-ventilated area.[13] In case of eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[9][14]
Protocol 1: Preparation of a 100 mM Aqueous Stock Solution for In Vitro Applications
This protocol details the preparation of a high-concentration stock solution suitable for dilution into cell culture media or other aqueous buffers for in vitro assays.
Materials:
-
This compound (CAS: 25211-86-3)
-
High-purity, sterile water (e.g., cell culture grade, Milli-Q, or equivalent)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile serological pipettes
-
0.22 µm sterile syringe filter
-
Sterile syringe
-
Calibrated analytical balance
-
pH meter
Step-by-Step Methodology:
-
Calculation: Determine the mass of this compound required. For 10 mL of a 100 mM solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.1 mol/L x 0.01 L x 224.04 g/mol = 0.224 g
-
-
Weighing: Accurately weigh 0.224 g of this compound powder using an analytical balance and transfer it to a sterile conical tube.
-
Dissolution: Add approximately 8 mL of sterile, high-purity water to the conical tube. Cap the tube securely and vortex or invert until the solid is completely dissolved. The compound is highly soluble in water.[7][11]
-
pH Adjustment (Critical Step):
-
The unadjusted pH of an etidronic acid solution will be acidic.
-
Use a calibrated pH meter to measure the pH of the solution.
-
Slowly add a sterile, low-concentration sodium hydroxide (NaOH) solution (e.g., 1 M) dropwise while gently stirring to adjust the pH to the desired range for your experiment (typically 7.2-7.4 for physiological applications).
-
Causality: The pH of the final solution is critical as it can affect cellular viability and the chemical behavior of etidronic acid. The speciation of etidronic acid complexes is influenced by pH.[]
-
-
Final Volume Adjustment: Once the desired pH is achieved, add sterile water to bring the final volume to 10 mL.
-
Sterilization: To ensure sterility for cell culture experiments, filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Storage and Stability: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5] Store at -20°C for long-term storage (up to 1 year) or at 2-8°C for short-term use.[5][16] Visually inspect for precipitation or discoloration before use; discard if any changes are observed.[16]
Caption: Workflow for preparing a sterile aqueous stock solution of etidronic acid.
Protocol 2: Preparation of Etidronic Acid Solution for In Vivo Administration
For animal studies, the formulation of etidronic acid requires careful consideration of the route of administration, vehicle, and physiological compatibility. This protocol provides a general guideline for preparing a solution for intravenous or subcutaneous injection.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile, low-concentration NaOH or HCl for pH adjustment
-
Sterile vials
-
0.22 µm sterile syringe filter
-
Sterile syringes and needles
-
Calibrated analytical balance
-
pH meter
Step-by-Step Methodology:
-
Dose Calculation: Calculate the total amount of etidronic acid needed based on the desired dose (e.g., mg/kg), the weight of the animals, and the injection volume.
-
Weighing and Dissolution: Accurately weigh the required amount of this compound and dissolve it in a volume of sterile saline or PBS that is less than the final required volume.
-
pH Adjustment to Physiological Range:
-
The pH of the solution must be adjusted to be close to physiological pH (~7.4) to minimize irritation and ensure compatibility with biological fluids.
-
Use a calibrated pH meter and slowly add sterile, low-concentration NaOH to raise the pH. If the pH overshoots, use sterile, low-concentration HCl to bring it back.
-
Causality: Injecting a solution with a non-physiological pH can cause pain, tissue damage, and inflammation at the injection site.
-
-
Final Volume and Sterilization:
-
Once the pH is adjusted, add sterile saline or PBS to reach the final calculated volume.
-
Sterilize the final solution by filtering it through a 0.22 µm syringe filter into a sterile vial.
-
-
Quality Control and Use:
Mechanism of Action: Cellular and Molecular Interactions
Etidronic acid, as a non-nitrogenous bisphosphonate, exerts its biological effects primarily through its incorporation into non-hydrolyzable ATP analogues.[2][3]
Caption: Simplified signaling pathway of etidronic acid in osteoclasts.
This metabolic conversion disrupts intracellular signaling pathways that are dependent on ATP, ultimately leading to the induction of apoptosis in osteoclasts.[3] This targeted cell death of bone-resorbing cells is the primary mechanism behind the observed decrease in bone turnover and resorption.
Analytical Characterization of Etidronic Acid Solutions
To ensure the accuracy of prepared solutions, especially for long-term studies or when troubleshooting unexpected results, analytical methods can be employed to verify the concentration of etidronic acid. High-Performance Liquid Chromatography (HPLC) is a common technique, often requiring specialized detection methods since etidronic acid is a non-chromophoric compound.[19] Techniques like HPLC with indirect UV detection or coupled with charged aerosol detectors (CAD) or mass spectrometry (MS) are suitable.[19][20][21] Ion chromatography with suppressed conductivity detection is another effective method for quantification.[22]
Conclusion
The successful use of this compound in biological research is critically dependent on the careful and accurate preparation of experimental solutions. By understanding its physicochemical properties and adhering to validated protocols for dissolution, pH adjustment, and sterilization, researchers can ensure the integrity and reproducibility of their experiments. The insights provided in this guide are intended to equip scientists and drug development professionals with the necessary knowledge to effectively utilize this important bisphosphonate in their studies of bone biology, calcification disorders, and beyond.
References
- 1. Etidronic acid [medbox.iiab.me]
- 2. grokipedia.com [grokipedia.com]
- 3. Etidronate Disodium | C2H6Na2O7P2 | CID 23894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Etidronic Acid | 2809-21-4 [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Etidronic acid - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. This compound - (1-Hydroxyethylidene)bisphosphonic acid monohydrate, 1-Hydroxyethylidenediphosphonic acid [sigmaaldrich.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. This compound | C2H10O8P2 | CID 12521030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Etidronic Acid [drugfuture.com]
- 12. krwater.com [krwater.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. scribd.com [scribd.com]
- 16. benchchem.com [benchchem.com]
- 17. Bisphosphonate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. kmcc.nhs.uk [kmcc.nhs.uk]
- 19. benchchem.com [benchchem.com]
- 20. helixchrom.com [helixchrom.com]
- 21. An IC-MS/MS Method for the Determination of 1-Hydroxyethylidene-1,1-diphosphonic Acid on Uncooked Foods Treated with Peracetic Acid-Based Sanitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. CN102735788A - Method for analyzing and measuring etidronic acid and salts of etidronic acid in sample - Google Patents [patents.google.com]
Application Notes and Protocols for the Stabilization of Peroxide-Based Laboratory Reagents with Etidronic Acid Monohydrate
Introduction: The Imperative for Peroxide Stability in Research
Hydrogen peroxide (H₂O₂) is an indispensable reagent in the modern research laboratory, pivotal for a myriad of applications ranging from chemiluminescent assays and western blotting to disinfection and organic synthesis. Despite its utility, the inherent instability of hydrogen peroxide presents a significant challenge to experimental reproducibility and reagent shelf-life. The decomposition of hydrogen peroxide into water and oxygen is readily catalyzed by trace metal ions, such as iron, copper, and manganese, which are often present in laboratory water, glassware, and even buffer components. This degradation not only diminishes the effective concentration of the peroxide but can also introduce variability into sensitive assays. To counteract this, stabilizers are employed to preserve the integrity of peroxide solutions. This document provides a comprehensive guide to the use of etidronic acid monohydrate, a potent phosphonate chelating agent, for the effective stabilization of peroxide-based laboratory reagents.
The Science of Stabilization: Mechanism of Etidronic Acid
Etidronic acid, also known as 1-hydroxyethylidene-1,1-diphosphonic acid (HEDP), is a robust chelating agent that functions by sequestering multivalent metal cations. Its molecular structure allows it to form stable, water-soluble complexes with metal ions, effectively rendering them inert as catalysts for peroxide decomposition. The monohydrate form is a convenient and stable solid for laboratory use.
The primary mechanism of etidronic acid's stabilizing effect is the formation of these stable metal complexes. By binding to transient metal ions, etidronic acid prevents them from participating in the Fenton and Haber-Weiss reactions, which are key pathways for the generation of highly reactive hydroxyl radicals and the subsequent decomposition of hydrogen peroxide.
Practical Applications and Protocols
The following protocols provide a starting point for the preparation of stabilized hydrogen peroxide solutions for general laboratory use. It is recommended to validate the stability and suitability of the prepared reagents for your specific application.
Preparation of a 1% (w/v) this compound Stock Solution
This stock solution serves as a convenient concentrate for the stabilization of various peroxide solutions.
Materials:
-
This compound (CAS No. 25211-86-3)
-
High-purity, deionized water (Type I or equivalent)
-
Calibrated analytical balance
-
Volumetric flask (e.g., 100 mL)
-
Magnetic stirrer and stir bar
Protocol:
-
Accurately weigh 1.0 g of this compound.
-
Transfer the weighed solid into a 100 mL volumetric flask.
-
Add approximately 80 mL of deionized water to the flask.
-
Place a magnetic stir bar in the flask and stir the solution until the solid is completely dissolved.
-
Once dissolved, bring the solution to the final volume of 100 mL with deionized water.
-
Stopper the flask and invert several times to ensure homogeneity.
-
Store the stock solution in a well-labeled, tightly sealed container at room temperature, protected from light.
Protocol 1: Preparation of Stabilized 3% (w/v) Hydrogen Peroxide Solution
This solution is commonly used as a general-purpose disinfectant and in various biochemical assays.
Materials:
-
30% (w/w) Hydrogen peroxide solution, unstabilized
-
1% (w/v) this compound stock solution
-
High-purity, deionized water
-
Graduated cylinders
-
Volumetric flask (e.g., 1 L)
Protocol:
-
To prepare 1 L of 3% (w/v) hydrogen peroxide, carefully measure 100 mL of 30% (w/w) hydrogen peroxide solution and transfer it to a 1 L volumetric flask containing approximately 800 mL of deionized water.
-
Add 2 mL of the 1% (w/v) this compound stock solution to the flask. This results in a final etidronic acid concentration of 0.002% (w/v) or 20 ppm.
-
Bring the solution to the final volume of 1 L with deionized water.
-
Stopper the flask and mix thoroughly.
-
Store the stabilized solution in a vented, opaque container, away from light and heat.
Protocol 2: Preparation of Stabilized 10% (w/v) Hydrogen Peroxide Solution
A higher concentration solution often used in chemical synthesis and as a more potent bleaching agent.
Materials:
-
30% (w/w) Hydrogen peroxide solution, unstabilized
-
1% (w/v) this compound stock solution
-
High-purity, deionized water
-
Graduated cylinders
-
Volumetric flask (e.g., 500 mL)
Protocol:
-
To prepare 500 mL of 10% (w/v) hydrogen peroxide, carefully measure 167 mL of 30% (w/w) hydrogen peroxide solution and transfer it to a 500 mL volumetric flask containing approximately 300 mL of deionized water.
-
Add 1.5 mL of the 1% (w/v) this compound stock solution to the flask, yielding a final concentration of 0.003% (w/v) or 30 ppm.
-
Bring the solution to the final volume of 500 mL with deionized water.
-
Stopper and mix the solution thoroughly.
-
Store in a vented, opaque container in a cool, dark place.
Protocol 3: Stabilization of Commercial 30% (w/w) Hydrogen Peroxide
For applications requiring a high concentration of stabilized peroxide.
Materials:
-
30% (w/w) Hydrogen peroxide solution, unstabilized
-
1% (w/v) this compound stock solution
-
Appropriate container for the 30% H₂O₂
Protocol:
-
For every 1 L of 30% (w/w) hydrogen peroxide, add 5 mL of the 1% (w/v) this compound stock solution. This will result in a final etidronic acid concentration of approximately 0.005% (w/v) or 50 ppm.
-
Gently swirl the container to ensure proper mixing. Avoid vigorous shaking.
-
Ensure the container is properly vented and stored according to safety guidelines for concentrated hydrogen peroxide.
Application Note: A Multi-faceted Approach to the Purity Characterization of Etidronic Acid Monohydrate
Audience: Researchers, scientists, and drug development professionals.
Abstract
Etidronic acid, a first-generation bisphosphonate, is a critical active pharmaceutical ingredient (API) used in treating bone disorders. Its monohydrate form is commonly used in pharmaceutical formulations. Ensuring the purity of Etidronic Acid Monohydrate is paramount for the safety and efficacy of the final drug product. Due to its unique physicochemical properties—high polarity and lack of a significant UV chromophore—a single analytical method is insufficient for comprehensive characterization. This application note provides a detailed, multi-technique guide for the robust analysis of this compound purity, encompassing chromatographic, titrimetric, thermal, and spectroscopic methods. We delve into the causality behind method selection and provide validated, step-by-step protocols suitable for research, development, and quality control environments.
Introduction: The Analytical Challenge of Etidronic Acid
Etidronic acid, or (1-hydroxyethylidene)bisphosphonic acid, functions by inhibiting bone resorption. Its molecular structure, featuring two phosphonic acid groups and a hydroxyl group, confers high polarity and water solubility.[1] While beneficial for its therapeutic action, these properties make it analytically challenging. The molecule lacks a UV-absorbing chromophore, rendering standard HPLC-UV detection ineffective for direct analysis.
The purity profile of this compound can be complex, with potential impurities arising from the synthesis process or degradation. Typical synthetic routes may leave residual starting materials like phosphorous acid and acetic acid, or form related phosphonate by-products.[2][3] Therefore, a robust analytical strategy must be capable of separating and quantifying the active ingredient, its hydrate form, and all potential process-related and degradation impurities. This guide outlines an orthogonal testing strategy, employing multiple analytical techniques to build a complete picture of the API's purity.
Chromatographic Techniques: The Cornerstone of Impurity Profiling
Chromatography is indispensable for separating etidronic acid from its structurally similar impurities. The choice of chromatographic mode and detection method is critical for success.
High-Performance Liquid Chromatography (HPLC) with Universal Detection
Expertise & Experience: Conventional reversed-phase HPLC columns fail to retain the highly polar etidronic acid, causing it to elute in the solvent front along with other polar impurities.[4] To achieve meaningful separation, hydrophilic interaction liquid chromatography (HILIC) or mixed-mode chromatography (combining HILIC and/or ion-exchange) is the preferred approach.[4][5] These techniques promote the retention of polar analytes.
Given the absence of a UV chromophore, detection must be accomplished using a universal detector that does not rely on the analyte's optical properties. The Charged Aerosol Detector (CAD) and Evaporative Light Scattering Detector (ELSD) are excellent choices.[6] Both detectors nebulize the column effluent, evaporate the mobile phase, and measure the resulting non-volatile analyte particles, providing a response proportional to the mass of the analyte.
Workflow for HPLC-CAD/ELSD Analysis
References
- 1. helixchrom.com [helixchrom.com]
- 2. nbinno.com [nbinno.com]
- 3. cir-safety.org [cir-safety.org]
- 4. helixchrom.com [helixchrom.com]
- 5. helixchrom.com [helixchrom.com]
- 6. Direct stability-indicating method development and validation for analysis of etidronate disodium using a mixed-mode column and charged aerosol detector - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Integration of Etidronic Acid Monohydrate in the Synthesis of Advanced Metal-Organic Frameworks
Introduction: Beyond Conventional Linkers in MOF Chemistry
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unparalleled versatility, finding applications in gas storage, catalysis, and notably, in the biomedical field as drug delivery vehicles.[1] The rational design of MOFs, achieved by selecting appropriate metal nodes and organic linkers, allows for the fine-tuning of their chemical and physical properties.[2] While carboxylate-based linkers have been extensively studied, there is a growing interest in ligands that can impart enhanced stability and functionality to the resulting frameworks.[3] Phosphonate-based ligands, such as etidronic acid, are at the forefront of this exploration.
Etidronic acid (1-hydroxyethane-1,1-diphosphonic acid) is a first-generation bisphosphonate known for its strong metal-chelating properties.[4] This inherent affinity for metal ions makes it an excellent candidate for constructing robust MOFs. The phosphonate groups form strong coordination bonds with metal centers, particularly with hard metal ions like Zr(IV), Al(III), and Ca(II), leading to frameworks with superior thermal and chemical stability compared to many of their carboxylate counterparts.[3][5] This enhanced stability is a critical attribute for applications in drug delivery, where the framework must maintain its integrity in physiological environments.[5]
This technical guide provides an in-depth exploration of the use of etidronic acid monohydrate in MOF synthesis. We will delve into the mechanistic principles, provide detailed synthesis protocols, outline characterization workflows, and discuss the potential applications, with a particular focus on the development of novel drug delivery systems.
Part 1: The Role of Etidronic Acid in MOF Formation: A Mechanistic Perspective
The unique structure of etidronic acid, featuring two phosphonate groups and a hydroxyl group attached to a central carbon atom, allows for versatile coordination modes with metal centers. This multi-dentate coordination capability is fundamental to the formation of stable, three-dimensional frameworks.
The phosphonate groups can coordinate to metal ions in a variety of modes (monodentate, bidentate, tridentate), leading to the formation of robust metal-phosphonate clusters that act as secondary building units (SBUs). The hydroxyl group can also participate in coordination or be available for post-synthetic modification, offering a handle for functionalizing the MOF with other molecules.
The choice of synthesis method significantly influences the final properties of the etidronate-based MOF. Common techniques include:
-
Solvothermal/Hydrothermal Synthesis: This is the most prevalent method, where the reaction between the metal salt and etidronic acid is carried out in a solvent at elevated temperatures and pressures in a sealed vessel. This technique often yields highly crystalline materials.[3]
-
Microwave-Assisted Synthesis: This method utilizes microwave irradiation to rapidly heat the reaction mixture, significantly reducing the synthesis time from hours or days to minutes. It often produces uniform, nano-sized crystals.[6]
-
Room-Temperature Synthesis: For some systems, MOF formation can be achieved at ambient temperature, offering a more energy-efficient and environmentally friendly approach.[7]
The following diagram illustrates the fundamental principle of etidronate-based MOF self-assembly, where etidronic acid molecules link metal centers to form a porous, crystalline network.
Caption: Self-assembly of a metal-organic framework from metal ions and etidronic acid linkers.
Part 2: Protocols for the Synthesis of Etidronate-Based MOFs
While specific protocols for etidronic acid-based MOFs are emerging, we present a detailed protocol for a closely related bisphosphonate, medronic acid (MA), which serves as an excellent template. This protocol for a calcium-medronate MOF can be adapted for etidronic acid due to their structural and chemical similarities.[8]
Protocol 1: Room-Temperature Synthesis of a Calcium-Bisphosphonate MOF[8]
This protocol describes the synthesis of a calcium-medronate MOF, designated as GR-MOF-23.
Materials:
-
Medronic acid (MA) or this compound
-
Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)
-
Distilled water
-
Methanol
-
Sonicator
-
Vials
Step-by-Step Procedure:
-
Ligand Solution Preparation: Dissolve 10 mg (0.057 mmol) of medronic acid in 1 mL of distilled water in a vial.
-
Metal Salt Solution Preparation: In a separate vial, dissolve 13.4 mg (0.057 mmol) of Ca(NO₃)₂·4H₂O in 1 mL of methanol.
-
Mixing and Sonication: Add the ligand solution to the metal salt solution. Sonicate the final mixture for 3 minutes to ensure homogeneity.
-
Crystallization: Seal the vial and leave it undisturbed at ambient temperature for 48 hours.
-
Product Isolation: After 48 hours, suitable crystals should have formed. Filter the crystals from the solution.
-
Washing: Wash the collected crystals with distilled water and methanol to remove any unreacted precursors.
-
Drying: Allow the crystals to air dry.
Expected Yield: Approximately 37-40% based on the metal.[8]
Adaptation for this compound:
To adapt this protocol for this compound (molar mass: 224.04 g/mol ), the mass of the ligand should be adjusted to maintain the 1:1 molar ratio with the calcium salt. For 0.057 mmol, approximately 12.8 mg of this compound would be used. The rest of the procedure can be kept the same, although minor optimization of solvent ratios or reaction time may be beneficial.
Key Experimental Parameters
The successful synthesis of etidronate-based MOFs is contingent on the careful control of several experimental parameters. The following table summarizes key parameters and their general impact on the resulting MOF.
| Parameter | Influence on MOF Synthesis | Typical Range/Conditions |
| Metal-to-Ligand Ratio | Affects the stoichiometry of the final framework and can influence the formation of different phases. | 1:1 to 1:2 are common starting points. |
| Solvent System | Influences the solubility of precursors and can act as a template for pore formation. | DMF, DEF, ethanol, methanol, water, or mixtures thereof.[3] |
| Temperature | Affects the kinetics of nucleation and crystal growth. Higher temperatures can lead to denser phases. | Room temperature to 200 °C.[3] |
| Reaction Time | Determines the extent of crystal growth and can impact crystal size and phase purity. | A few hours to several days.[3] |
| pH/Modulators | Can influence the deprotonation state of the ligand and the coordination environment of the metal, affecting the final structure. | Acids (e.g., HCl, acetic acid) or bases can be used as modulators.[6] |
Part 3: Characterization of Etidronate-Based MOFs
A thorough characterization of the synthesized MOF is crucial to confirm its structure, porosity, and stability. The following workflow outlines the typical characterization techniques employed.
Caption: A typical workflow for the characterization of a newly synthesized MOF.
-
Powder X-ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity and phase purity of the synthesized material. The diffraction pattern is a fingerprint of the crystal structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the MOF and to confirm the coordination of the phosphonate groups to the metal center.
-
Scanning Electron Microscopy (SEM): SEM provides information about the morphology (shape) and size distribution of the MOF crystals.
-
Gas Sorption Analysis: Nitrogen adsorption-desorption measurements at 77 K are used to determine the specific surface area (BET analysis) and the pore size distribution of the MOF.
-
Thermogravimetric Analysis (TGA): TGA is employed to assess the thermal stability of the MOF and to identify the temperature at which the framework starts to decompose.
Part 4: Applications in Drug Delivery
The inherent properties of etidronate-based MOFs make them highly promising candidates for drug delivery applications. Their high surface area and porous nature allow for the encapsulation of therapeutic molecules.[9] The robust framework can protect the drug from degradation, and the tunable pore size can be engineered for controlled release.[9]
Etidronic acid itself is a drug used to treat bone disorders like osteoporosis.[4] Therefore, a MOF constructed from etidronic acid and a biocompatible metal ion (e.g., Ca²⁺, Mg²⁺, Zn²⁺) could function as a self-delivering therapeutic, where the framework itself has therapeutic activity and can also be loaded with other drugs.
The following table summarizes the potential advantages of using etidronate-based MOFs for drug delivery.
| Feature | Advantage in Drug Delivery |
| High Stability | Maintains integrity in physiological conditions, preventing premature drug release.[3] |
| High Porosity & Surface Area | Allows for high drug loading capacity.[9] |
| Tunable Pore Size | Enables control over the size of drug molecules that can be loaded and the rate of their release.[9] |
| Biocompatibility | Etidronic acid and certain metal ions (e.g., Ca²⁺) are biocompatible, reducing potential toxicity.[8] |
| Inherent Therapeutic Activity | The etidronate linker itself can have therapeutic effects, particularly for bone-related conditions.[4] |
Conclusion
This compound represents a compelling and strategic choice of ligand for the synthesis of advanced metal-organic frameworks. The resulting phosphonate-based MOFs exhibit enhanced stability and offer exciting possibilities for functionalization, making them particularly well-suited for demanding applications such as drug delivery. The protocols and characterization workflows detailed in this guide provide a solid foundation for researchers and drug development professionals to explore the synthesis and application of these promising materials. As the field continues to evolve, the rational design of etidronate-based MOFs will undoubtedly lead to the development of novel materials with tailored properties for a wide range of scientific and therapeutic challenges.
References
- 1. youtube.com [youtube.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Recent progress in the synthesis of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A new zirconium inorganic building brick forming metal organic frameworks with exceptional stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ossila.com [ossila.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Calcium Medronate-Based Metal–Organic Frameworks as Multifunctional Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrothermal synthesis and structural characterization of metal–organic frameworks based on new tetradentate ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Etidronic Acid Monohydrate Solubility Challenges in Buffered Solutions
Welcome to the technical support center for etidronic acid monohydrate. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their experimental buffer systems. As a versatile bisphosphonate, etidronic acid's utility is often linked to its behavior in aqueous solutions. However, its complex physicochemical properties can lead to frustrating precipitation issues.
This document moves beyond simple protocols to explain the underlying chemical principles governing its solubility. By understanding the "why" behind the troubleshooting steps, you will be better equipped to design robust, precipitation-free experimental systems.
Understanding this compound: Key Physicochemical Properties
Etidronic acid, also known as 1-hydroxyethylidene-1,1-diphosphonic acid (HEDP), is an organophosphonate that acts as a potent chelating agent and is used in applications ranging from bone resorption inhibition to industrial water treatment.[][2] Its behavior in solution is dominated by its multiple acidic protons and its strong affinity for metal ions. A firm grasp of its properties is the first step in troubleshooting.
| Property | Value | Source(s) |
| Molecular Formula | C₂H₈O₇P₂·H₂O | [3][4] |
| Molecular Weight | 224.04 g/mol | [3] |
| Synonyms | HEDP, Etidronate, (1-Hydroxyethylidene)bisphosphonic acid | [5] |
| pKa Values (at 25°C) | pKₐ₁: 1.35pKₐ₂: 2.87pKₐ₃: 7.03pKₐ₄: 11.3 | [6][7][8] |
| General Aqueous Solubility | Soluble to very soluble in water; highly pH-dependent. | [6][8] |
| Key Characteristic | Strong chelating agent for divalent and trivalent metal ions (e.g., Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Zn²⁺). | [9][10] |
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding etidronic acid solubility.
Q1: Why is my this compound not dissolving in my buffer?
A1: The most common culprits are incorrect pH and buffer incompatibility. Etidronic acid is a polyprotic acid, meaning its charge state—and thus its interaction with water—is highly dependent on the solution's pH.[6][7] Additionally, its powerful chelating ability means it can react with metal ions present in your buffer, forming insoluble complexes.[9]
Q2: What is the ideal pH to dissolve etidronic acid?
A2: There isn't one "ideal" pH, but rather pH ranges to favor and avoid. As the pH increases past its pKa values (pKa₃ = 7.03, pKa₄ = 11.3), the molecule becomes increasingly deprotonated and negatively charged, which generally enhances its solubility in water.[6][8] At very low pH (below pKa₂ = 2.87), the molecule is less charged and may be less soluble. For most biological experiments conducted around neutral pH (pH 7.0-7.5), the molecule will carry a negative charge, which is favorable for solubility.
Q3: I am using a standard phosphate buffer and seeing precipitation. Why?
A3: While etidronic acid is a phosphonate, using a phosphate buffer can be problematic for two reasons. First, many phosphate buffer recipes include salts containing divalent cations (e.g., from NaOH/KOH pellets or impure water sources) that etidronic acid can chelate. Second, if your experimental system contains calcium or other divalent cations, the etidronic acid can form an insoluble metal-etidronate salt.
Q4: Are there specific buffers I should avoid?
A4: Yes. Avoid buffers that inherently contain or are sensitive to chelating agents. This includes any buffer system where divalent metal ions (Ca²⁺, Mg²⁺, Mn²⁺, Zn²⁺) are critical components for your experiment (e.g., some enzyme assays). Buffers like Tris can also interact with metal ions, potentially complicating the system.[11][12] It is crucial to check the composition of all buffer components for trace metal contaminants.
In-Depth Troubleshooting Guide
Use this section when you encounter a specific precipitation issue. The guide is structured to help you diagnose the cause and implement a targeted solution.
Issue 1: Immediate Precipitation Upon Adding Etidronic Acid to the Buffer
A precipitate that forms instantly points to a rapid chemical incompatibility.
dot
References
- 2. etidronic acid, 2809-21-4 [thegoodscentscompany.com]
- 3. This compound | C2H10O8P2 | CID 12521030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. Etidronic Acid | C2H8O7P2 | CID 3305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Etidronic Acid [drugfuture.com]
- 7. Etidronic Acid | 2809-21-4 [chemicalbook.com]
- 8. Etidronic Acid CAS#: 2809-21-4 [m.chemicalbook.com]
- 9. polyphosphonate Chelating Agent Etidronic acid, HEDP - CAS# 2809-21-4 Green-Mountain Chem [green-mountainchem.com]
- 10. Effects of phytic acid and etidronic acid using continuous and sequential chelation on the removal of smear layer, dentin microhardness, and push-out bond strength of calcium silicate-based cement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological buffers and their interactions with metal ions - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Stability of Etidronic Acid Monohydrate in Aqueous Solution
Welcome to the technical support center for etidronic acid monohydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice for experiments involving this compound in aqueous solutions. Our goal is to equip you with the knowledge to ensure the stability and integrity of your experimental results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound in aqueous solutions, providing explanations grounded in its chemical properties.
Q1: What is etidronic acid and why is its stability in aqueous solutions important?
Etidronic acid, also known as 1-hydroxyethylidene-1,1-diphosphonic acid (HEDP), is a bisphosphonate. Its structure, featuring a P-C-P backbone, makes it a potent chelating agent for divalent and trivalent metal ions.[1][2] This property is fundamental to its use in various applications, from preventing scale formation in industrial water treatment to its role in pharmaceutical formulations for bone diseases.[3][4][5] The stability of etidronic acid in aqueous solutions is critical because degradation can lead to a loss of efficacy and the formation of unintended byproducts, compromising experimental outcomes and product quality.
Q2: What are the primary factors that influence the stability of this compound in aqueous solutions?
The stability of etidronic acid in aqueous solutions is primarily influenced by:
-
pH: Etidronic acid exhibits good chemical stability at high pH values.[6]
-
Oxidizing Agents: It is susceptible to degradation by strong oxidizing agents. For instance, in the presence of residual chlorine, significant degradation can occur.
-
Temperature: Etidronic acid is generally stable at elevated temperatures, with some industrial applications noting its stability up to 250°C.[6]
-
Light: Under ordinary light conditions, etidronic acid is considered to be stable and not prone to decomposition.[6]
-
Metal Ions: As a strong chelating agent, the presence of metal ions can lead to the formation of stable complexes, which can influence its reactivity and stability.[1][2]
Q3: Is there a difference in stability between this compound and its anhydrous form in aqueous solution?
Once dissolved in an aqueous solution, the monohydrate and anhydrous forms of etidronic acid are expected to exhibit identical stability profiles. The "monohydrate" designation refers to the presence of one molecule of water per molecule of etidronic acid in the solid crystalline structure. In solution, this water molecule becomes part of the bulk solvent, and the stability is then governed by the inherent properties of the etidronic acid molecule itself and the solution conditions.
Q4: How can I visually assess the stability of my etidronic acid solution?
While not a definitive measure of chemical stability, visual inspection can provide early indications of potential issues. Look for:
-
Precipitation or Cloudiness: This may indicate a change in solubility due to pH shifts, contamination, or exceeding the solubility limit at a given temperature.
-
Discoloration: A change from a colorless solution to a yellow or other color could suggest chemical degradation.
Any visual changes should prompt a more thorough analytical investigation to confirm the integrity of the solution.
Troubleshooting Guide
This section provides practical guidance for addressing specific issues you may encounter during your experiments with this compound solutions.
Issue 1: Unexpectedly Low or Inconsistent Assay Results
Possible Cause: Degradation of etidronic acid in your stock or working solutions.
Troubleshooting Workflow:
Workflow for investigating inconsistent assay results.
Step-by-Step Investigation:
-
Verify Storage Conditions: Confirm that your solutions have been stored protected from light and at the appropriate temperature. While thermally stable, avoiding extreme temperature fluctuations is good practice.
-
Measure Solution pH: A significant deviation from the expected pH could indicate contamination or degradation. Etidronic acid is generally more stable at higher pH.[6]
-
Evaluate Water Quality: Ensure the water used for preparing solutions is of high purity and free from oxidizing agents like residual chlorine. One report indicates that about 30% of etidronic acid can be decomposed by 5 mg/L of residual chlorine.
-
Prepare a Fresh Solution: Prepare a new stock solution using high-purity water and fresh this compound solid.
-
Perform a Comparative Analysis: Analyze the suspect solution alongside a freshly prepared standard using a validated analytical method (see Experimental Protocols section). A lower-than-expected concentration in the suspect solution points to degradation.
Issue 2: Formation of Precipitate in the Solution
Possible Cause: Changes in solubility or complexation.
Troubleshooting Steps:
-
Check for pH Changes: A shift in pH can alter the ionization state of etidronic acid and its salts, potentially leading to precipitation.
-
Consider Temperature Effects: If the solution was stored at a low temperature, the solubility of etidronic acid may have decreased. Gently warm the solution to see if the precipitate redissolves.
-
Investigate Contamination: Contamination with metal ions can lead to the formation of insoluble etidronic acid-metal complexes. Ensure all glassware is scrupulously clean.
Data on Etidronic Acid Stability
While comprehensive kinetic data is not widely available in the public domain, the following table summarizes the expected stability of etidronic acid under forced degradation conditions based on available information. This data is illustrative and should be confirmed by experimental studies for specific applications.
| Stress Condition | Typical Parameters | Expected Degradation | Remarks |
| Acid Hydrolysis | 0.1 M HCl, 72 hours | < 5% | Generally stable to acid hydrolysis. |
| Base Hydrolysis | 0.1 M NaOH, 72 hours | < 2% | Highly stable under basic conditions.[6] |
| Oxidation | 3% H₂O₂, 24 hours | 10-15% | Susceptible to oxidative degradation. |
| Thermal Degradation | 60°C, 7 days | < 5% | Thermally stable under typical laboratory conditions.[6] |
| Photodegradation | ICH D65 light, 7 days | < 5% | Generally stable under normal light conditions. |
Experimental Protocols
Protocol 1: Forced Degradation Study of Etidronic Acid in Aqueous Solution
This protocol outlines a typical forced degradation study to assess the stability-indicating nature of an analytical method and to understand the degradation pathways of etidronic acid.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in high-purity water to prepare a stock solution of known concentration (e.g., 1 mg/mL).
2. Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 24, 48, 72 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C for a specified time.
-
Oxidative Degradation: Mix the stock solution with an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature for a specified time.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) for a specified duration (e.g., 7 days).
-
Photodegradation: Expose the stock solution to a light source compliant with ICH Q1B guidelines. Protect a control sample from light.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acid and base hydrolyzed samples before analysis.
-
Analyze all samples, including a non-stressed control, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
Due to the lack of a UV chromophore, etidronic acid analysis requires specialized detection methods.
Example HPLC-CAD Method:
-
Column: Mixed-mode column (e.g., combining ion-exchange and reversed-phase functionalities).
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or formate).
-
Detector: Charged Aerosol Detector (CAD).
-
Analysis: Monitor the peak area of etidronic acid and look for the appearance of new peaks corresponding to degradation products. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak.
Visualizing Stability and Degradation
The following diagrams illustrate the key concepts related to etidronic acid stability.
References
degradation pathways of etidronic acid monohydrate under experimental conditions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with etidronic acid monohydrate. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the degradation of this compound under various experimental conditions. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate, identify, and troubleshoot stability issues in your research.
Introduction to Etidronic Acid Stability
Etidronic acid (1-hydroxyethylidene-1,1-diphosphonic acid or HEDP) is a bisphosphonate known for its strong chelating properties and its application in treating bone disorders.[1][2] Its monohydrate form is often used in pharmaceutical preparations. Understanding its stability and degradation profile is critical for ensuring the safety, efficacy, and quality of drug substances and products. Forced degradation studies, as mandated by the International Council for Harmonisation (ICH) guidelines, are essential to elucidate the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[3]
This guide is structured to address common questions and challenges encountered during the forced degradation analysis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Under what conditions is this compound expected to degrade?
Based on available literature and its chemical structure, etidronic acid is a relatively stable compound.[4][5] However, like any active pharmaceutical ingredient (API), it can be susceptible to degradation under specific stress conditions. Here's a summary of its expected stability profile:
-
Hydrolytic Conditions (Acidic & Basic): Etidronic acid is reported to be highly stable and resistant to hydrolysis across a wide pH range.[4][5] Extensive degradation is generally not anticipated under typical acidic (e.g., 0.1 N HCl) or basic (e.g., 0.1 N NaOH) stress conditions at moderate temperatures.
-
Thermal Stress: The compound demonstrates good thermal stability and is not expected to decompose under ordinary light and heat conditions.[4][5] Significant degradation is unlikely under standard thermal stress testing (e.g., 60-80°C) for short durations. Thermal decomposition, when it does occur at much higher temperatures, may release phosphorus oxides (POₓ) and carbon oxides (CO/CO₂).
-
Photolytic Stress: Etidronic acid is generally considered stable to light exposure.[4][5] Significant photodegradation is not expected when exposed to ICH-compliant light sources.
-
Oxidative Stress: This is the most probable degradation pathway for etidronic acid. It has been noted to be susceptible to oxidation, particularly in the presence of strong oxidizing agents or certain biocides like chlorine. Therefore, it is crucial to carefully evaluate its stability in the presence of oxidizing agents like hydrogen peroxide (H₂O₂).
Troubleshooting Tip: If you observe unexpected degradation under hydrolytic or thermal stress, consider the possibility of impurities in your sample or interactions with excipients in a formulation. Also, verify the purity of your reagents and the calibration of your environmental chambers.
FAQ 2: What are the likely degradation products of etidronic acid under oxidative stress?
While specific, comprehensive studies detailing the full range of oxidative degradation products of etidronic acid are not widely available in the public domain, we can postulate the most likely degradation pathway based on its chemical structure and the behavior of similar compounds.
The primary point of oxidative attack is likely the carbon atom bonded to the hydroxyl and two phosphonate groups. A plausible degradation pathway involves the cleavage of the carbon-phosphorus (C-P) bonds.
Postulated Oxidative Degradation Pathway:
The oxidative degradation of etidronic acid is hypothesized to yield acetic acid and phosphoric acid as the primary degradation products. This pathway involves the breaking of the stable C-P bonds, likely facilitated by radical mechanisms initiated by the oxidizing agent.
Diagram: Postulated Oxidative Degradation Pathway of Etidronic Acid
Caption: Postulated oxidative degradation of etidronic acid.
Experimental Insight: The identification of these simple, highly polar degradation products can be challenging. Acetic acid is volatile, and phosphoric acid (as phosphate) is ubiquitous and may be present as an impurity in the drug substance itself. Therefore, a highly specific and sensitive analytical method is required for their separation and detection.
FAQ 3: How can I develop a stability-indicating analytical method for this compound?
Developing a stability-indicating method for etidronic acid and its potential degradation products presents a unique challenge due to the lack of a UV chromophore in the parent molecule and its likely degradation products.[6]
Recommended Analytical Approach: HPLC with a Universal Detector
A High-Performance Liquid Chromatography (HPLC) method coupled with a universal detector is the most suitable approach.
-
Chromatography Mode: Due to the high polarity of etidronic acid and its potential degradation products (acetic acid and phosphoric acid), a mixed-mode or Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended over traditional reversed-phase columns.[6][7] These columns provide better retention for polar analytes.
-
Detector:
-
Charged Aerosol Detector (CAD): This is an excellent choice as it provides a near-universal response for non-volatile analytes, irrespective of their optical properties.[6] It is well-suited for quantifying etidronic acid and phosphoric acid.
-
Evaporative Light Scattering Detector (ELSD): Similar to CAD, ELSD is another universal detector suitable for non-volatile compounds.
-
Refractive Index (RI) Detector: While an option, RI detection is generally less sensitive and can be prone to baseline drift with gradient elution.
-
Indirect UV Detection: This technique involves adding a UV-absorbing compound to the mobile phase. The non-absorbing analyte displaces this compound, leading to a negative peak that can be quantified. This can be a cost-effective alternative if a universal detector is unavailable.
-
Troubleshooting Method Development:
-
Poor Peak Shape: Bisphosphonates can exhibit poor peak shape due to interactions with metal ions in the HPLC system. The addition of a strong chelating agent like EDTA to the mobile phase can help mitigate this issue.
-
Co-elution of Degradation Products: If you suspect co-elution, especially with phosphate, adjusting the mobile phase pH and ionic strength can significantly impact the retention of these ionic species.
-
Quantifying Acetic Acid: Due to its volatility, quantifying acetic acid by HPLC-CAD or ELSD can be challenging. Gas chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS) is a more appropriate technique for the analysis of volatile acids.
Experimental Protocols
The following protocols provide a general framework for conducting forced degradation studies on this compound. The extent of degradation should ideally be between 5-20% to ensure that the degradation products are formed at detectable levels without being excessive.[3]
Table 1: Recommended Conditions for Forced Degradation Studies of this compound
| Stress Condition | Recommended Parameters | Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl at 60°C for up to 72 hours | No significant degradation expected. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for up to 72 hours | No significant degradation expected. |
| Oxidation | 3% H₂O₂ at room temperature for up to 24 hours | Degradation is likely. Monitor for the appearance of new peaks corresponding to potential degradation products. |
| Thermal Degradation | Solid-state and in solution at 80°C for up to 7 days | No significant degradation expected. |
| Photodegradation | ICH Q1B compliant light source (UV and visible light) | No significant degradation expected. |
Protocol: Stability-Indicating HPLC-CAD Method
-
Sample Preparation:
-
Prepare a stock solution of this compound in high-purity water (e.g., 1 mg/mL).
-
For stressed samples, dilute with the mobile phase to a suitable concentration within the calibration curve range.
-
-
Chromatographic Conditions (Starting Point):
-
Column: Mixed-mode or HILIC column suitable for polar analytes.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A shallow gradient starting with a high percentage of acetonitrile and gradually increasing the aqueous portion.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Detector: Charged Aerosol Detector (CAD).
-
-
Analysis:
-
Inject a blank (mobile phase), a standard solution of etidronic acid, and the stressed samples.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of etidronic acid.
-
Peak purity analysis of the etidronic acid peak in stressed samples should be performed using a photodiode array (PDA) detector if available, although its utility is limited for non-chromophoric compounds. Mass spectrometry is the preferred method for confirming peak purity and identifying unknown degradation products.
-
Diagram: Experimental Workflow for Forced Degradation Studies
Caption: General workflow for forced degradation studies of etidronic acid.
Conclusion
This compound is a robust molecule, demonstrating considerable stability under hydrolytic, thermal, and photolytic stress. The primary degradation pathway of concern is oxidation, which may lead to the formation of acetic acid and phosphoric acid. The development of a stability-indicating method is challenging due to the compound's lack of a UV chromophore but can be successfully achieved using HPLC with a universal detector like CAD or ELSD on a mixed-mode or HILIC column.
For further assistance or to discuss specific experimental challenges, please do not hesitate to contact our technical support team.
References
how to remove etidronic acid monohydrate from a reaction mixture
Welcome to the technical support center for handling etidronic acid monohydrate in your research and development workflows. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to common challenges encountered during the purification of reaction mixtures containing this versatile bisphosphonate.
Introduction
Etidronic acid, a non-nitrogenous bisphosphonate, is a powerful chelating agent with wide applications, from a therapeutic agent in bone diseases to a scale and corrosion inhibitor in industrial processes.[1][2] Its high polarity, multiple acidic protons, and lack of a UV chromophore present unique challenges for its removal and quantification from complex reaction mixtures. This guide provides a scientifically grounded, experience-driven approach to navigating these challenges, ensuring the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its separation?
Understanding the fundamental properties of etidronic acid is crucial for designing an effective purification strategy.
| Property | Value/Description | Implication for Separation |
| Molecular Formula | C₂H₈O₇P₂·H₂O | |
| Molecular Weight | 224.04 g/mol [3] | |
| Appearance | White crystalline powder[1] | Can be isolated as a solid. |
| Solubility | Highly soluble in water; soluble in methanol and ethanol; insoluble in acetic acid.[4] | Separation will likely involve aqueous solutions. Poor solubility in many organic solvents can be exploited for precipitation. |
| pKa Values | pKₐ₁: 1.35, pKₐ₂: 2.87, pKₐ₃: 7.03, pKₐ₄: 11.3[5][6] | The charge of the molecule is highly pH-dependent, which is a key parameter for ion-exchange chromatography and pH-mediated precipitation. |
| Chelating Properties | Strong chelating agent for di- and trivalent metal ions (e.g., Ca²⁺, Fe³⁺, Cu²⁺, Zn²⁺).[2] | Can be used to remove metal impurities, but may also interact with metal catalysts or reagents in the reaction mixture. This property can be harnessed for certain purification techniques. |
Q2: My reaction is complete. What is the most straightforward method to remove the bulk of etidronic acid?
For the initial, bulk removal of etidronic acid from a reaction mixture, pH-mediated precipitation or crystallization is often the most effective and scalable approach. This leverages the poor solubility of etidronic acid in certain states and in the presence of specific counter-ions or solvents.
References
- 1. nbinno.com [nbinno.com]
- 2. krwater.com [krwater.com]
- 3. Etidronic Acid:an efficient and environmentally friendly water treatment and electroplating assistant_Chemicalbook [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. helixchrom.com [helixchrom.com]
- 6. Etidronic Acid | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing Etidronic Acid Chelation - A Guide to pH Effects
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for etidronic acid (HEDP). This guide is designed for researchers, scientists, and drug development professionals who are utilizing etidronic acid monohydrate as a chelating agent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively. The chelating efficacy of etidronic acid is not an intrinsic constant; it is profoundly influenced by the pH of your system. Understanding this relationship is the key to achieving reproducible and accurate results.
This document will serve as a comprehensive resource, structured in a question-and-answer format to directly address the common challenges and questions that arise during experimental work.
Part 1: Foundational Principles & Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts governing the interaction between pH and the chelating performance of etidronic acid.
Q1: What is the fundamental mechanism by which etidronic acid chelates metal ions?
Etidronic acid, also known as 1-hydroxyethylidene-1,1-diphosphonic acid (HEDP), is a bisphosphonate chelating agent. Its molecular structure contains two phosphonate groups (-PO(OH)₂) and one hydroxyl group (-OH) attached to a central carbon atom.[1] Chelation occurs when these groups act as ligands, donating lone pairs of electrons to a positively charged metal ion (cation) to form multiple coordinate bonds. This results in a stable, water-soluble ring-like structure called a chelate.[2][][4] The strength and stability of this complex are what sequester the metal ion, preventing it from participating in other reactions.
Q2: How does pH critically influence the chelating efficacy of etidronic acid?
The influence of pH is the most critical factor in controlling the chelating efficacy of etidronic acid. The phosphonate groups of etidronic acid are acidic, meaning they can donate protons (H⁺) as the pH of the solution increases. For the phosphonate and hydroxyl groups to effectively donate electrons and bind a metal ion, they must first be deprotonated (negatively charged).
Etidronic acid is a polyprotic acid with four distinct acid dissociation constants (pKa values), which describe the pH at which 50% of a specific acidic group has donated its proton. The pKa values for etidronic acid are approximately:
At a very low pH (e.g., pH < 1), the molecule is fully protonated and neutral, possessing very weak chelating ability. As the pH rises and crosses each pKa value, the molecule becomes progressively more deprotonated and thus more negatively charged, making it a significantly more potent chelating agent.[7] Therefore, in general, the chelating efficacy of etidronic acid increases as the pH increases.[2][]
Q3: What are the dominant ionic forms (species) of etidronic acid at different pH ranges?
Understanding the dominant ionic species of etidronic acid at a given pH is essential for predicting its chelating behavior. Based on its pKa values, we can summarize the speciation as follows:
| pH Range | Dominant Ionic Species | Net Charge | Chelating Potential |
| < 1.35 | H₄L | 0 | Very Low |
| 1.35 - 2.87 | H₃L⁻ | -1 | Low |
| 2.87 - 7.03 | H₂L²⁻ | -2 | Moderate |
| 7.03 - 11.3 | HL³⁻ | -3 | High |
| > 11.3 | L⁴⁻ | -4 | Very High |
Where 'L' represents the fully deprotonated etidronate ligand.
This table clearly illustrates that to achieve strong chelation, the experimental pH should ideally be adjusted to be above 7, where the more highly charged species (HL³⁻ and L⁴⁻) dominate.
Q4: I'm observing poor chelation of calcium ions at pH 4. Is this expected?
Yes, this is entirely expected. At pH 4, the dominant ionic species of etidronic acid is H₂L²⁻ (see table above). While this species has some chelating ability, it is significantly less effective than the HL³⁻ and L⁴⁻ species that become prevalent at higher pH values. The two remaining protons on the phosphonate groups create competition between the protons and the target calcium ions for the binding sites. To improve calcium chelation, you must increase the pH of your solution, ideally to a range of 8-10, to maximize the concentration of the more potent, highly deprotonated forms of the chelator.
Q5: Is a higher pH always better for chelation with etidronic acid?
While the chelating strength of the etidronic acid molecule itself increases with pH, this does not mean a higher pH is always better for the overall system. The answer depends on the specific metal ion being chelated.
Many metal ions, particularly transition metals (e.g., Fe³⁺, Cu²⁺) and Al³⁺, will precipitate out of solution as insoluble metal hydroxides at high pH.[8] For example, iron(III) hydroxide (Fe(OH)₃) begins to precipitate at a relatively low pH. If your system's pH is high enough to cause metal hydroxide precipitation, the metal ion is no longer available in the solution to be chelated.
Therefore, the optimal pH for chelation is a balance between two competing factors:
-
Maximizing the deprotonation of etidronic acid (favored by high pH).
-
Maintaining the solubility of the target metal ion (favored by lower pH for many metals).
For alkali earth metals like Ca²⁺ and Mg²⁺, which are less prone to hydroxide precipitation, a higher pH (e.g., 9-11) is generally effective. For a metal like Fe³⁺, a moderately acidic to neutral pH may be required to prevent its precipitation, even though this means the etidronic acid is not in its most potent form.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: My solution becomes cloudy or forms a precipitate immediately after adding the metal salt to the etidronic acid solution.
-
Possible Cause 1: Metal Hydroxide Precipitation. You have likely exceeded the solubility limit of the metal hydroxide at your current solution pH. The pH is too high for the specific metal ion you are trying to chelate.
-
Solution: Lower the pH of your buffered etidronic acid solution before adding the metal salt. You may need to perform a titration experiment to find the highest possible pH that maintains the metal's solubility in your specific buffer system.
-
-
Possible Cause 2: Insoluble Etidronate Salt Formation. While etidronic acid chelates are generally soluble, at very high concentrations of certain metal ions, you might form an insoluble salt of etidronate before the chelate can properly form, especially if the pH is not optimal.
-
Solution: Try diluting your reagents. Alternatively, add the metal salt solution slowly to the etidronic acid solution while stirring vigorously to avoid localized high concentrations. Ensure the pH is in a range that favors chelation over simple salt precipitation.
-
Problem 2: The chelating efficiency is much lower than I expected based on literature values.
-
Possible Cause 1: Incorrect pH. This is the most common reason. Your system's pH is likely too low, meaning the etidronic acid is not sufficiently deprotonated to be an effective chelator.
-
Solution: Carefully measure and adjust the pH of your final reaction mixture. Refer to the pKa values and the speciation table in Part 1. For most applications, increasing the pH will significantly improve efficacy. Use a calibrated pH meter for accurate measurements.
-
-
Possible Cause 2: Insufficient Molar Ratio. Chelation is a stoichiometric reaction, typically occurring in a 1:1 molar ratio of chelating agent to metal ion.[7]
-
Solution: Ensure you are using at least a 1:1 molar ratio of etidronic acid to the target metal ion. In many cases, a slight excess of the chelating agent (e.g., 1.1:1) is used to drive the equilibrium towards the formation of the metal-chelate complex.
-
-
Possible Cause 3: Buffer Interference. Some buffer components can interact with your metal ion of interest. For example, phosphate buffers can precipitate calcium ions.
-
Solution: Choose an inert buffer system for your target pH range that is known not to interact with your metal ion. Buffers like HEPES, TRIS, or MOPS are often suitable choices depending on the required pH.
-
Problem 3: My stock solution of etidronic acid has turned cloudy over time.
-
Possible Cause: pH Shift or Contamination. A stock solution of etidronic acid (which is acidic) can become cloudy if contaminated with a basic substance, causing a localized pH shift and potential precipitation. Contamination with hard water (containing Ca²⁺ or Mg²⁺) could also lead to the slow formation of insoluble complexes.[9]
-
Solution: Always prepare stock solutions using high-purity, deionized water. Store them in tightly sealed, clean containers. It is best practice to filter the stock solution through a 0.22 µm or 0.45 µm filter after preparation. If a solution becomes cloudy, it is recommended to discard it and prepare a fresh one to ensure experimental consistency.[9]
-
Part 3: Experimental Design & Protocols
Protocol: Experimental Determination of Optimal Chelation pH
This protocol provides a framework for determining the optimal pH for chelating a specific metal ion with etidronic acid in your experimental system.
Objective: To identify the pH at which the concentration of free (unchelated) metal ion is at its minimum.
Materials:
-
This compound
-
Salt of the metal ion of interest (e.g., CaCl₂, FeCl₃)
-
A series of biological buffers covering a wide pH range (e.g., citrate for pH 3-6, phosphate or HEPES for pH 6-8, borate for pH 8-10)
-
High-purity deionized water
-
Calibrated pH meter
-
Analytical instrument to measure free metal ion concentration (e.g., Ion-Selective Electrode (ISE), Inductively Coupled Plasma Mass Spectrometry (ICP-MS), or a suitable colorimetric assay kit).
Methodology:
-
Prepare a series of buffered solutions across the desired pH range (e.g., from pH 4 to pH 11 in 1.0 pH unit increments).
-
Prepare a stock solution of this compound and a stock solution of your metal salt in deionized water.
-
For each pH point: a. In a reaction vessel, add the buffer. b. Add the etidronic acid stock solution to achieve the desired final concentration (e.g., 1.1 mM). c. Adjust the pH of this buffer-chelator mixture to the target pH value precisely using dilute NaOH or HCl. d. Add the metal salt stock solution to achieve the desired final concentration (e.g., 1.0 mM). e. Bring the total volume to the final desired volume with deionized water. f. Allow the solution to equilibrate for a set period (e.g., 30 minutes) at a constant temperature.
-
Prepare a control sample for each pH point containing the buffer and metal salt, but no etidronic acid.
-
Measure the concentration of the free metal ion in each sample using your chosen analytical method.
-
Analyze the data: Plot the concentration of the free metal ion as a function of pH. The pH at which the free metal ion concentration is lowest is the optimal pH for chelation under your specific experimental conditions.
Part 4: Visualizations & Workflows
The following diagrams provide a visual summary of the key concepts and troubleshooting logic.
Caption: A logical workflow for troubleshooting common etidronic acid chelation problems.
Caption: The relationship between pH, etidronic acid speciation, and chelation efficacy.
References
Technical Support Center: Prevention of Etidronic Acid Monohydrate Precipitation in High Calcium Media
Welcome to the technical support center for etidronic acid (also known as HEDP) applications. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the precipitation of etidronic acid monohydrate in high calcium environments. Here, we will explore the underlying causes of this issue and provide actionable troubleshooting and preventative strategies.
Frequently Asked Questions (FAQs) - Quick Diagnosis
Q1: Why is my etidronic acid solution turning cloudy or forming a precipitate when mixed with a calcium-containing medium?
A1: Etidronic acid is a powerful chelating agent, meaning it readily binds to multivalent metal ions like calcium (Ca²⁺).[1][2] This interaction forms a calcium-etidronate complex.[3] Under certain conditions, this complex can be poorly soluble, leading to precipitation out of the solution. The potential for this precipitation increases with higher concentrations of both etidronic acid and calcium, as well as with shifts in pH and temperature.[4]
Q2: At what pH is precipitation most likely to occur?
A2: Precipitation of calcium-etidronate is highly pH-dependent.[4] Etidronic acid has multiple acidic protons, and its chelation strength is influenced by its ionization state. While specific pH thresholds can vary based on concentrations, precipitation is often observed in neutral to slightly alkaline conditions (pH > 7), where the etidronic acid is more fully deprotonated, leading to stronger complexation with calcium.[4][5] Conversely, at a very low pH (e.g., below 2.0), the chelating ability is reduced, but the solution can be highly corrosive.[3][6]
Q3: Can temperature changes cause precipitation?
A3: Yes, temperature can influence the solubility of calcium-etidronate complexes. In many cases, increasing the temperature can decrease the solubility of these salts, leading to precipitation.[4][7] This is a critical factor in applications involving heated processes or storage in varied temperature conditions.
Q4: I've diluted my formulation, and now I see a precipitate. Why did this happen?
A4: Dilution with an aqueous medium, especially one that alters the pH or introduces additional ions, can shift the equilibrium and exceed the solubility limit of the calcium-etidronate complex. This is a common issue in pharmaceutical formulations when a concentrated drug product is diluted prior to administration.[8]
Systematic Troubleshooting Guide
If the FAQs above did not resolve your issue, this section provides a more in-depth, systematic approach to diagnosing and solving the precipitation problem.
Initial Diagnosis: Characterizing the Precipitate
The first step is to confirm the nature of the precipitate. While it is likely calcium-etidronate, other components in your media could be involved.
Recommended Action:
-
Isolate the precipitate by centrifugation or filtration.
-
Wash the precipitate with deionized water to remove any soluble impurities.
-
Characterize the precipitate using analytical techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to identify the functional groups of etidronic acid or Inductively Coupled Plasma (ICP) to confirm the presence of calcium.
Troubleshooting Workflow
The following workflow will guide you through a series of experiments to identify the root cause and find a viable solution.
Caption: Troubleshooting workflow for etidronic acid precipitation.
Experimental Protocols
Protocol 1: pH Optimization Study
This protocol will help determine the optimal pH range to maintain the solubility of etidronic acid in your high calcium medium.
Materials:
-
Your high calcium medium.
-
This compound stock solution.
-
0.1 M HCl and 0.1 M NaOH for pH adjustment.
-
Calibrated pH meter.
-
Stir plate and stir bars.
-
Beakers or flasks.
Procedure:
-
Prepare several aliquots of your high calcium medium.
-
While stirring, slowly adjust the pH of each aliquot to a different value within a test range (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0).
-
Once the pH is stable, add your standard concentration of this compound to each aliquot.
-
Stir for a predetermined time (e.g., 1 hour) at a constant temperature.
-
Visually inspect for any signs of precipitation or turbidity.
-
(Optional) Quantify the amount of soluble etidronic acid remaining in the supernatant using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).[9][10]
Protocol 2: Screening for Precipitation Inhibitors
This protocol is for testing the efficacy of polymeric inhibitors to prevent calcium-etidronate precipitation.
Materials:
-
Your high calcium medium with etidronic acid at a concentration known to cause precipitation.
-
Stock solutions of potential inhibitors (e.g., polyacrylic acid, sulfonated copolymers).[4][11]
-
Pipettes and test tubes/vials.
Procedure:
-
Dispense your problematic solution (calcium medium + etidronic acid) into a series of test tubes.
-
To each tube, add a different concentration of the inhibitor stock solution (e.g., 1 ppm, 5 ppm, 10 ppm, 50 ppm). Include a control tube with no inhibitor.
-
Incubate the tubes under the conditions where you typically observe precipitation (e.g., specific temperature, time).
-
Visually assess the level of precipitation in each tube compared to the control.
-
The most effective inhibitors will be those that prevent precipitation at the lowest concentration.
Understanding the Mechanism: Chelation and Precipitation
Etidronic acid's ability to chelate calcium is central to its function but also the cause of precipitation. The molecule has two phosphonate groups that can bind to a single calcium ion, forming a stable hexa-element chelating complex.[7]
Caption: Formation of insoluble Calcium-Etidronate complex.
The key factors that push this equilibrium towards an insoluble precipitate are:
-
pH: As the pH increases, the phosphonate groups deprotonate, becoming negatively charged and more attractive to the positively charged Ca²⁺ ions.[12]
-
Concentration: According to the principles of chemical equilibrium, higher concentrations of reactants (Ca²⁺ and etidronate) will drive the formation of the product (the complex). When the concentration of this complex exceeds its solubility product (Ksp), precipitation occurs.
-
Temperature: The solubility of many inorganic salts, including calcium-etidronate, can decrease as temperature rises, a phenomenon known as retrograde solubility.[4]
Preventative Strategies and Formulation Considerations
Being proactive during formulation development can save significant troubleshooting time.
| Parameter | Recommendation | Rationale |
| pH Control | Maintain a pH in the slightly acidic range (e.g., 4-6) if the application allows. | This keeps a portion of the etidronic acid protonated, reducing its chelation efficiency just enough to prevent precipitation while often retaining sufficient activity.[13][14] |
| Concentration Management | Use the lowest effective concentrations of both etidronic acid and calcium. | This keeps the system below the solubility limit of the calcium-etidronate complex. |
| Use of Inhibitors | Incorporate polymeric dispersants or crystal growth inhibitors into the formulation. | Certain polymers, like polyacrylates or specific copolymers, can adsorb onto the surface of newly forming crystals, preventing them from growing large enough to precipitate.[4][11][15] |
| Co-solvents | Consider the use of co-solvents such as propylene glycol or glycerol. | Co-solvents can alter the polarity of the solvent system, potentially increasing the solubility of the calcium-etidronate complex.[16] |
| Order of Addition | When preparing solutions, add the etidronic acid to the bulk of the medium before adding the calcium source, or add both simultaneously but slowly to a well-agitated vessel. | This avoids creating localized areas of high concentration that can trigger initial precipitation. |
By understanding the fundamental chemistry and systematically applying these troubleshooting and preventative measures, you can effectively manage and prevent the precipitation of this compound in high calcium media, ensuring the stability and efficacy of your experiments and formulations.
References
- 1. Etidronic Acid | CAS 2809-21-4 | Connect Chemicals: Connect Chemicals Cosmetics [connectchemicals.com]
- 2. connectchemicals.com [connectchemicals.com]
- 3. polyphosphonate Chelating Agent Etidronic acid, HEDP - CAS# 2809-21-4 Green-Mountain Chem [green-mountainchem.com]
- 4. lubrizol.com [lubrizol.com]
- 5. researchgate.net [researchgate.net]
- 6. chemicalbook.com [chemicalbook.com]
- 7. krwater.com [krwater.com]
- 8. crystallizationsystems.com [crystallizationsystems.com]
- 9. benchchem.com [benchchem.com]
- 10. helixchrom.com [helixchrom.com]
- 11. researchgate.net [researchgate.net]
- 12. The effect of pH changes on the crystallization of calcium salts in solutions with an ion composition corresponding to that in the distal tubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [Dissolution velocity of different calcium preparations used in the clinical field] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lubrizol.com [lubrizol.com]
- 16. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Cytotoxicity of Etidronic Acid Monohydrate in Primary Cell Lines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for addressing the cytotoxic effects of etidronic acid monohydrate in primary cell line experiments. Our goal is to equip you with the knowledge to navigate these challenges, ensuring the integrity and success of your research.
Introduction to Etidronic Acid and Its Challenges in Primary Cell Culture
Etidronic acid, also known as 1-hydroxyethylidene-1,1-bisphosphonic acid (HEDP), is a first-generation bisphosphonate.[1] It is utilized in various applications, from treating bone disorders like osteoporosis to acting as a chelating agent in industrial and cosmetic products.[] In a research setting, its ability to chelate divalent cations, particularly calcium, is a key feature.[3][4] However, this same property can present significant challenges when working with sensitive primary cell lines, often leading to unintended cytotoxicity.
Primary cells, being sourced directly from tissue and having a finite lifespan, are generally more delicate and susceptible to environmental stressors than immortalized cell lines.[5] Their complex nutritional and attachment requirements make them particularly vulnerable to compounds that disrupt cellular homeostasis.[6] This guide will walk you through understanding, identifying, and mitigating the cytotoxic effects of this compound.
Part 1: Troubleshooting Guide - Navigating Common Experimental Hurdles
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments with this compound.
Question 1: I'm observing high levels of cell death in my primary cell cultures shortly after introducing etidronic acid. How can I confirm the cytotoxicity is due to the compound and not another factor?
Answer: It's crucial to first rule out other potential sources of cell death before attributing it solely to etidronic acid.[7] Here’s a systematic approach to troubleshoot this issue:
-
Verify Compound Concentration: Double-check all calculations for your stock solutions and final dilutions. A simple miscalculation can lead to unexpectedly high concentrations.
-
Assess Solvent Toxicity: Ensure the final concentration of your vehicle (e.g., DMSO, ethanol) is well below the known toxic threshold for your specific primary cell line (typically <0.1% for many sensitive primary cells).[7] Always include a vehicle-only control group in your experimental design.
-
Evaluate Basal Medium and Supplement Stability: Primary cells have stringent requirements for their growth medium and supplements.[8] Ensure that the medium has the correct pH and that supplements have not expired or been improperly stored.[6][8]
-
Check for Contamination: Microbial contamination (bacteria, fungi, yeast, or mycoplasma) can rapidly lead to cell death.[6][9] Visually inspect your cultures for any signs of contamination and consider performing a mycoplasma test if you suspect it.
-
Standardize Seeding Density: Inconsistent cell seeding densities can lead to variable results. Cells seeded at a very low density may be more susceptible to stress.[10]
Question 2: My results show a decrease in cell number, but I'm not sure if it's cytotoxicity (cell death) or a cytostatic effect (inhibition of proliferation). How can I differentiate between the two?
Answer: Distinguishing between cytotoxic and cytostatic effects is fundamental to understanding the mechanism of action of etidronic acid in your model.[7][10]
-
Cytotoxicity leads to a decrease in the number of viable cells.
-
Cytostaticity results in a slowing or complete halt of cell proliferation, leading to a plateau in the total cell number without a significant increase in cell death.
To differentiate, you can employ the following strategies:
-
Time-Course Analysis with Viability Staining: Perform a time-course experiment (e.g., 24, 48, and 72 hours) and at each time point, count both the total number of cells and the number of viable cells using a method like trypan blue exclusion. A cytotoxic effect will show a decrease in the percentage of viable cells over time, whereas a cytostatic effect will show a stable, high percentage of viability but a lower total cell count compared to the control.
-
Proliferation Assays: Utilize assays that specifically measure cell proliferation, such as BrdU or EdU incorporation assays. These assays measure DNA synthesis and can provide a clear indication of whether cell division is being inhibited.
Question 3: I suspect etidronic acid is inducing apoptosis in my primary cells. What are the key markers and pathways to investigate?
Answer: Etidronic acid and other bisphosphonates have been shown to induce apoptosis in various cell types.[11][12][13] Investigating the apoptotic pathway can provide valuable mechanistic insights.
Proposed Mechanism of Etidronic Acid-Induced Apoptosis:
The primary mechanism is thought to involve the chelation of intracellular calcium, leading to mitochondrial dysfunction, oxidative stress, and subsequent activation of the caspase cascade.
Key Apoptotic Markers and Assays:
| Marker/Event | Assay Method | Rationale |
| Caspase Activation | Caspase Activity Assays (e.g., Caspase-3/7, -8, -9) | Measures the activity of key executioner and initiator caspases.[14][15][16] |
| Mitochondrial Membrane Potential (ΔΨm) | Fluorescent Dyes (e.g., TMRE, TMRM, JC-1) | A decrease in ΔΨm is an early indicator of apoptosis.[17] |
| Annexin V Staining | Flow Cytometry or Fluorescence Microscopy | Detects the externalization of phosphatidylserine, an early apoptotic marker. |
| DNA Fragmentation | TUNEL Assay | Detects nicks in the DNA, a hallmark of late-stage apoptosis. |
| Bcl-2 Family Protein Expression | Western Blot or qPCR | Analyze the expression of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2) proteins.[18] |
Experimental Workflow for Investigating Apoptosis:
References
- 1. Etidronic Acid | C2H8O7P2 | CID 3305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Efficacy of etidronic acid, BioPure MTAD and SmearClear in removing calcium ions from the root canal: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Etidronic acid - Wikipedia [en.wikipedia.org]
- 5. promocell.com [promocell.com]
- 6. Primary Cell Culture Problems and Solutions | MolecularCloud [molecularcloud.org]
- 7. benchchem.com [benchchem.com]
- 8. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. oww-files-public.sfo3.cdn.digitaloceanspaces.com [oww-files-public.sfo3.cdn.digitaloceanspaces.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. contaminantdb.ca [contaminantdb.ca]
- 13. Etidronate (EHDP) inhibits osteoclastic-bone resorption, promotes apoptosis and disrupts actin rings in isolate-mature osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Zoledronic acid induces caspase-dependent apoptosis in renal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Caspase Cascade Activation During Apoptotic Cell Death of Human Lung Carcinoma Cells A549 Induced by Marine Sponge Callyspongia aerizusa - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Redirecting [linkinghub.elsevier.com]
- 18. Zoledronic acid inhibits human nasopharyngeal carcinoma cell proliferation by activating mitochondrial apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
comparative analysis of etidronic acid and EDTA as chelating agents
An In-Depth Comparative Analysis of Etidronic Acid and EDTA as Chelating Agents
Introduction
Chelating agents are indispensable tools in a vast array of scientific and industrial applications, from pharmaceuticals and water treatment to cosmetics and food preservation. Their fundamental role is to form stable, soluble complexes with metal ions, thereby controlling their reactivity. Among the myriad of available chelators, Ethylenediaminetetraacetic acid (EDTA) and Etidronic Acid (1-Hydroxyethylidene-1,1-diphosphonic acid or HEDP) are two of the most prominent.
This guide provides a comprehensive, data-driven comparison of etidronic acid and EDTA. We will delve into their structural and chemical differences, compare their chelation performance with supporting experimental data, outline their primary applications, and discuss their environmental and toxicological profiles. This analysis is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to make informed decisions when selecting a chelating agent for a specific application.
Molecular Structure and Physicochemical Properties
The distinct chemical structures of EDTA and etidronic acid are the foundation of their differing chelating properties. EDTA is an aminopolycarboxylic acid, while etidronic acid is a bisphosphonate.
Caption: Chemical structures of EDTA and Etidronic Acid (HEDP).
EDTA is a hexadentate ligand, meaning it can form up to six bonds with a single metal ion through its two nitrogen atoms and four carboxylate groups. Etidronic acid, on the other hand, is a bidentate or tridentate ligand, chelating metal ions primarily through the oxygen atoms of its two phosphonate groups and the hydroxyl group.
A summary of their key physicochemical properties is presented below:
| Property | Etidronic Acid (HEDP) | EDTA |
| Molecular Formula | C₂H₈O₇P₂ | C₁₀H₁₆N₂O₈ |
| Molar Mass ( g/mol ) | 206.03 | 292.24 |
| IUPAC Name | (1-hydroxy-1-phosphonoethyl)phosphonic acid | 2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid |
| CAS Number | 2809-21-4 | 60-00-4 |
| Appearance | White crystalline powder or colorless to pale yellow aqueous solution | White, slightly water-soluble solid |
| pKa Values | pKa1 ≈ 1.7, pKa2 ≈ 2.5, pKa3 ≈ 7.0, pKa4 ≈ 10.3, pKa5 ≈ 11.1 | pKa1 = 0, pKa2 = 1.5, pKa3 = 2.0, pKa4 = 2.66, pKa5 = 6.16, pKa6 = 10.24 |
Mechanism of Chelation
The process of chelation involves the formation of a ring-like structure between the chelating agent and a central metal ion. The stability of this complex is a critical factor in the effectiveness of the chelating agent.
-
EDTA: As a hexadentate ligand, EDTA can wrap around a metal ion, forming a very stable, cage-like octahedral complex. This high denticity contributes to a significant chelate effect, resulting in high stability constants for most metal-EDTA complexes. The two nitrogen atoms and four deprotonated carboxylate groups act as electron donors to coordinate with the metal ion.
-
Etidronic Acid: Etidronic acid's chelation is primarily facilitated by its two phosphonate groups. The oxygen atoms in these groups, along with the hydroxyl group, coordinate with metal ions. While it forms stable complexes, particularly with di- and trivalent cations, its lower denticity generally results in complexes with lower stability constants compared to EDTA for the same metal ion.
Caption: Simplified chelation of a metal ion by EDTA and HEDP.
Comparative Performance Analysis
The choice between etidronic acid and EDTA often comes down to their performance under specific conditions, particularly with respect to the target metal ion and the pH of the system.
Chelation Strength: Stability Constants (log K)
The stability constant (K) is a measure of the strength of the interaction between a chelating agent and a metal ion. A higher log K value indicates a more stable complex.
| Metal Ion | Etidronic Acid (log K) | EDTA (log K) |
| Ca²⁺ | 7.0 | 10.7 |
| Mg²⁺ | 7.2 | 8.7 |
| Fe³⁺ | ~12 | 25.1 |
| Cu²⁺ | 11.2 | 18.8 |
| Zn²⁺ | 10.7 | 16.5 |
| Al³⁺ | ~13 | 16.1 |
Note: Stability constants can vary with experimental conditions (temperature, ionic strength). The values presented are representative.
As the data indicates, EDTA generally forms significantly more stable complexes with most metal ions compared to etidronic acid. This is particularly pronounced for trivalent ions like Fe³⁺. However, etidronic acid still forms robust complexes and can be highly effective, especially in applications where extreme chelation strength is not required or could be detrimental.
pH Dependence
The chelating ability of both agents is highly dependent on pH. This is because the protonation state of the donor groups (carboxylates for EDTA, phosphonates for HEDP) changes with pH.
-
EDTA: The fully deprotonated form of EDTA (Y⁴⁻) is the most effective for chelation and is predominant at pH > 10. As the pH decreases, the carboxylate and amine groups become protonated, reducing the molecule's affinity for metal ions. The conditional formation constant of metal-EDTA complexes, therefore, decreases significantly at lower pH values.
-
Etidronic Acid: Etidronic acid also exhibits pH-dependent chelation. It has a wide effective pH range and maintains good chemical stability even at high pH values. This makes it a suitable choice for alkaline environments, such as in some industrial water treatment and cleaning applications.
Experimental Protocol: Determination of Calcium Chelation Capacity by Complexometric Titration
This protocol provides a method to compare the calcium chelation capacity of etidronic acid and EDTA.
Objective: To determine the mass of calcium carbonate (CaCO₃) that can be chelated by a known mass of etidronic acid and EDTA.
Materials:
-
Standardized 0.01 M EDTA solution
-
0.01 M Etidronic acid solution
-
Calcium carbonate (CaCO₃) primary standard
-
Ammonia-ammonium chloride buffer (pH 10)
-
Eriochrome Black T (EBT) indicator
-
Deionized water
-
Burette, pipettes, conical flasks, magnetic stirrer
Procedure:
-
Preparation of Calcium Standard Solution (0.01 M):
-
Accurately weigh 0.1001 g of anhydrous CaCO₃ and transfer it to a 100 mL volumetric flask.
-
Add a small amount of deionized water and a few drops of dilute HCl to dissolve the CaCO₃.
-
Once dissolved, dilute to the mark with deionized water.
-
-
Titration of Calcium with EDTA (Standardization):
-
Pipette 20.00 mL of the calcium standard solution into a 250 mL conical flask.
-
Add 2 mL of the pH 10 buffer and a pinch of EBT indicator. The solution will turn wine-red.
-
Titrate with the 0.01 M EDTA solution from the burette until the color changes from wine-red to a clear blue at the endpoint.
-
Record the volume of EDTA used and repeat the titration to obtain concordant results.
-
-
Determination of Chelation Capacity:
-
For EDTA:
-
Pipette 20.00 mL of the 0.01 M EDTA solution into a conical flask.
-
Add a known excess of the 0.01 M calcium standard solution (e.g., 25.00 mL).
-
Add 2 mL of pH 10 buffer and a pinch of EBT indicator.
-
Titrate the excess, unchelated Ca²⁺ with the standardized 0.01 M EDTA solution until the endpoint is reached.
-
-
For Etidronic Acid:
-
Repeat the same procedure as for EDTA, but use 20.00 mL of the 0.01 M etidronic acid solution.
-
-
-
Calculation:
-
Calculate the moles of Ca²⁺ chelated by the known moles of each chelating agent.
-
Express the chelation capacity as mg CaCO₃ per gram of the chelating agent.
-
Caption: Workflow for complexometric titration to determine chelation capacity.
Applications and Industrial Relevance
The choice between etidronic acid and EDTA is often dictated by the specific requirements of the application.
| Application | Etidronic Acid (HEDP) | EDTA |
| Water Treatment | Excellent scale and corrosion inhibitor, especially in cooling water systems and boilers. | Used for water softening and removal of heavy metal ions. |
| Detergents & Cleaning Agents | Stabilizes peroxides, prevents scale formation from hard water. | Sequesters metal ions that can interfere with the cleaning process. |
| Pulp & Paper Industry | Stabilizes peroxide bleaching agents. | Prevents metal-catalyzed degradation of cellulose. |
| Textile Industry | Peroxide stabilizer and dye-fixing agent. | Improves dyeing efficiency by chelating metal ions in the dye bath. |
| Pharmaceuticals & Cosmetics | Used in some bone disease treatments (less common now) and as a stabilizer in cosmetic formulations. | Used as a stabilizer in various drug formulations and to prevent metal-ion-induced degradation. |
| Agriculture | Used in micronutrient fertilizers to keep metal ions soluble and available to plants. | Also used in micronutrient fertilizers. |
Etidronic acid's strength lies in its excellent performance as a scale and corrosion inhibitor, particularly for calcium carbonate and other mineral scales. It also shows good stability at high temperatures and pH values. EDTA, with its superior general-purpose chelation strength, is often favored when near-complete removal of a wide range of metal ions is required.
Toxicology and Environmental Impact
A significant differentiator between the two compounds is their environmental profile.
-
EDTA: A major drawback of EDTA is its poor biodegradability. This leads to its persistence in the environment, where it can mobilize heavy metals from sediments and soils, potentially leading to groundwater contamination.
-
Etidronic Acid: While not readily biodegradable, etidronic acid is generally considered to be less persistent in the environment than EDTA. It can be removed from wastewater through adsorption onto sludge.
From a toxicological perspective, both are considered to have low acute toxicity.
Summary and Recommendations
| Feature | Etidronic Acid (HEDP) | EDTA |
| Chelation Strength | Moderate to high, particularly effective for Ca²⁺ and some transition metals. | Very high for a broad range of metal ions, especially Fe³⁺. |
| Denticity | Bidentate or Tridentate | Hexadentate |
| Primary Applications | Scale and corrosion inhibition, peroxide stabilization. | General-purpose chelation, analytical chemistry, cleaning. |
| pH Stability | Good stability at high pH. | Most effective at alkaline pH, reduced efficacy in acidic conditions. |
| Biodegradability | Poor, but less persistent than EDTA. | Very poor, environmentally persistent. |
Recommendations for Selection:
-
Choose Etidronic Acid when:
-
The primary goal is scale and corrosion inhibition in water systems.
-
The application involves stabilizing peroxide-based formulations.
-
A less aggressive chelator is required to avoid damage to sensitive materials.
-
The system operates at a high pH.
-
-
Choose EDTA when:
-
Strong, stoichiometric chelation of a wide variety of metal ions is necessary.
-
The application requires the dissolution of existing metal-containing scale or precipitates.
-
High-purity applications demand the near-complete removal of trace metal ions.
-
Environmental persistence is not a primary concern for the specific application.
-
A Comparative Guide to the Efficacy of Etidronic Acid and Other Non-Nitrogenous Bisphosphonates
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of etidronic acid and other first-generation, non-nitrogenous bisphosphonates. The focus is on the molecular mechanisms, comparative clinical efficacy supported by experimental data, and the established protocols for evaluation, designed to inform research and development in metabolic bone diseases.
Introduction to Non-Nitrogenous Bisphosphonates
Bisphosphonates are structural analogues of inorganic pyrophosphate, characterized by a P-C-P backbone that renders them resistant to enzymatic hydrolysis.[1] They exhibit a high affinity for hydroxyapatite crystals in bone, leading to their accumulation at sites of active bone remodeling.[2][3] The first generation of these compounds, including etidronic acid, clodronic acid, and tiludronic acid, are classified as non-nitrogenous bisphosphonates.[4] Their primary therapeutic action is the inhibition of osteoclast-mediated bone resorption, making them crucial in the treatment of diseases characterized by excessive bone loss, such as osteoporosis and Paget's disease of bone.[1][3] However, the later, more potent nitrogen-containing bisphosphonates have largely replaced these earlier therapies due to superior suppression of osteoclast activity.[2]
Mechanism of Action: A Tale of Cytotoxic ATP Analogs
Unlike their nitrogen-containing successors that inhibit the mevalonate pathway, non-nitrogenous bisphosphonates exert their effects through a distinct metabolic process.[4][5]
Causality of the Mechanism: The key to their action lies in their structural similarity to pyrophosphate.[2] After being internalized by osteoclasts during bone resorption, these compounds are enzymatically incorporated into the terminal pyrophosphate position of adenosine triphosphate (ATP).[1][2] This process, catalyzed by aminoacyl-tRNA synthetases, results in the formation of non-hydrolyzable, cytotoxic ATP analogs (e.g., AppCp-type molecules).[1][4] The accumulation of these non-functional ATP molecules disrupts ATP-dependent intracellular processes, interferes with mitochondrial function, and ultimately induces osteoclast apoptosis, thereby reducing bone resorption.[2][3][4]
Caption: Intracellular pathway of non-nitrogenous bisphosphonates.
Comparative Efficacy: Etidronic Acid vs. Clodronate and Tiludronate
The clinical and preclinical efficacy of these agents varies, primarily due to differences in their antiresorptive potency and their effects on bone mineralization.
Etidronic Acid
Etidronic acid was one of the first bisphosphonates used for osteoporosis.[6] Its primary efficacy is in increasing bone mineral density (BMD) and reducing the risk of vertebral fractures, particularly in patients with established osteoporosis (secondary prevention).[6][7] However, its effectiveness in preventing non-vertebral fractures has not been consistently demonstrated.[7][8] A significant limitation of etidronate is its potential to impair bone mineralization at higher doses, which can lead to osteomalacia.[5] This has led to intermittent cyclical administration regimens to mitigate this risk.[9]
Clodronic Acid
Clodronate is considered a more potent antiresorptive agent than etidronate.[10] A key advantage of clodronate is that even at high doses, it does not appear to impair bone mineralization, making it more suitable for long-term therapy.[11] Preclinical studies in ovariectomized rats have shown clodronate to be superior to etidronate in preventing bone loss.[12] In one such study, the loss of bone mass two months post-ovariectomy was 2.3% in the clodronate group (not significantly different from controls), compared to an 11.7% loss in the etidronate group.[12]
Tiludronic Acid
Quantitative Comparison
| Parameter | Etidronic Acid | Clodronic Acid | Tiludronate |
| Relative Antiresorptive Potency | Low[10] | Higher than Etidronate[12] | Data limited, generally low |
| Vertebral Fracture Reduction | Significant in secondary prevention (RRR ~47%)[7] | Data suggests efficacy in stopping bone loss[11] | Not effective in cyclic regimen[16] |
| Non-Vertebral Fracture Reduction | No statistically significant reduction[7][8] | Efficacy not established in long-term studies[11] | Not effective in cyclic regimen[16] |
| Effect on Bone Mineralization | Can impair mineralization at high doses[5] | Does not impair mineralization[11] | Data limited |
| Key Preclinical Finding | 11.7% bone loss in OVX rats[12] | 2.3% bone loss in OVX rats (superior to etidronate)[12] | Dose-dependent increase in BMD in OVX rats[14] |
| Analgesic Properties | Potent, independent of anti-resorptive effects[17] | Potent, independent of anti-resorptive effects[17] | Not reported |
RRR: Relative Risk Reduction; OVX: Ovariectomized
A network meta-analysis comparing various bisphosphonates found that clodronate significantly prevented non-vertebral fractures compared to etidronate.[18] Interestingly, some research suggests that etidronate and clodronate possess potent analgesic effects that are independent of their anti-resorptive actions, potentially through interaction with neuronal pathways.[17][19]
Experimental Protocols for Efficacy Evaluation
Evaluating and comparing the efficacy of bisphosphonates requires robust preclinical and clinical methodologies. The following protocols represent self-validating systems for assessing key performance indicators.
Preclinical Evaluation in an Ovariectomized (OVX) Rat Model
Objective: To compare the efficacy of two non-nitrogenous bisphosphonates in preventing osteoporosis-related bone loss in a validated animal model.
Rationale: The OVX rat model is a gold standard for studying postmenopausal osteoporosis. Ovariectomy induces estrogen deficiency, leading to accelerated bone turnover with resorption exceeding formation, closely mimicking the human condition.
Caption: Preclinical workflow for comparing bisphosphonates.
Step-by-Step Methodology:
-
Animal Model: Use female Sprague-Dawley rats (12-14 weeks old).
-
Groups (n=15/group):
-
SHAM: Sham surgery + Vehicle control. This group validates that the surgical procedure itself does not cause bone loss.
-
OVX + Vehicle: Ovariectomy + Vehicle control. This is the disease model control, establishing the extent of bone loss.
-
OVX + Etidronate: Ovariectomy + Etidronate (e.g., 5 mg/kg/day).
-
OVX + Clodronate: Ovariectomy + Clodronate (e.g., 5 mg/kg/day).
-
-
Procedure: Perform bilateral ovariectomy under anesthesia. SHAM group undergoes identical procedure without ovary removal.
-
Dosing: Begin daily oral gavage one day post-surgery and continue for a predefined period (e.g., 8-12 weeks).
-
Endpoint Analysis:
-
Bone Mineral Density (BMD): Analyze dissected femurs and lumbar vertebrae using Dual-Energy X-ray Absorptiometry (DEXA).[14]
-
Micro-computed Tomography (µCT): Quantify trabecular bone architecture (e.g., bone volume fraction, trabecular number/thickness) in the proximal tibia.
-
Biochemical Markers: Measure serum levels of bone turnover markers via ELISA.
-
Histomorphometry: Process undecalcified bone sections to quantify cellular activity (osteoclast and osteoblast numbers and surface).
-
Trustworthiness through Controls: The SHAM group ensures surgical stress is not a confounder. The OVX+Vehicle group provides the baseline disease phenotype against which therapeutic efficacy is measured. A significant difference between the OVX+Vehicle and the drug-treated groups indicates drug efficacy.
Discussion and Conclusion
The available evidence indicates that while etidronic acid is effective in preventing vertebral fractures in postmenopausal women, its utility is limited by a narrow therapeutic window and a lack of proven efficacy against non-vertebral fractures.[5][7] Clodronate appears to be a more potent anti-resorptive agent without the associated risk of mineralization defects, as demonstrated in preclinical models.[11][12] Tiludronate's efficacy in osteoporosis remains less established, with clinical trials using specific regimens failing to show significant benefit.[16]
For drug development professionals, the key takeaway is the trade-off between efficacy and safety within this class. The mechanism of generating cytotoxic ATP analogs is effective but less potent than the targeted enzyme inhibition of later-generation bisphosphonates.[2][4] However, the unique, non-resorptive-linked analgesic properties of etidronate and clodronate may warrant further investigation for specific clinical applications where pain is a primary symptom.[17] Future research could focus on novel delivery systems to target these non-nitrogenous bisphosphonates more effectively to osteoclasts, potentially improving their therapeutic index.
References
- 1. publications.aap.org [publications.aap.org]
- 2. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bisphosphonate - Wikipedia [en.wikipedia.org]
- 4. ClinPGx [clinpgx.org]
- 5. Bisphosphonate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Etidronic Acid in Cosmetics, Etidronate for Osteoporosis - IRO Chemical HEDP Website [irohedp.com]
- 7. Etidronate for the primary and secondary prevention of osteoporotic fractures in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Etidronate for the primary and secondary prevention of osteoporotic fractures in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Beneficial effect of etidronate therapy in immobilized hip fracture patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differences between the bisphosphonates for the prevention and treatment of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clodronate and osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Etidronate versus clodronate in the prevention of postovariectomy bone loss. An experimental study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Effects of the bisphosphonate tiludronate on bone resorption, calcium balance, and bone mineral density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Prevention of postmenopausal bone loss by tiludronate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Intermittent cyclic tiludronate in the treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analgesic effects of the non-nitrogen-containing bisphosphonates etidronate and clodronate, independent of anti-resorptive effects on bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparative efficacy of bisphosphonates in short-term fracture prevention for primary osteoporosis: a systematic review with network meta-analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Bisphosphonates Clodronate and Etidronate Exert Analgesic Effects by Acting on Glutamate- and/or ATP-Related Pain Transmission Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Usefulness of biochemical markers of bone turnover in rats after clodronate administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Clodronate-Loaded Liposome Treatment Has Site-Specific Skeletal Effects - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Anti-Resorptive Activity of Etidronic Acid in Osteoclast Cultures
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the anti-resorptive properties of etidronic acid using in vitro osteoclast cultures. We will delve into the essential experimental workflows, from the initial isolation and differentiation of osteoclast precursors to the quantitative assays that measure the efficacy of this first-generation bisphosphonate. Beyond a simple recitation of protocols, this guide emphasizes the scientific rationale behind each step, ensuring a robust and self-validating experimental design. We will also objectively compare the expected performance of etidronic acid with other classes of anti-resorptive agents, supported by data interpretation guidelines.
The Central Role of Osteoclasts and the Rationale for Inhibition
Bone is a dynamic tissue, constantly undergoing a process of remodeling orchestrated by two key cell types: osteoblasts, which form new bone, and osteoclasts, which resorb old or damaged bone.[1] In various pathologies, such as osteoporosis and Paget's disease, an imbalance occurs, leading to excessive bone resorption by osteoclasts.[2] This makes the osteoclast a critical therapeutic target. Anti-resorptive agents aim to inhibit the activity of these cells, thereby slowing bone loss and reducing fracture risk.[3][4]
Etidronic acid, a non-nitrogen-containing bisphosphonate, was one of the first compounds in its class developed to treat resorptive bone diseases.[5] Its mechanism of action, while less potent than newer nitrogen-containing bisphosphonates, provides a foundational model for understanding anti-resorptive drug validation.[6] Etidronic acid binds to hydroxyapatite in the bone matrix.[2] When osteoclasts begin to resorb this drug-laden matrix, the internalized etidronic acid disrupts their cellular function. It is metabolized into non-hydrolyzable ATP analogs that induce osteoclast apoptosis (programmed cell death) and interfere with the formation of the ruffled border, a structure essential for resorption.[2][7][8][9]
Diagram: Proposed Mechanism of Etidronic Acid in Osteoclasts
Caption: Mechanism of Etidronic Acid action on osteoclasts.
Experimental Framework: From Precursor Cells to Functional Osteoclasts
A robust validation study begins with a reliable and reproducible cell culture model. The gold standard involves the use of primary bone marrow-derived macrophages (BMMs), the direct precursors of osteoclasts.[10][11] These cells are induced to differentiate into mature, multinucleated osteoclasts by treatment with two key cytokines: Macrophage Colony-Stimulating Factor (M-CSF) and Receptor Activator of Nuclear Factor κB Ligand (RANKL).[12][13] M-CSF promotes the proliferation and survival of BMMs, while RANKL is the primary differentiation signal.[14]
Diagram: Experimental Validation Workflow
Caption: Overall workflow for validating anti-resorptive compounds.
Detailed Protocol: Isolation and Differentiation of Murine Osteoclasts
This protocol describes the isolation of BMMs from mouse long bones and their subsequent differentiation into osteoclasts.[15][16]
Materials:
-
α-MEM (Minimum Essential Medium Alpha) with 10% FBS, 1% Penicillin-Streptomycin
-
Recombinant mouse M-CSF
-
Recombinant mouse RANKL
-
Red Blood Cell (RBC) Lysis Buffer
-
70 µm cell strainer
Procedure:
-
Isolation: Humanely euthanize a C57BL/6 mouse (6-8 weeks old). Dissect the tibiae and femora, carefully removing all muscle and connective tissue.
-
Marrow Flushing: Cut the ends of the bones and use a 25-gauge needle with a syringe filled with α-MEM to flush the bone marrow into a sterile 50 mL conical tube.[16]
-
Cell Lysis & Filtration: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes). Resuspend the pellet in RBC Lysis Buffer and incubate on ice for 5-8 minutes.[12] Neutralize the lysis buffer with excess α-MEM and centrifuge again. Resuspend the cell pellet in fresh media and pass through a 70 µm cell strainer to obtain a single-cell suspension.
-
Precursor Expansion: Plate the cells in a T75 flask or 100mm petri dish with α-MEM containing 30-50 ng/mL M-CSF. Culture for 3 days. During this time, the BMMs will adhere and proliferate. Non-adherent cells can be washed away.[11]
-
Induction of Differentiation: Detach the adherent BMMs using a cell scraper or Accutase. Count the cells and seed them into appropriate culture plates (e.g., 96-well or 24-well) at a density of ~2.5 x 10^4 cells/cm².[16]
-
Treatment: Culture the cells in α-MEM containing 30 ng/mL M-CSF and 50 ng/mL RANKL.[17] This is your positive control for osteoclastogenesis. For experimental wells, add various concentrations of etidronic acid or other test compounds at the same time as the differentiation media.
-
Culture Maintenance: Culture for 5-7 days, replacing the medium with fresh cytokines and test compounds every 2-3 days.[12] Mature, multinucleated osteoclasts should be visible by day 5.
Core Assays for a Multi-Parametric Validation
Relying on a single assay is insufficient for a thorough validation. A multi-parametric approach, assessing cell differentiation, function, and viability, provides a complete picture of the compound's activity.
Osteoclast Identification and Quantification: TRAP Staining
Tartrate-Resistant Acid Phosphatase (TRAP) is an enzyme highly expressed in osteoclasts and serves as a definitive marker for their identification.[18][19]
Protocol (96-well plate format):
-
After 5-7 days of differentiation, carefully aspirate the culture medium.
-
Wash wells once with 150 µL of PBS.
-
Fix the cells with a fixative solution (e.g., 10% neutral buffered formalin or 4% paraformaldehyde) for 5-10 minutes at room temperature.[18][20]
-
Wash wells three times with deionized water.
-
Prepare the TRAP staining solution according to a commercial kit's instructions (e.g., from Sigma-Aldrich, Cat. No. 387A). This typically involves dissolving a chromogenic substrate in a tartrate-containing buffer.[21]
-
Add 50-100 µL of the staining solution to each well and incubate at 37°C for 20-60 minutes, monitoring for color development.[18]
-
TRAP-positive cells will stain red or purple.[22] Wash with water to stop the reaction.
-
Quantification: Count the number of TRAP-positive multinucleated cells (≥3 nuclei) per well under a microscope. Image analysis software can also be used to quantify the total TRAP-positive area.
Functional Assessment: The Bone Resorption Pit Assay
This assay directly measures the primary function of osteoclasts: their ability to resorb a mineralized substrate.[23]
Protocol (using Calcium Phosphate-coated plates):
-
Seed and differentiate BMMs directly on commercially available calcium phosphate (CaP)-coated 96-well plates (e.g., from Corning or Cosmo Bio).[1][24]
-
After 7-9 days of culture with your test compounds, remove the cells by treating with a 10% bleach solution for 10 minutes.
-
Wash the plate thoroughly with deionized water and allow it to dry.
-
The areas of resorption ("pits") can be visualized using several methods. One common technique is Von Kossa staining, where the plate is incubated with 5% silver nitrate (AgNO₃) under UV light, staining the remaining mineral black and leaving the resorbed pits clear.[24]
-
Quantification: Image the wells using a brightfield microscope and quantify the total area of the resorption pits using software like ImageJ.[24] The resorbed area can be normalized to the number of osteoclasts (from a parallel TRAP stain plate) to determine resorption activity per osteoclast.
Distinguishing Efficacy from Toxicity: Cytotoxicity Assays
It is crucial to determine if the reduction in osteoclast number or function is due to a specific anti-resorptive effect or simply cellular toxicity.
Protocol (using MTS/MTT Assay):
-
Culture BMMs with M-CSF, RANKL, and test compounds for the desired duration (e.g., 5 days).
-
Add a tetrazolium salt reagent (like MTS or MTT) to the culture wells according to the manufacturer's protocol.
-
Incubate for 1-4 hours at 37°C. Viable cells with active metabolism will convert the salt into a colored formazan product.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
A decrease in absorbance indicates reduced cell viability. Results should be compared against a control of undifferentiated BMMs treated with the same compound concentrations to assess precursor toxicity.[25]
Mechanistic Insight: Gene Expression and Apoptosis
A. Apoptosis Assay (Caspase-3/7 Activity): Since etidronic acid is known to induce apoptosis, directly measuring this process confirms its mechanism of action.[25][26]
-
Culture and treat cells as previously described for 3-5 days.
-
Use a commercially available luminescent or fluorescent Caspase-Glo® 3/7 Assay (Promega) or similar kit.
-
Add the caspase reagent directly to the culture wells. This reagent contains a proluminescent caspase-3/7 substrate.
-
Incubate at room temperature for 1-2 hours. If caspases are active, the substrate is cleaved, generating a luminescent signal.
-
Measure luminescence with a plate reader. An increase in signal indicates apoptosis induction.
B. Gene Expression Analysis (qPCR): Analyzing the expression of key genes involved in osteoclast differentiation provides insight into how a compound interferes with the process at a molecular level.[17][27]
-
Culture and treat cells for 3-4 days (peak time for gene expression changes).
-
Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy, Qiagen).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using primers for target genes such as Acp5 (TRAP), Ctsk (Cathepsin K), Nfatc1, and c-Fos, with a housekeeping gene (e.g., Gapdh) for normalization.
-
A potent anti-resorptive agent will significantly downregulate the expression of these key osteoclastogenic genes.[13]
Comparative Analysis: Etidronic Acid vs. Alternative Agents
To contextualize the activity of etidronic acid, it should be compared against a more potent, second-generation nitrogen-containing bisphosphonate (e.g., Alendronate) and an agent with a different mechanism, such as Denosumab (a monoclonal antibody against RANKL).[28]
-
Alendronate: A nitrogen-containing bisphosphonate that is thousands of times more potent than etidronic acid. It inhibits farnesyl pyrophosphate synthase in the mevalonate pathway, which is essential for the prenylation of small GTPases required for osteoclast function and survival.[6][29]
-
Denosumab (or OPG as a research analog): A biological agent that directly binds to and inhibits RANKL, preventing it from activating its receptor (RANK) on osteoclast precursors. This blocks the primary signal for osteoclast differentiation, formation, and survival.[28][30]
Table 1: Expected Comparative Performance of Anti-Resorptive Agents
| Assay | Etidronic Acid | Alendronate (N-BP) | Denosumab (RANKL Inhibitor) | Rationale for Difference |
| TRAP+ Osteoclast Number | Moderate Reduction | Strong Reduction | Very Strong Reduction / Complete Inhibition | Denosumab blocks differentiation at the source. N-BPs are more potent inducers of apoptosis than non-N-BPs.[6][28] |
| Resorption Pit Area | Moderate Reduction | Strong Reduction | Very Strong Reduction / Complete Inhibition | All three inhibit function, but potency differs. Denosumab prevents the formation of functional cells.[28] |
| IC₅₀ (Resorption Inhibition) | Micromolar (µM) range | Nanomolar (nM) range | Picomolar (pM) range | Reflects the vast differences in potency and mechanism of action.[6] |
| Cytotoxicity (at IC₅₀) | Low | Low to Moderate | Low | Effective concentrations are generally well below those causing widespread, non-specific cell death. |
| Caspase-3/7 Activity | Moderate Increase | Strong Increase | Minimal Increase | Bisphosphonates directly induce apoptosis, while RANKL inhibition primarily causes a failure to differentiate and survive (anoikis).[26] |
| Expression of Nfatc1, Ctsk | Minor/Late Reduction | Moderate Reduction | Strong Downregulation | Denosumab directly blocks the RANKL signaling pathway required to initiate transcription of these genes.[13][27] |
Conclusion: Synthesizing a Self-Validating Narrative
Validating the anti-resorptive activity of etidronic acid, or any compound, is not about a single positive result. It is about building a logical, evidence-based narrative. Your findings should demonstrate that at non-toxic concentrations, etidronic acid specifically reduces the number of mature osteoclasts. This reduction in cell number should directly correlate with a decrease in resorptive function. Furthermore, the mechanistic data should confirm that this effect is mediated, at least in part, by the induction of apoptosis and disruption of osteoclast-specific cellular machinery.
References
- 1. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]
- 2. What is the mechanism of Etidronate Disodium? [synapse.patsnap.com]
- 3. Etidronate for the primary and secondary prevention of osteoporotic fractures in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Etidronate for the primary and secondary prevention of osteoporotic fractures in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Etidronic acid. A review of its pharmacological properties and therapeutic efficacy in resorptive bone disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bone-abstracts.org [bone-abstracts.org]
- 7. Etidronate Disodium | C2H6Na2O7P2 | CID 23894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Etidronate (EHDP) inhibits osteoclastic-bone resorption, promotes apoptosis and disrupts actin rings in isolate-mature osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. stemcell.com [stemcell.com]
- 10. Osteoclast Derivation from Mouse Bone Marrow - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. A RANKL-based Osteoclast Culture Assay of Mouse Bone Marrow to Investigate the Role of mTORC1 in Osteoclast Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experimental Study on the Inhibition of RANKL-Induced Osteoclast Differentiation In Vitro by Metformin Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Isolation, Purification, and Differentiation of Osteoclast Precursors from Rat Bone Marrow [jove.com]
- 16. Osteoclast Differentiation – Ashley Lab [inside.ewu.edu]
- 17. Evaluation of culture conditions for osteoclastogenesis in RAW264.7 cells | PLOS One [journals.plos.org]
- 18. biocat.com [biocat.com]
- 19. ihisto.io [ihisto.io]
- 20. bio-protocol.org [bio-protocol.org]
- 21. researchgate.net [researchgate.net]
- 22. urmc.rochester.edu [urmc.rochester.edu]
- 23. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts [agris.fao.org]
- 24. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Bisphosphonates promote apoptosis in murine osteoclasts in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Bisphosphonate‐enoxacin inhibit osteoclast formation and function by abrogating RANKL‐induced JNK signalling pathways during osteoporosis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Comparison of Effects of the Bisphosphonate Alendronate Versus the RANKL Inhibitor Denosumab on Murine Fracture Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Identification and functional analysis of genes mediating osteoclast-driven progression of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cost-Effectiveness of Etidronic Acid Monohydrate in Industrial Water Treatment
Executive Summary
Industrial water systems are constantly under threat from scale deposition and corrosion, which can lead to reduced operational efficiency, equipment failure, and increased maintenance costs[1][2]. Etidronic Acid, also known as 1-Hydroxyethylidene-1,1-Diphosphonic Acid (HEDP), is a widely utilized organophosphonate that serves as a dual-function scale and corrosion inhibitor[3][4]. This guide provides a comprehensive technical comparison of HEDP with other common water treatment chemicals, focusing on performance, cost-effectiveness, and experimental validation. Through a detailed analysis of its mechanisms, comparative data, and standardized evaluation protocols, this document serves as a critical resource for researchers and system operators in selecting and optimizing industrial water treatment programs.
The Challenge: Scale and Corrosion in Industrial Water Systems
The operational longevity and efficiency of industrial equipment, such as cooling towers, boilers, and heat exchangers, are critically dependent on water quality management[1][5]. Two primary challenges are:
-
Scale Formation: The precipitation of sparingly soluble salts, most commonly calcium carbonate (CaCO₃) and calcium sulfate (CaSO₄), onto heat transfer surfaces. This buildup acts as an insulating layer, impeding heat exchange and increasing energy consumption[2][6].
-
Corrosion: The electrochemical degradation of metallic components, which compromises the structural integrity of the system and can lead to costly failures and downtime[5][7].
Effective water treatment programs aim to mitigate these issues through the application of chemical inhibitors. The selection of an appropriate inhibitor is a balance of performance, operational cost, and environmental impact.
Technical Profile: Etidronic Acid (HEDP)
HEDP is an organophosphonate compound recognized for its exceptional chelating and sequestering properties[4]. It is a cornerstone of many water treatment formulations due to its high efficacy, even at low concentrations[1].
Chemical Structure and Properties
The molecular structure of HEDP features two phosphonic acid groups attached to the same carbon atom, which is also bonded to a hydroxyl group. This configuration is key to its functionality.
Diagram: Chemical Structure of Etidronic Acid (HEDP)
References
- 1. Say Goodbye to Scale Buildup: How HEDP Ensures Effective Scale Inhibition - Sinobio Chemistry [sinobiochemistry.com]
- 2. maxwelladditives.com [maxwelladditives.com]
- 3. nbinno.com [nbinno.com]
- 4. watercarechem.com [watercarechem.com]
- 5. HEDP Chemical Water Treatment in 2018 - irohedp [irohedp.com]
- 6. Simplified Water Treatment: Harnessing the Power of HEDP for Optimal Performance - Sinobio Chemistry [sinobiochemistry.com]
- 7. scispace.com [scispace.com]
A Comparative Analysis of Etidronate and Clodronate: Unraveling the Mechanisms of First-Generation Bisphosphonates
This guide provides an in-depth, side-by-side comparison of the mechanisms of action for etidronate and clodronate, two foundational non-nitrogen-containing bisphosphonates. Designed for researchers, scientists, and drug development professionals, this document moves beyond surface-level descriptions to explore the nuanced molecular and cellular distinctions that define their pharmacological profiles. We will examine the core biochemical pathways, compare their relative potencies, and provide validated experimental protocols for empirical assessment.
Introduction: The First Generation of Bone Resorption Inhibitors
Etidronate and clodronate represent the first generation of bisphosphonate drugs, a class renowned for its ability to inhibit osteoclast-mediated bone resorption.[1][2] Unlike the more potent nitrogen-containing bisphosphonates (N-BPs) that followed, these simpler molecules share a distinct mechanism of action centered on their intracellular metabolism into cytotoxic analogs of adenosine triphosphate (ATP).[1][3][4][5][6] This guide will dissect this shared pathway and illuminate the critical structural and functional differences between etidronate and clodronate that influence their therapeutic efficacy and potential liabilities.
Core Mechanism of Action: The Cytotoxic ATP Analog Pathway
The primary mechanism for both etidronate and clodronate involves a multi-step process initiated upon their preferential binding to calcium hydroxyapatite in the bone matrix.[1]
-
Targeting and Uptake: During bone resorption, osteoclasts acidify the bone surface, releasing the bone-bound bisphosphonates. The drugs are then internalized by the osteoclasts.
-
Intracellular Metabolism: Once inside the osteoclast, both etidronate and clodronate are recognized by Class II aminoacyl-tRNA synthetases. These enzymes mistakenly incorporate the drugs into the terminal phosphate position of newly synthesized ATP molecules.
-
Formation of Non-Hydrolyzable ATP Analogs: This enzymatic reaction produces non-hydrolyzable ATP analogs that are cytotoxic.[2][3][7] These molecules contain the bisphosphonate's characteristic P-C-P (phosphorus-carbon-phosphorus) bond in place of the P-O-P pyrophosphate bond found in native ATP.[8]
-
Induction of Apoptosis: The accumulation of these toxic ATP analogs disrupts critical cellular processes. They competitively inhibit numerous ATP-dependent enzymes and interfere with mitochondrial function, ultimately triggering the intrinsic apoptotic pathway and leading to osteoclast cell death.[1][3][4][7] This reduction in the osteoclast population is the principal driver of their antiresorptive effects.
Caption: General mechanism of non-nitrogenous bisphosphonates.
Side-by-Side Comparison: Etidronate vs. Clodronate
While they share a common mechanistic framework, etidronate and clodronate possess key structural differences that lead to distinct pharmacological properties.
| Feature | Etidronate | Clodronate | Mechanistic Implication & References |
| R1 Side Chain | -OH (Hydroxyl) | -H | The hydroxyl group in etidronate enhances its binding affinity to bone mineral (hydroxyapatite).[6] |
| R2 Side Chain | -CH₃ (Methyl) | -Cl (Chlorine) | The two chlorine atoms on clodronate's central carbon contribute significantly to its antiresorptive potency. |
| Cytotoxic Metabolite | AppCH(OH)P-type analog | AppCCl₂P-type analog | These distinct metabolites are formed intracellularly and drive apoptosis.[8] |
| Relative Potency | Lower | Higher | Clodronate is considered a more potent antiresorptive agent than etidronate. Experimental studies in rats show clodronate is superior in inhibiting osteopenia after ovariectomy.[9][10][11] |
| Bone Mineralization | Can inhibit mineralization at higher doses, potentially leading to osteomalacia. | Less inhibitory effect on bone mineralization compared to etidronate.[7][10] | This is a critical safety and dosing consideration. Etidronate's effect on mineralization limits its therapeutic window.[10] |
| Analgesic Properties | Exhibits analgesic effects independent of its anti-resorptive action, possibly by inhibiting neuronal ATP/glutamate transport.[12][13][14] | Also exhibits potent, independent analgesic effects through similar neuronal pathways.[12][13][14] May also inhibit vesicular ATP release from keratinocytes.[15] | This suggests a secondary mechanism of action relevant to pain management in bone diseases.[12][13] |
Experimental Validation: Protocols for Mechanistic Differentiation
To empirically validate and compare the cellular effects of etidronate and clodronate, the following standardized in vitro assays are recommended.
Osteoclast Apoptosis Assay
This assay directly quantifies the primary mechanistic outcome—apoptosis—in response to drug treatment.
Objective: To determine and compare the dose-dependent apoptotic effect of etidronate and clodronate on mature osteoclasts.
Methodology:
-
Cell Culture: Isolate osteoclast precursors from bone marrow and culture them with M-CSF and RANKL to differentiate them into mature, multinucleated osteoclasts.[16]
-
Drug Treatment: Treat the mature osteoclast cultures with a range of concentrations of etidronate and clodronate (e.g., 1 µM to 1 mM) for a defined period (e.g., 24-48 hours).
-
Apoptosis Detection:
-
Morphological Analysis: Fix the cells and stain with DAPI to visualize nuclear morphology. Count the percentage of cells exhibiting condensed or fragmented nuclei (pyknosis).
-
Caspase-3 Activity Assay: Lyse the cells and measure the activity of caspase-3, a key executioner caspase in apoptosis, using a fluorogenic substrate like DEVD-AFC.[17][18] Both etidronate and clodronate are known to induce caspase-dependent apoptosis.[17][19]
-
-
Data Analysis: Plot the percentage of apoptotic cells or caspase-3 activity against drug concentration to generate dose-response curves and calculate EC₅₀ (half-maximal effective concentration) values for each compound.
Caption: Workflow for Osteoclast Apoptosis Assay.
In Vitro Bone Resorption (Pit) Assay
This functional assay measures the ultimate consequence of osteoclast apoptosis: the inhibition of their ability to resorb bone.
Objective: To quantify and compare the inhibitory effect of etidronate and clodronate on osteoclast-mediated bone resorption.
Methodology:
-
Prepare Substrate: Plate osteoclast precursors on a resorbable substrate, such as dentin slices, bone slices, or calcium phosphate-coated plates.[20][21][22]
-
Differentiate and Treat: Induce osteoclast differentiation as described above. Once mature osteoclasts have formed, treat the cultures with various concentrations of etidronate and clodronate.
-
Incubation: Culture the cells for an extended period (e.g., 10-14 days) to allow for resorption to occur.[21][22]
-
Visualize Pits: Remove the cells from the substrate via sonication.[22] Stain the slices with a dye like Toluidine Blue, which selectively stains the resorbed areas (pits).[21][22]
-
Quantification: Use light microscopy and image analysis software (e.g., ImageJ) to measure the total area of the resorption pits for each treatment condition.[20]
-
Data Analysis: Calculate the percentage inhibition of resorption relative to an untreated control. Plot this against drug concentration to determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.
Concluding Remarks
Etidronate and clodronate, while both classified as first-generation non-nitrogenous bisphosphonates, exhibit a nuanced relationship between their shared mechanism and distinct pharmacological profiles. Both function by inducing osteoclast apoptosis via the intracellular formation of cytotoxic ATP analogs. However, subtle modifications to their chemical structures—the hydroxyl group of etidronate and the chlorine atoms of clodronate—result in significant differences in bone affinity and antiresorptive potency. Experimental evidence consistently demonstrates clodronate's superior potency in inhibiting bone resorption.[9][10] Conversely, etidronate's higher propensity to interfere with bone mineralization at therapeutic doses presents a greater clinical challenge.[10] Understanding these distinctions is paramount for researchers in the field of bone biology and for professionals engaged in the development of next-generation skeletal therapeutics.
References
- 1. Bisphosphonate - Wikipedia [en.wikipedia.org]
- 2. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Mechanism of action of bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Bisphosphonate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Etidronate versus clodronate in the prevention of postovariectomy bone loss. An experimental study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Treatment effects of bisphosphonates on ovariectomy-induced osteopenia in rats: comparison between clodronate and etidronate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Bisphosphonates Clodronate and Etidronate Exert Analgesic Effects by Acting on Glutamate- and/or ATP-Related Pain Transmission Pathways [jstage.jst.go.jp]
- 13. The Bisphosphonates Clodronate and Etidronate Exert Analgesic Effects by Acting on Glutamate- and/or ATP-Related Pain Transmission Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analgesic effects of the non-nitrogen-containing bisphosphonates etidronate and clodronate, independent of anti-resorptive effects on bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. stemcell.com [stemcell.com]
- 18. Prevention of osteocyte and osteoblast apoptosis by bisphosphonates and calcitonin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bisphosphonates act directly on the osteoclast to induce caspase cleavage of mst1 kinase during apoptosis. A link between inhibition of the mevalonate pathway and regulation of an apoptosis-promoting kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. bio-protocol.org [bio-protocol.org]
- 22. bio-protocol.org [bio-protocol.org]
A Senior Application Scientist's Guide to the Validation of HPLC Methods for Etidronic Acid Monohydrate Analysis
This guide provides an in-depth comparison of analytical methodologies for the quantification and stability assessment of etidronic acid monohydrate. As a polar, non-chromophoric bisphosphonate, etidronic acid presents unique challenges that preclude the use of standard reversed-phase High-Performance Liquid Chromatography (HPLC) with UV detection. Here, we dissect and compare several validated approaches, offering the technical rationale behind procedural choices to guide researchers and drug development professionals in selecting and validating the most suitable method for their specific needs.
The Core Analytical Challenge: Why Standard HPLC Fails
Etidronic acid's structure is the root of its analytical difficulty. It is highly polar and water-soluble, leading to poor retention on traditional C18 reversed-phase columns.[1] Furthermore, it lacks a UV-absorbing chromophore, rendering it invisible to the most common HPLC detector, the UV-Vis spectrophotometer.[2] Consequently, successful analysis hinges on specialized chromatographic modes and detection technologies. This guide compares four principal strategies: Mixed-Mode HPLC with universal detectors, Ion Chromatography, and two methods that adapt traditional HPLC systems through derivatization or indirect detection.
Comparative Analysis of Leading Methodologies
The selection of an analytical method is a critical decision driven by available instrumentation, required sensitivity, and the nature of the analysis (e.g., routine QC vs. stability-indicating assay). The following sections detail the principles and performance of the most effective techniques.
Method 1: Mixed-Mode HPLC with Charged Aerosol Detection (CAD)
This modern, direct approach represents a significant advancement for analyzing non-chromophoric compounds.
-
Principle of Causality : Mixed-mode chromatography combines multiple retention mechanisms, such as ion-exchange and hydrophilic interaction liquid chromatography (HILIC), on a single column.[2][3] This is a strategic choice for etidronic acid, as it provides robust retention for a compound that is too polar for reversed-phase and not ideally suited for pure HILIC, where peak shape can be poor.[1] The Charged Aerosol Detector (CAD) offers near-universal detection for non-volatile analytes, independent of their optical properties. It nebulizes the eluent, charges the resulting aerosol particles, and measures the electrical charge, which is proportional to the analyte mass.
-
Advantages : This method is direct, rapid, and avoids the complexities of derivatization.[2] It is highly sensitive and provides a response that is more uniform across different analytes compared to ELSD, making it excellent for impurity profiling and stability-indicating assays.[2][4]
-
Limitations : Requires a specialized CAD detector, which may not be standard in all analytical laboratories. The response can be non-linear, often requiring quadratic curve fitting.[5]
Method 2: Ion Chromatography (IC) with Suppressed Conductivity Detection
Ion chromatography is a well-established and robust technique for separating ionic species.
-
Principle of Causality : This method leverages the ionic nature of the phosphonate groups in etidronic acid. The analyte is separated on an ion-exchange column and detected via its electrical conductivity.[5] A suppressor is used post-column to reduce the conductivity of the mobile phase eluent, thereby lowering background noise and significantly enhancing the analyte's signal-to-noise ratio.
-
Advantages : IC is highly specific for ionic compounds and provides excellent resolution and sensitivity.[6] The methodology is straightforward, and the use of aqueous mobile phases is environmentally friendly and cost-effective.[5]
-
Limitations : The instrumentation is specialized for ion analysis. The method can be sensitive to changes in mobile phase pH and ionic strength, requiring careful control.
Method 3: Reversed-Phase HPLC with Post-Column Derivatization and Fluorescence Detection
This technique chemically modifies the analyte after separation to make it detectable by a highly sensitive fluorescence detector.
-
Principle of Causality : Since etidronic acid is non-fluorescent, a post-column reaction is employed to attach a fluorophore or generate a fluorescent product. A common approach involves the oxidation of bisphosphonates to orthophosphate, which then reacts with molybdate to form phosphomolybdate. This complex, in turn, reacts with thiamine to produce the highly fluorescent thiochrome, which is then detected.[7] This multi-step reaction is performed in a post-column reactor before the eluent reaches the detector.
-
Advantages : Achieves exceptional sensitivity, with detection limits often in the nmol/L range, making it suitable for trace analysis and bioanalysis in matrices like urine.[7] It allows the use of standard HPLC systems, with the addition of a post-column reaction module and a fluorescence detector.
-
Limitations : The post-column reaction setup adds complexity to the system, increasing potential points of failure and band broadening. The derivatization process must be highly reproducible, and the reagents can be costly or unstable.[8][9]
Method 4: Reversed-Phase HPLC with Indirect UV Detection
This clever approach enables the use of a standard UV detector without chemically modifying the analyte.
-
Principle of Causality : A UV-absorbing compound is added to the mobile phase, creating a high-background UV absorbance. When the non-absorbing etidronic acid elutes from the column, it displaces the UV-active mobile phase additive within the detector's flow cell. This causes a localized decrease in absorbance, which is detected as a negative peak.[4][10]
-
Advantages : This method's primary benefit is its compatibility with the most common HPLC setup (a standard isocratic pump, C18 column, and UV detector), making it highly accessible and cost-effective.[4]
-
Limitations : The sensitivity is generally lower compared to direct methods like CAD or derivatization-based fluorescence.[4] The dynamic range can be limited, and the mobile phase requires meticulous preparation and optimization to achieve a stable baseline.
Summary of Performance Characteristics
The choice of method often involves a trade-off between sensitivity, specificity, speed, and instrument availability. The table below summarizes the expected performance of a validated method for each technique.
| Parameter | Mixed-Mode HPLC-CAD | Ion Chromatography | RP-HPLC Post-Column Fluorescence | RP-HPLC Indirect UV |
| Specificity | High; demonstrated via forced degradation and peak purity.[2] | High specificity for ionic species.[6] | High specificity due to derivatization reaction.[7] | Moderate; peak purity of the negative peak must be assessed.[4] |
| Precision (%RSD) | < 2.0% | < 3.0% | < 2.0% | < 2.0% |
| Linearity (r²) | ≥ 0.999 (often quadratic fit)[5] | ≥ 0.999 | ≥ 0.999 | ≥ 0.998 |
| LOD/LOQ | Low ng levels[4] | µg/mL levels | nmol/L levels[7] | µg/mL levels[4] |
| Run Time | < 10 minutes[2] | 15-20 minutes | ~15 minutes[7] | 10-15 minutes |
| Robustness | Good | Good, but sensitive to pH | Moderate; sensitive to reaction conditions | Good |
Experimental Protocols & Validation Workflow
Scientific integrity demands that any analytical method be rigorously validated to ensure it is fit for its intended purpose. The workflow below illustrates the logical progression from method selection to full validation, a process that establishes the trustworthiness of the generated data.
Caption: HPLC Method Selection Workflow for Etidronic Acid Analysis.
Protocol 1: Stability-Indicating Mixed-Mode HPLC-CAD Method
This protocol is adapted from the direct, stability-indicating method developed by Liu et al.[2]
-
Chromatographic System: HPLC with a gradient pump, autosampler, column oven, and a Charged Aerosol Detector (CAD).
-
Column: Mixed-mode column (e.g., a combination of ion-exchange and reversed-phase functionalities).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Aqueous buffer (e.g., 100 mM Ammonium Acetate, pH adjusted).
-
Flow Rate: 1.0 mL/min.
-
Gradient Program: A gradient from high organic to high aqueous over approximately 8 minutes.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
CAD Settings: Nitrogen gas pressure 35 psi, Evaporation temperature 35°C.
-
Standard Preparation: Prepare a stock solution of this compound USP Reference Standard at 1.0 mg/mL in water. Prepare working standards by diluting the stock solution.
-
Sample Preparation: Dissolve the drug product in water to achieve a target concentration of approximately 0.5 mg/mL of etidronic acid. Filter through a 0.45 µm filter.
Validation Workflow: The Self-Validating System
A method is only trustworthy if it has been validated according to established standards, such as the International Council for Harmonisation (ICH) Q2(R1) guidelines. For a stability-indicating assay, forced degradation is a mandatory prerequisite to demonstrate specificity.
Caption: Workflow for a Stability-Indicating HPLC Method Validation.
Forced Degradation Protocol
To establish the stability-indicating nature of a method, the drug substance must be exposed to stress conditions to produce degradation products.[4]
-
Acid Hydrolysis: Treat the drug substance with 0.1 N HCl at 80°C for 4-8 hours.
-
Base Hydrolysis: Treat the drug substance with 0.1 N NaOH at 80°C for 4-8 hours.
-
Oxidative Degradation: Treat the drug substance with 3-6% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24-48 hours.
-
Photolytic Degradation: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
After exposure, samples are neutralized (if necessary), diluted to the target concentration, and analyzed. The method is deemed specific if the etidronic acid peak is well-resolved from all degradation product peaks and maintains peak purity.
Conclusion
The analysis of this compound requires a departure from standard HPLC protocols. For laboratories equipped with modern universal detectors, a Mixed-Mode HPLC-CAD method offers the most direct, rapid, and robust solution for both quality control and stability testing .[2] Ion chromatography provides a reliable, orthogonal technique, particularly valuable in QC environments.[5][6] In the absence of specialized detectors, RP-HPLC with post-column derivatization is the superior choice for high-sensitivity applications, while indirect UV detection serves as a cost-effective, albeit less sensitive, alternative.[4][7]
The ultimate selection must be grounded in the specific analytical requirements and validated rigorously against ICH guidelines to ensure data integrity. The causality-driven approach outlined in this guide—understanding why a certain column, detector, or validation step is chosen—is paramount to developing a scientifically sound and trustworthy analytical method.
References
- 1. helixchrom.com [helixchrom.com]
- 2. Direct stability-indicating method development and validation for analysis of etidronate disodium using a mixed-mode column and charged aerosol detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. helixchrom.com [helixchrom.com]
- 4. benchchem.com [benchchem.com]
- 5. CN102735788A - Method for analyzing and measuring etidronic acid and salts of etidronic acid in sample - Google Patents [patents.google.com]
- 6. Phosphorus anions in a biocide | Metrohm [metrohm.com]
- 7. A sensitive post-column photochemical derivatization/fluorimetric detection system for HPLC determination of bisphosphonates [pubmed.ncbi.nlm.nih.gov]
- 8. journalajacr.com [journalajacr.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of etidronate disodium tablets by ion chromatography with indirect UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bisphosphonates in Preclinical Fracture Healing Models
For researchers and drug development professionals navigating the complexities of fracture repair, selecting the appropriate therapeutic agent for preclinical studies is a critical decision. Bisphosphonates, a class of drugs that inhibit bone resorption, are widely used in the management of osteoporosis and other bone disorders. Their impact on the intricate process of fracture healing, however, is a subject of extensive research and debate. This guide provides an in-depth comparative analysis of commonly used bisphosphonates in animal models of fracture healing, supported by experimental data to aid in the informed design of future studies.
The Scientific Rationale: Understanding the Mechanism of Action
Bisphosphonates exert their effects by targeting osteoclasts, the cells responsible for bone resorption. Nitrogen-containing bisphosphonates, such as alendronate, risedronate, ibandronate, and zoledronic acid, specifically inhibit the enzyme farnesyl pyrophosphate synthase (FPPS) within the mevalonate pathway in osteoclasts.[1] This inhibition disrupts the prenylation of small GTP-binding proteins that are essential for osteoclast function and survival, ultimately leading to osteoclast apoptosis and a reduction in bone resorption.[1]
This mechanism, while beneficial for increasing bone mass, has raised questions about its influence on the dynamic process of fracture healing, which involves a delicate balance of bone resorption and formation. The initial stages of fracture repair involve the formation of a cartilaginous callus, which is then gradually resorbed and replaced by woven bone, and finally remodeled into mature lamellar bone. By inhibiting osteoclast activity, bisphosphonates can delay the remodeling of the fracture callus.[2][3]
Caption: Bisphosphonate inhibition of FPPS in the mevalonate pathway of osteoclasts.
Comparative Efficacy in Animal Models: A Data-Driven Analysis
The choice of animal model is paramount in fracture healing studies. Rodent models, particularly rats and mice, are frequently used due to their cost-effectiveness and the availability of standardized fracture models.[4] Larger animal models, such as rabbits and dogs, offer the advantage of a bone structure and healing process that more closely resembles that of humans.
Alendronate vs. Risedronate
A direct comparative study in a rat tibia fracture model provides valuable insights into the differential effects of alendronate and risedronate.
| Treatment Group | Ultimate Load (N) | Histological Score (Median) |
| Control | 11.84 ± 0.88 | 4.5 (3-6) |
| Risedronate | 12.13 ± 0.91 | 5 (3-6) |
| Alendronate | 14.16 ± 1.02 | 7 (6-8) |
| Raloxifene | 12.1 ± 0.93 | 4 (3-6) |
| Statistically significant difference compared to control (P<0.05). Data from a study on fracture healing in rats. |
In this study, alendronate treatment resulted in a significantly higher ultimate load of the fractured tibias compared to the control, risedronate, and raloxifene groups.[1] Histologically, the alendronate group also showed a more advanced healing process.[1] This suggests that, in this specific model, alendronate may induce the formation of a mechanically stronger callus.[1]
Zoledronic Acid
Zoledronic acid, a potent intravenous bisphosphonate, has been shown to enhance fracture healing in osteoporotic rat models.
| Treatment Group | Peak Torque (Nm) | Stiffness (N/mm) |
| Control | 21.6 ± 6 | 1.4 |
| Zoledronic Acid (0.1 mg/kg) | 30.2 ± 1 | 1.8 |
| Zoledronic Acid + Calcium/Vit. D | 33.3 ± 3 | 2.0 |
| Statistically significant difference in peak torque compared to control. Data from an osteoporotic rat tibia fracture model. |
A single dose of zoledronic acid significantly increased the peak torque required to refracture the healed tibia in osteoporotic rats, indicating a stronger callus.[5][6] Histological analysis in other studies has shown that zoledronic acid treatment leads to a larger callus with increased woven and trabecular bone, suggesting stimulation of primary bone production and retention of trabecular bone due to remodeling inhibition.
Ibandronate
Studies on ibandronate have demonstrated its effects on intact cortical bone, which has implications for fracture prevention. In a study using skeletally mature rats, daily ibandronate treatment for nine weeks resulted in a significant increase in the stress at failure of the uninjured tibia compared to controls.
| Treatment Group | Stress at Failure (MPa) |
| Control | 169.46 ± 43.32 |
| Ibandronate (1µg/kg daily) | 219.2 ± 45.99* |
| Statistically significant difference (p < 0.001). Data from a study on rat cortical bone. |
This finding suggests that ibandronate can improve the intrinsic mechanical properties of cortical bone.[7] However, the study also noted no corresponding increase in toughness or work to failure, highlighting the complexity of bisphosphonate effects on bone quality.[7]
Comparative Insights from a Murine Femur Fracture Model: Alendronate vs. Denosumab
While not a direct comparison between two bisphosphonates, a study comparing the bisphosphonate alendronate to the RANKL inhibitor denosumab in a murine femur fracture model offers valuable data on the effects of potent anti-resorptive agents.
| Treatment Group | Callus Bone Volume (mm³) at 42 days | Callus Bone Mineral Content (mg) at 42 days |
| Control | ~18 | ~9 |
| Alendronate (0.1 mg/kg) | ~25 | ~13 |
| Denosumab (10 mg/kg) | ~35 | ~18 |
| Approximate values derived from graphical data. Denosumab showed a more pronounced effect than alendronate. |
In this murine model, both alendronate and denosumab resulted in a larger callus bone volume and bone mineral content compared to the control group at 42 days post-fracture.[8] Denosumab demonstrated a more pronounced effect than alendronate in these parameters.[8]
Experimental Protocols: A Guide to Methodological Integrity
The reproducibility and validity of preclinical fracture healing studies hinge on meticulous and well-documented experimental protocols.
Standardized Animal Fracture Model Workflow
Caption: A generalized workflow for conducting a preclinical fracture healing study.
Key Experimental Methodologies
1. Biomechanical Testing:
-
Objective: To quantitatively assess the mechanical strength of the healed bone.
-
Procedure:
-
Carefully dissect the fractured bone, removing surrounding soft tissues.
-
Mount the bone in a materials testing machine (e.g., three-point or four-point bending apparatus, torsion testing machine).
-
Apply a load at a constant rate until failure.
-
Record the load-displacement curve to calculate parameters such as ultimate load, stiffness, and energy to failure.
-
-
Causality: This is the gold standard for determining the functional recovery of the fractured bone. The choice of testing modality (bending vs. torsion) should be based on the type of fracture and the loading conditions the bone would experience in vivo.
2. Histological and Histomorphometric Analysis:
-
Objective: To qualitatively and quantitatively evaluate the cellular and tissue-level events of fracture healing.
-
Procedure:
-
Fix the harvested bone in 10% neutral buffered formalin.
-
Decalcify the specimen using a suitable agent (e.g., EDTA).
-
Embed the tissue in paraffin and section it.
-
Stain the sections with relevant histological stains (e.g., Hematoxylin and Eosin for general morphology, Safranin O/Fast Green for cartilage and bone).
-
Perform histomorphometric analysis to quantify parameters such as callus area, percentage of bone, cartilage, and fibrous tissue.
-
-
Causality: Histology provides a visual representation of the healing process, allowing for the assessment of callus composition and the progression of endochondral ossification. Histomorphometry adds a quantitative dimension, enabling objective comparisons between treatment groups.
3. Radiographic Analysis:
-
Objective: To non-invasively monitor the progression of fracture healing over time.
-
Procedure:
-
Obtain standardized radiographs (e.g., anteroposterior and lateral views) at regular intervals post-fracture.
-
Use a validated radiographic scoring system (e.g., Lane and Sandhu score) to assess callus formation, bridging of the fracture gap, and remodeling.
-
-
Causality: Radiography is a crucial tool for longitudinal assessment of fracture healing in the same animal, reducing the number of animals required for a study. The use of a standardized scoring system ensures objectivity and reproducibility of the assessment.
Conclusion and Future Directions
The available evidence from animal models suggests that bisphosphonates, while effective in reducing bone resorption, have a complex and sometimes paradoxical effect on fracture healing. While they can lead to a larger and mechanically stronger callus in some instances, they can also delay the crucial process of callus remodeling. The specific effects appear to be dependent on the type of bisphosphonate, the dose and timing of administration, and the animal model used.
For researchers designing preclinical studies, a thorough understanding of these nuances is essential. This guide provides a framework for comparing the effects of different bisphosphonates, emphasizing the importance of robust experimental design and multi-faceted analysis. Future research should focus on direct, head-to-head comparisons of different bisphosphonates in standardized and clinically relevant animal models to further elucidate their comparative efficacy and to optimize their potential therapeutic application in the context of fracture healing.
References
- 1. benchchem.com [benchchem.com]
- 2. jointdrs.org [jointdrs.org]
- 3. Zoledronic acid suppresses callus remodeling but enhances callus strength in an osteoporotic rat model of fracture healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Histological and biomechanical effects of zoledronate on fracture healing in an osteoporotic rat tibia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Zoledronate treatment has different effects in mouse strains with contrasting baseline bone mechanical phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of ibandronate on bending strength and toughness of rodent cortical bone: Possible implications for fracture prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oral ibandronate is as active as intravenous zoledronic acid for reducing bone turnover markers in women with breast cancer and bone metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Etidronic Acid Monohydrate in a Laboratory Setting
For researchers, scientists, and drug development professionals, adherence to strict safety and environmental protocols is not merely a matter of compliance, but a cornerstone of scientific integrity. Etidronic acid monohydrate, a bisphosphonate known for its role as a chelating agent and in bone metabolism studies, requires meticulous handling from acquisition to disposal.[1][2] This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
The foundational principle of this guidance is risk mitigation. This compound presents specific hazards that dictate its disposal pathway. It is classified as causing serious eye damage and is toxic to aquatic life with long-lasting effects.[3][4] Therefore, under no circumstances should this chemical or its containers be disposed of via standard laboratory drains or general waste.
I. Hazard Assessment and Inherent Risks
A thorough understanding of the hazards associated with this compound is critical to appreciating the necessity of the disposal procedures outlined below.
Key Hazards:
-
Serious Eye Damage (GHS Category 1): Direct contact can cause severe and potentially irreversible damage to the eyes.[3][4]
-
Aquatic Toxicity (GHS Chronic Category 2): Release into the environment poses a significant, long-term threat to aquatic ecosystems.[3][4]
-
Incompatibilities: this compound is incompatible with strong oxidizing agents and strong bases.[5] Contact with these substances should be avoided to prevent potentially hazardous reactions.
-
Thermal Decomposition: When exposed to fire, it can decompose to produce hazardous substances, including carbon oxides and phosphorus oxides.[3]
| Hazard Classification | GHS Category | Description | Source(s) |
| Serious Eye Damage/Eye Irritation | Category 1 | Causes serious eye damage upon contact. | [3][4] |
| Hazardous to the Aquatic Environment | Chronic Category 2 | Toxic to aquatic life with long-lasting effects. | [3][4] |
II. Personal Protective Equipment (PPE) - Your First Line of Defense
Prior to handling this compound for any purpose, including disposal, the appropriate personal protective equipment must be worn. This is a non-negotiable aspect of laboratory safety.
-
Eye and Face Protection: Chemical splash-resistant safety glasses or goggles with side protection are mandatory.[3][6] In situations where splashing is a significant risk, a face shield should be worn in addition to goggles.[3]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Gloves should be inspected for integrity before each use and disposed of properly after handling the chemical waste.[7]
-
Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[3][6] Ensure that clothing provides full coverage.
III. Disposal Workflow: A Step-by-Step Procedural Guide
The guiding principle for the disposal of this compound is containment and transfer to a licensed waste management facility. In-laboratory treatment, such as neutralization for the purpose of drain disposal, is not recommended due to the compound's aquatic toxicity.
Workflow for Disposal of this compound
Caption: Decision workflow for the safe disposal of this compound.
Step 1: Preparation and Segregation of Waste
-
Waste Segregation: It is imperative to collect waste this compound, including contaminated materials, separately from other waste streams.[8] Never mix it with incompatible chemicals like strong oxidizing agents.[3]
-
Container Selection: Choose a waste container that is in good condition, leak-proof, and chemically compatible with the acid. High-density polyethylene (HDPE) or glass containers are generally suitable.[8] The original product container can be an excellent choice for waste accumulation.[9]
Step 2: Labeling the Waste Container
-
Clear Identification: The waste container must be clearly labeled as "Hazardous Waste."[10]
-
Full Chemical Name: The label must include the full chemical name: "this compound."[10] Do not use abbreviations or chemical formulas.
-
Hazard Warnings: Indicate the primary hazards, such as "Causes Serious Eye Damage" and "Toxic to Aquatic Life."[3][4]
Step 3: Accumulation of Waste
-
Solid Waste: For solid this compound, carefully sweep or vacuum the material and place it directly into the labeled hazardous waste container.[3] Minimize dust generation during this process.[3]
-
Solutions: For solutions containing this compound, pour the waste carefully into the designated liquid hazardous waste container. Avoid splashing.
-
Contaminated Materials: Any materials used for cleaning spills (such as absorbent pads, vermiculite, or sand) and disposable PPE that has come into contact with the chemical must also be placed in the solid hazardous waste container.[3][6]
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[11][12]
Step 4: Storage Pending Disposal
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated and secure Satellite Accumulation Area within the laboratory.[10][13] This area should be at or near the point of waste generation.[13]
-
Storage Conditions: The storage area should be cool, dry, and well-ventilated, away from incompatible materials.[3]
Step 5: Final Disposal
-
Professional Disposal Service: The final and most critical step is to arrange for the collection and disposal of the waste by a licensed and approved professional waste disposal company.[9][14] This is a mandatory requirement stated across multiple safety data sheets.[3][7][9]
-
Institutional Procedures: Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department.[13]
IV. Emergency Procedures for Spills
In the event of an accidental spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated.[3]
-
Assess and Don PPE: Before attempting any cleanup, ensure you are wearing the appropriate PPE as described in Section II.
-
Contain the Spill: Prevent the spill from spreading and from entering any drains, waterways, or soil.[3]
-
Clean-up:
-
For Solids: Gently sweep or vacuum the spilled material to avoid creating dust.
-
For Liquids: Use an inert absorbent material such as vermiculite, dry sand, or earth to contain and absorb the spill.[6]
-
-
Collect Waste: Place all contaminated absorbent materials and any contaminated soil into a suitable, labeled container for hazardous waste disposal.[3][9]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: The collected spill waste must be disposed of following the procedures outlined in Section III.
V. The Rationale Against In-Lab Neutralization for Disposal
While the neutralization of simple inorganic acids and bases can be a viable in-laboratory procedure before drain disposal, it is not an appropriate method for this compound.[15][16] The reasoning is twofold:
-
Aquatic Toxicity: The primary hazard of this compound is its long-term toxicity to aquatic life.[3] Neutralization with a base will form a salt, but it does not eliminate the phosphonate component that contributes to this environmental hazard. Disposing of the neutralized solution down the drain would still introduce this harmful substance into the water system.
-
Regulatory Compliance: Environmental regulations strictly prohibit the discharge of substances known to be harmful to aquatic life into sanitary sewers.[3] The consistent directive from safety data sheets is to use a licensed disposal service, which is the only way to ensure compliance and environmental responsibility.[3][7][9]
By adhering to this comprehensive disposal plan, laboratory professionals can ensure they are not only protecting themselves and their colleagues but are also acting as responsible stewards of the environment. This commitment to safety and environmental protection is paramount in maintaining the integrity and trustworthiness of the scientific community.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 25211-86-3 [chemicalbook.com]
- 3. aksci.com [aksci.com]
- 4. This compound | C2H10O8P2 | CID 12521030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. biomedico.uff.br [biomedico.uff.br]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. p2infohouse.org [p2infohouse.org]
- 13. odu.edu [odu.edu]
- 14. scribd.com [scribd.com]
- 15. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 16. rtong.people.ust.hk [rtong.people.ust.hk]
A Researcher's Guide to Personal Protective Equipment for Handling Etidronic Acid Monohydrate
As professionals in research and development, our work's integrity is intrinsically linked to the safety and precision of our lab practices. Handling chemical reagents like Etidronic acid monohydrate demands a comprehensive understanding of its properties to ensure personal safety and experimental validity. This guide moves beyond a simple checklist, offering a procedural and causal framework for the safe handling of this compound, grounded in established safety science.
Hazard Identification: Understanding the "Why" Behind the PPE
Before selecting any personal protective equipment (PPE), we must first understand the specific hazards posed by the substance. This compound, a bisphosphonate, is a white, crystalline solid. According to its Safety Data Sheet (SDS), the primary and most significant hazard is that it causes serious eye damage (H318) .[1][2][3][4][5] This is a critical designation, indicating a risk of irreversible damage upon contact.
While some sources note incomplete data on skin and inhalation hazards, the corrosive nature of the parent acid and the physical form as a powder necessitate a cautious approach.[1] Corrosive solids can cause delayed injury as they dissolve in the moisture on the skin or in the respiratory tract.[6][7] Therefore, our PPE strategy must be built around preventing all routes of exposure: ocular, dermal, and inhalation.
Core Protective Equipment: A Multi-Layered Defense
A hazard assessment is the foundation of PPE selection.[8][9][10] For this compound, the selection process is dictated by its potential for causing severe eye damage and the risks associated with handling a fine powder.
Eye and Face Protection: The Non-Negotiable First Line
Given the H318 hazard classification, eye protection is the most critical component of your PPE ensemble.
-
At Minimum: ANSI Z87.1-rated safety glasses with side shields are required for handling the solid, such as during weighing.[8][11]
-
Best Practice (Solutions/Splash Risk): When preparing solutions or when there is any risk of splashing, you must upgrade to chemical splash goggles.[8][10][12] Goggles form a protective seal around the eyes, which is essential protection that standard safety glasses cannot provide.
-
High-Risk Operations: For tasks involving larger quantities or a significant risk of splashing (e.g., pouring large volumes), a face shield should be worn in addition to chemical splash goggles.[8][10] The face shield protects the entire face, but goggles are still required as the primary barrier.[8]
Skin and Body Protection: Preventing Dermal Contact
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a common and effective choice for incidental contact.[10] Always inspect gloves for tears or punctures before use. For prolonged handling or when preparing concentrated solutions, consider using thicker, heavy-duty gloves or double-gloving.[8]
-
Body Protection: A standard laboratory coat is required to protect skin and clothing from spills and dust.[6][8] Ensure the coat is fully buttoned. For larger-scale work, a chemical-resistant apron provides an additional layer of protection.[12][13]
-
Attire: Professional laboratory attire, including long pants and closed-toe shoes, is a fundamental requirement and part of your baseline PPE.[6][8]
Respiratory Protection: Mitigating Inhalation Risks
While specific inhalation toxicity data is incomplete, the powdered form of this compound presents a risk of airborne dust generation, especially during weighing or transfer.[1][7]
-
Engineering Controls First: The primary method for controlling dust is to use engineering controls.[14] Always handle the solid powder within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.[6][7][13]
-
When Respirators are Needed: If engineering controls are not available or are insufficient to control dust, respiratory protection may be required. The specific type of respirator would be determined by a formal risk assessment conducted by your institution's Environmental Health and Safety (EHS) department.
Procedural Discipline: Safe Operations and Disposal
The effectiveness of PPE is directly tied to its correct use. The following step-by-step procedures are designed to be self-validating systems for minimizing exposure.
Protocol for Donning and Doffing PPE
-
Inspect: Before starting, visually inspect all PPE for damage.
-
Donning Sequence:
-
Put on your lab coat and any additional protective clothing (e.g., apron).
-
Put on your primary eye protection (safety glasses or goggles).
-
If required, put on your respirator.
-
Put on your gloves, ensuring the cuffs go over the sleeves of your lab coat.
-
-
Doffing (Removal) Sequence: The goal is to avoid self-contamination.
-
Remove gloves first, using a technique that avoids touching the outside of the glove with your bare hand.
-
Remove your lab coat, turning it inside out as you remove it.
-
Remove your eye and face protection.
-
If used, remove your respirator last.
-
Wash hands thoroughly with soap and water immediately after removing all PPE.[3][11]
-
Contaminated PPE and Waste Disposal
-
Single-Use Items: Dispose of used disposable gloves and any other contaminated single-use items in the designated hazardous waste container.
-
Reusable Items: Decontaminate reusable PPE, such as face shields and goggles, according to your laboratory's standard operating procedures.
-
Chemical Waste: Dispose of waste this compound and its solutions in accordance with all local, regional, and national regulations.[1] Do not pour it down the drain.
Emergency Response: A Plan for Accidental Exposure
Even with meticulous planning, accidents can happen. Immediate and correct action is vital.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][15] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3]
-
Skin Contact: Remove contaminated clothing and flush the affected skin area with large amounts of water for at least 15 minutes.[15] Seek medical attention if irritation develops.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[3]
-
Spill Response: The procedure for cleaning a spill should be a clear, logical workflow.
The following diagram outlines the critical steps for responding to a spill of solid this compound.
Caption: Workflow for a solid chemical spill response.
Summary of PPE Requirements by Task
For quick reference, this table summarizes the recommended PPE for different laboratory tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Safety glasses with side shields | Nitrile gloves | Lab coat | Recommended: Use in a fume hood or ventilated enclosure. |
| Preparing Solutions | Chemical splash goggles | Nitrile gloves | Lab coat | Recommended: Prepare solutions in a chemical fume hood. |
| Transferring/Pouring | Chemical splash goggles & face shield | Nitrile or butyl gloves | Lab coat & chemical-resistant apron | Required if significant dust/aerosol is generated. |
| Cleaning Spills | Chemical splash goggles | Heavy-duty nitrile gloves | Lab coat | Required if dust is present. |
This guide provides a foundational framework for the safe handling of this compound. Always remember that this information must be supplemented by a thorough reading of the substance's specific Safety Data Sheet and adherence to your institution's Chemical Hygiene Plan.[14]
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. This compound, United States SDS - Download & Subscribe for Updates [sdsmanager.com]
- 3. aksci.com [aksci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound | C2H10O8P2 | CID 12521030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Corrosives - Lab Safety - Grand Valley State University [gvsu.edu]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. clarionsafety.com [clarionsafety.com]
- 10. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 11. Page loading... [wap.guidechem.com]
- 12. eng.uwo.ca [eng.uwo.ca]
- 13. scienceequip.com.au [scienceequip.com.au]
- 14. labequipmentdirect.com [labequipmentdirect.com]
- 15. hse.kaust.edu.sa [hse.kaust.edu.sa]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
